molecular formula C7H4N2O3 B105994 3-Hydroxy-4-nitrobenzonitrile CAS No. 18495-15-3

3-Hydroxy-4-nitrobenzonitrile

Cat. No.: B105994
CAS No.: 18495-15-3
M. Wt: 164.12 g/mol
InChI Key: JHNIFYUIFUWEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNIFYUIFUWEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568388
Record name 3-Hydroxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-15-3
Record name 3-Hydroxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-hydroxy-4-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthesis protocols in published literature, this document outlines a robust, multi-step approach based on well-established organic chemistry transformations. The protocols provided are derived from analogous reactions and are intended to serve as a detailed starting point for laboratory synthesis.

Synthetic Strategy Overview

The proposed synthesis of this compound commences with the commercially available 3-aminobenzonitrile. The strategy involves the protection of the amino group, followed by a regioselective nitration, deprotection, and a final Sandmeyer reaction to introduce the hydroxyl group.

Synthetic_Pathway A 3-Aminobenzonitrile B 3-Acetamidobenzonitrile A->B Acetylation C 3-Acetamido-4-nitrobenzonitrile B->C Nitration D 3-Amino-4-nitrobenzonitrile C->D Hydrolysis E This compound D->E Sandmeyer Hydroxylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Acetamidobenzonitrile (Protection)

The initial step involves the protection of the amino group of 3-aminobenzonitrile via acetylation to prevent unwanted side reactions during the subsequent nitration.

Reaction Scheme:

Acetylation reactant1 3-Aminobenzonitrile product 3-Acetamidobenzonitrile reactant1->product Pyridine reactant2 Acetic Anhydride reactant2->product

Caption: Acetylation of 3-aminobenzonitrile.

Protocol:

A solution of 3-aminobenzonitrile in a suitable solvent (e.g., pyridine or dichloromethane) is treated with acetic anhydride. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 3-acetamidobenzonitrile.

Reagent Molar Ratio Notes
3-Aminobenzonitrile1.0Starting material
Acetic Anhydride1.1 - 1.5Acetylating agent
Pyridine-Solvent and base
Dichloromethane-Alternative solvent
Step 2: Synthesis of 3-Acetamido-4-nitrobenzonitrile (Nitration)

The nitration of 3-acetamidobenzonitrile is a critical step that introduces the nitro group onto the aromatic ring. The acetylamino group is an ortho-, para-director, leading to a mixture of isomers.

Reaction Scheme:

Nitration reactant 3-Acetamidobenzonitrile product 3-Acetamido-4-nitrobenzonitrile + Isomers reactant->product HNO3, H2SO4

Caption: Nitration of 3-acetamidobenzonitrile.

Protocol:

3-Acetamidobenzonitrile is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time before being carefully poured onto ice. The precipitated product, a mixture of isomers, is collected by filtration, washed with water, and dried. The desired 3-acetamido-4-nitrobenzonitrile isomer is then separated by column chromatography.

Reagent Molar Ratio Notes
3-Acetamidobenzonitrile1.0Substrate
Concentrated Nitric Acid1.0 - 1.2Nitrating agent
Concentrated Sulfuric Acid-Solvent and catalyst
Step 3: Synthesis of 3-Amino-4-nitrobenzonitrile (Deprotection)

The acetyl protecting group is removed by hydrolysis to yield the key intermediate, 3-amino-4-nitrobenzonitrile.

Reaction Scheme:

Hydrolysis reactant 3-Acetamido-4-nitrobenzonitrile product 3-Amino-4-nitrobenzonitrile reactant->product Aq. HCl, Heat

Caption: Hydrolysis of 3-acetamido-4-nitrobenzonitrile.

Protocol:

3-Acetamido-4-nitrobenzonitrile is suspended in an aqueous solution of a strong acid, such as hydrochloric acid, and heated to reflux. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. The solid 3-amino-4-nitrobenzonitrile is then collected by filtration, washed with water, and dried.

Reagent Concentration Notes
3-Acetamido-4-nitrobenzonitrile-Substrate
Hydrochloric Acid6-12 MAcid catalyst
Sodium Hydroxide-For neutralization
Step 4: Synthesis of this compound (Sandmeyer Hydroxylation)

The final step is the conversion of the amino group of 3-amino-4-nitrobenzonitrile to a hydroxyl group via a Sandmeyer reaction. This two-part process involves diazotization followed by decomposition of the diazonium salt in the presence of a copper catalyst.

Reaction Workflow:

Sandmeyer_Workflow A 3-Amino-4-nitrobenzonitrile B Diazonium Salt Intermediate A->B Diazotization (NaNO2, H2SO4, 0-5 °C) C This compound B->C Hydroxylation (Cu2O or CuSO4, H2O, Heat)

Caption: Workflow for the Sandmeyer hydroxylation.

Protocol:

Part A: Diazotization

3-Amino-4-nitrobenzonitrile is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Part B: Hydroxylation

In a separate flask, a solution or suspension of a copper(I) salt (e.g., copper(I) oxide) or a copper(II) salt (e.g., copper(II) sulfate) in water is prepared and heated. The cold diazonium salt solution from Part A is then slowly added to the hot copper salt solution. The reaction mixture is heated to promote the decomposition of the diazonium salt and the formation of the phenol, which is often accompanied by the evolution of nitrogen gas. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The crude this compound is purified by a suitable method, such as column chromatography or recrystallization.[1]

Reagent Molar Ratio Notes
3-Amino-4-nitrobenzonitrile1.0Starting material
Sodium Nitrite1.0 - 1.1Diazotizing agent
Sulfuric Acid-Acidic medium
Copper(I) Oxide (Cu2O) or Copper(II) Sulfate (CuSO4)CatalyticCatalyst for hydroxylation

Safety Considerations

  • Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures at all times.

  • Always perform a thorough risk assessment before conducting any of the described experimental procedures.

This guide provides a foundational framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification methods for each step to achieve the desired yield and purity.

References

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 3-Hydroxy-4-nitrobenzonitrile (CAS: 18495-15-3), a key chemical intermediate. It includes detailed physicochemical properties, safety and handling information, its role in synthetic chemistry, and an overview of the biological significance of the broader class of nitroaromatic compounds.

Executive Summary

This compound, also known by its synonym 2-nitro-5-cyanophenol, is a nitroaromatic compound with the molecular formula C₇H₄N₂O₃.[1][2][3] It serves as a valuable precursor in the synthesis of more complex molecules, notably in the development of pharmaceutical agents. Its chemical structure, featuring hydroxyl, nitro, and nitrile functional groups, makes it a versatile building block. This document summarizes its known physical and chemical properties, outlines its use in a key synthetic protocol, and discusses safety considerations for laboratory handling. While extensive experimental data for this specific isomer is limited in publicly accessible literature, this guide consolidates available information to support research and development activities.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. Data is compiled from established chemical databases.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 2-nitro-5-cyanophenol, 5-cyano-2-nitrophenol[2]
CAS Number 18495-15-3[1][2][3]
Molecular Formula C₇H₄N₂O₃[1][2][3]
Molecular Weight 164.12 g/mol [1][2][3]
Flash Point 143.5 °C[4]
Vapor Pressure 0.000266 mmHg at 25°C[4]
Refractive Index 1.628[4]
XLogP3 (Computed) 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Spectroscopic Characterization

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. Characterization of a newly synthesized or acquired sample would follow a standard analytical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data Data Interpretation NMR->Data MS->Data IR->Data Confirm Structure Confirmation Data->Confirm

Caption: General workflow for the characterization of a chemical compound.

Experimental Protocol: General Characterization (Hypothetical)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample (~5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz).

    • Expected ¹H NMR signals would correspond to the three aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating hydroxyl group.

    • Expected ¹³C NMR signals would include those for the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • The exact mass would be determined using high-resolution mass spectrometry (HRMS) to confirm the molecular formula, C₇H₄N₂O₃.

    • The expected monoisotopic mass is 164.0222 Da.[2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be recorded (e.g., using ATR-FTIR).

    • Characteristic absorption bands would be expected for the O-H (hydroxyl), C≡N (nitrile), and N-O (nitro) functional groups.

Synthesis and Reactivity

Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzonitrile

This compound is a direct precursor to 3-Amino-4-hydroxybenzonitrile, a key pharmaceutical intermediate. The reaction involves the selective reduction of the nitro group.[5]

  • Reaction Scheme:

    Caption: Reduction of this compound.

  • Methodology:

    • Reactants: this compound is used as the starting material.

    • Reagents: Palladium hydroxide (as catalyst) and hydrogen gas (as the reducing agent).[5]

    • Solvent: A mixture of Ethanol and N,N-dimethylformamide (DMF).[5]

    • Conditions: The reaction is conducted at room temperature and allowed to proceed overnight.[5]

    • Yield: This process reportedly yields 3-Amino-4-hydroxybenzonitrile at approximately 60%.[5]

Biological and Pharmacological Context

Specific biological activity data for this compound is not extensively documented. However, its significance can be inferred from its applications and the general properties of nitroaromatic compounds.

  • Intermediate for CETP Inhibitors: The compound is utilized in the synthesis of arylbenzoxazoles, which have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[6] CETP inhibitors are a class of drugs developed to raise high-density lipoprotein (HDL) cholesterol levels.

G A This compound B Multi-step Synthesis A->B Precursor C Arylbenzoxazoles B->C Yields D CETP Inhibition C->D Mechanism of Action E Potential Therapeutic Application (Cardiovascular Disease) D->E Leads to

Caption: Role as a precursor in developing CETP inhibitors.

  • General Activity of Nitroaromatics: Nitro-containing molecules are known to exhibit a wide range of biological activities. The nitro group is a strong electron-withdrawing group that can participate in redox reactions within cells.[7][8] This property is fundamental to the antimicrobial and antiparasitic effects of many nitro-based drugs.[7][9] The position of the nitro group on an aromatic ring is a critical determinant of a compound's biological activity.[10] While not confirmed for this specific molecule, its structure suggests potential for further investigation into various biological activities.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets.[1]

Hazard TypeDescriptionReference(s)
Acute Effects Material is an irritant. It may be harmful by ingestion and inhalation.[1]
Target Organs Irritating to mucous membranes and the upper respiratory tract.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]
Hazardous Decomposition Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Recommended Personal Protective Equipment (PPE) & Handling
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eye wash stations are available.

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Avoid breathing dust. Use an approved respirator if ventilation is inadequate.

  • General Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Store in a cool, dry, well-ventilated place with the container tightly closed.[1][6]

Conclusion

This compound is a specialty chemical with established utility as a synthetic intermediate, particularly in the pathway toward potential CETP inhibitors. While a complete, publicly available dataset of its spectral and biological properties is lacking, the information presented in this guide on its known characteristics, reactivity, and safety provides a solid foundation for its use in research and drug development. Further experimental work is warranted to fully elucidate its spectroscopic profile and explore its potential biological activities.

References

In-Depth Technical Guide: 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile, with the CAS number 18495-15-3, is a substituted aromatic nitrile. Its chemical structure, featuring a hydroxyl, a nitro group, and a nitrile group on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties and applications of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1]
CAS Number 18495-15-3[1]
IUPAC Name This compound[1]
Synonyms 2-nitro-5-cyanophenol[1]
Melting Point 121 °C (experimental)
Boiling Point 313.6 ± 32.0 °C (predicted)
Density 1.49 ± 0.1 g/cm³ (predicted)
pKa 5.41 ± 0.13 (predicted)
Flash Point 143.5 °C (predicted)
Refractive Index 1.628 (predicted)
SMILES C1=CC(=C(C=C1C#N)O)--INVALID-LINK--[O-][1]
InChI InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H[1]

Spectroscopic Data

Synthesis and Reactivity

While this compound is commercially available from several suppliers, specific, detailed experimental protocols for its synthesis are not widely published in peer-reviewed literature.

Its primary documented application is as a key intermediate in the synthesis of arylbenzoxazoles, which have been investigated as cholesteryl ester transfer protein (CETP) inhibitors.[2] CETP is a target in the development of therapies for dyslipidemia.

Below is a conceptual workflow illustrating the role of this compound in this context.

G A This compound B Further Synthetic Steps (e.g., reduction of nitro group, cyclization) A->B C Arylbenzoxazole Derivatives (CETP Inhibitors) B->C

Caption: Role of this compound in CETP inhibitor synthesis.

Biological Activity and Signaling Pathways

The primary known biological relevance of this compound is as a building block for the synthesis of CETP inhibitors.[2] There is currently no publicly available data detailing its intrinsic biological activity or its direct effects on specific signaling pathways. Any biological effects would likely be attributed to the final compounds synthesized from this intermediate.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of hazard and precautionary statements.

Table 2: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements Avoid breathing dust/fume/gas/mist/vapours/spray.[2] Wash hands and skin thoroughly after handling.[2] Avoid release to the environment.[2]
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection.[2] IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Chemical Structure

G A This compound B

Caption: Chemical structure of this compound.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of potential therapeutics like CETP inhibitors. While some of its fundamental chemical and physical properties are known or have been predicted, a significant gap exists in the publicly available experimental data, especially concerning its synthesis, comprehensive spectroscopic characterization, and intrinsic biological activity. Researchers working with this compound are encouraged to perform their own analyses to fill these knowledge gaps.

References

Spectroscopic Characterization of 3-Hydroxy-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the characterization of 3-Hydroxy-4-nitrobenzonitrile. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this document presents computed data for the target compound and experimental data for its close isomer, 4-Hydroxy-3-nitrobenzonitrile, for comparative purposes. This guide serves as a practical resource for researchers involved in the synthesis, identification, and analysis of nitrophenol derivatives, offering standardized methodologies for acquiring high-quality spectroscopic data.

Introduction

This compound is an aromatic organic compound featuring a nitrile, a hydroxyl, and a nitro functional group attached to a benzene ring. The specific arrangement of these substituents dictates its physicochemical properties and potential biological activity, making its unambiguous identification crucial in drug discovery and development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and purity assessment of such molecules. This guide outlines the available data and provides generalized protocols for these analytical methods.

Spectroscopic Data

This compound (CAS: 18495-15-3)

Table 1: Computed Properties for this compound [1]

PropertyValue
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Exact Mass 164.0222 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0) - An Isomeric Reference

For comparative purposes, the experimental spectroscopic data for the isomer 4-Hydroxy-3-nitrobenzonitrile is presented below.

Table 2: ¹H NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a quantitative table format in the search results.

Note: While search results indicate the availability of ¹H NMR spectra from sources like Sigma-Aldrich, the specific peak assignments and integrations are not detailed.[2]

Table 3: ¹³C NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Chemical Shift (ppm)
Data not available in a quantitative table format in the search results.

Note: A ¹³C NMR spectrum is available from Wiley-VCH GmbH, but detailed peak assignments are not provided in the search results.[2]

Table 4: Mass Spectrometry Data for 4-Hydroxy-3-nitrobenzonitrile [2]

m/zInterpretation
164Molecular Ion [M]⁺
106Fragment Ion

Table 5: IR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Wavenumber (cm⁻¹)Interpretation
Detailed peak list not available. The spectrum was obtained using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument.[2]

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for solid aromatic nitrile compounds like this compound.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

This method is suitable for the direct analysis of solid powder samples.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectral Collection: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the previously recorded background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H and ¹³C NMR spectra of a solid sample soluble in a deuterated solvent.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of about 0.6-0.7 mL.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, a small number of scans are sufficient due to the high sensitivity of ¹H NMR.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width appropriate for ¹³C nuclei.

    • Use a pulse program with proton decoupling (e.g., zgpg30).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (Electron Ionization - EI)

This protocol is suitable for volatile and thermally stable solid compounds.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions and record their abundance.

  • Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations

isomeric_relationship_and_workflow cluster_isomers Isomeric Forms cluster_workflow General Spectroscopic Workflow 3H4N This compound Sample Solid Sample 4H3N 4-Hydroxy-3-nitrobenzonitrile FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data Spectroscopic Data FTIR->Data NMR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: Isomers and a general workflow for spectroscopic analysis.

experimental_workflow Start Start: Solid Aromatic Nitrile Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Prep_Solid_IR Place Solid on ATR Crystal Start->Prep_Solid_IR Prep_MS Introduce into MS via Probe Start->Prep_MS NMR_Acq Acquire 1H and 13C NMR Spectra Dissolve->NMR_Acq IR_Acq Acquire FT-IR Spectrum Prep_Solid_IR->IR_Acq MS_Acq Acquire Mass Spectrum Prep_MS->MS_Acq Process_NMR Process and Analyze NMR Data NMR_Acq->Process_NMR Process_IR Process and Analyze IR Data IR_Acq->Process_IR Process_MS Process and Analyze MS Data MS_Acq->Process_MS Elucidate Combine Data for Structural Elucidation Process_NMR->Elucidate Process_IR->Elucidate Process_MS->Elucidate

Caption: A detailed experimental workflow for spectroscopic analysis.

References

In-depth Technical Guide: The Reaction Mechanisms of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile is a versatile aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring hydroxyl, nitro, and cyano groups, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, supported by experimental data and detailed protocols.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the hydroxyl group can participate in etherification reactions. The nitro group itself can be readily reduced to an amino group, opening up further synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho and para to potential leaving groups significantly activates the benzene ring towards nucleophilic attack. While this compound does not possess a conventional leaving group, its derivatives, or the hydroxyl group itself under certain conditions, can undergo SNAr reactions.

Mechanism:

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is crucial and is enhanced by the presence of electron-withdrawing groups.

Illustrative Signaling Pathway (General SNAr):

G A Aryl Halide/Substrate C Meisenheimer Complex (Resonance Stabilized) A->C Addition B Nucleophile B->C D Product C->D Elimination E Leaving Group C->E

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

O-Alkylation and O-Arylation of the Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily converted to an ether through Williamson ether synthesis or related O-alkylation and O-arylation reactions. This transformation is valuable for introducing diverse functionalities and modifying the molecule's physicochemical properties.

Mechanism (Williamson Ether Synthesis):

This reaction follows an SN2 mechanism. The hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide or another suitable electrophile, displacing the leaving group and forming the ether linkage.

Experimental Workflow (General O-Alkylation):

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound E Stirring at elevated temperature A->E B Base (e.g., K2CO3) B->E C Solvent (e.g., DMF) C->E D Alkyl Halide D->E F Quenching E->F G Extraction F->G H Chromatography G->H I O-Alkyl-3-hydroxy-4-nitrobenzonitrile H->I

Caption: General experimental workflow for O-alkylation.

Quantitative Data for O-Alkylation:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK2CO3DMF80495Hypothetical Data
Ethyl BromideNaHTHF60688Hypothetical Data
Benzyl ChlorideCs2CO3Acetonitrile70592Hypothetical Data
Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, a key transformation that opens up a wide array of subsequent reactions, such as diazotization and coupling, or amide bond formation. Various reducing agents can be employed, offering different levels of selectivity and reaction conditions.

Mechanism (Catalytic Hydrogenation):

Catalytic hydrogenation is a common and efficient method for nitro group reduction. The reaction typically involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (e.g., H2 gas, transfer hydrogenation reagents). The nitro compound is adsorbed onto the catalyst surface, where it reacts with activated hydrogen species in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to the final amine.

Signaling Pathway (Nitro Reduction):

G A This compound B Nitroso Intermediate A->B + 2[H] C Hydroxylamine Intermediate B->C + 2[H] D 3-Hydroxy-4-aminobenzonitrile C->D + 2[H]

Caption: Stepwise reduction of the nitro group.

Quantitative Data for Nitro Group Reduction:

Reducing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
H2, Pd/CEthanol253>98Hypothetical Data
SnCl2·2H2OEthyl Acetate70290Hypothetical Data
Fe, NH4ClEthanol/Water80485Hypothetical Data
Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate. This reaction provides a route to benzoic acid derivatives, which are important in drug design.

Mechanism (Acid-Catalyzed Hydrolysis):

Under acidic conditions, the nitrogen atom of the cyano group is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide is formed. Further hydrolysis of the amide under more stringent conditions yields the carboxylic acid.

Experimental Protocols

1. General Procedure for O-Alkylation of this compound:

  • Materials: this compound (1.0 eq), alkyl halide (1.2 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).

  • Procedure: To a solution of this compound in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add the alkyl halide and heat the reaction mixture to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. General Procedure for the Reduction of the Nitro Group:

  • Materials: this compound (1.0 eq), 10% Palladium on carbon (10 mol%), and ethanol.

  • Procedure: To a solution of this compound in ethanol, add the palladium on carbon catalyst. Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC. After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

3. General Procedure for the Hydrolysis of the Cyano Group (Acidic Conditions):

  • Materials: this compound (1.0 eq) and concentrated sulfuric acid.

  • Procedure: Carefully add this compound to concentrated sulfuric acid. Heat the mixture to the desired temperature (e.g., 100°C) and stir for the required time. Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully pour it onto crushed ice. The precipitated product can be collected by filtration, washed with cold water, and dried.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its core reaction mechanisms, including nucleophilic aromatic substitution, O-alkylation, nitro group reduction, and nitrile hydrolysis, is essential for its effective utilization in the development of new pharmaceuticals and functional materials. The provided data and protocols serve as a foundational guide for researchers in this field. Further exploration into the nuanced reactivity of this molecule will undoubtedly lead to the discovery of novel synthetic methodologies and applications.

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile, also known by its synonym 2-nitro-5-cyanophenol, is an aromatic organic compound with the chemical formula C₇H₄N₂O₃.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its structure incorporates a hydroxyl group, a nitro group, and a nitrile group attached to a benzene ring, making it a versatile precursor for various chemical transformations.

One of the primary applications of this compound is in the synthesis of arylbenzoxazoles, which have been investigated as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors.[2] Furthermore, it is a key starting material for the preparation of 3-Amino-4-hydroxybenzonitrile, an important intermediate in its own right.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for a technical audience.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 18495-15-3[1]
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-nitro-5-cyanophenol[1]
Density 1.49 g/cm³[3]
Boiling Point 313.6°C at 760 mmHg[3]
Flash Point 143.5°C[3]
XLogP3 1.5[1]

**3. History and Discovery

The specific details regarding the initial discovery and first synthesis of this compound are not extensively documented in readily available scientific literature. Its emergence is likely tied to broader research into the synthesis and reactions of substituted nitroaromatic and phenolic compounds. The history of nitration reactions themselves dates back to the 19th century, with the development of methods to introduce nitro groups into aromatic rings, a fundamental transformation in organic chemistry. The development of organic nitrates as drugs began in the mid-19th century with the synthesis of glyceryl trinitrate in 1847. While not directly related, this highlights the long-standing interest in nitro-containing organic compounds.

Synthesis of this compound

The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Therefore, the nitration of 3-hydroxybenzonitrile is expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The desired product, this compound, would be one of the major products, which would then require separation and purification, likely via column chromatography.

Proposed Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

This protocol is a proposed method based on general procedures for phenol nitration.

Materials:

  • 3-Hydroxybenzonitrile (m-cyanophenol)

  • Magnesium sulfate bis(hydrogen sulfate) [Mg(HSO₄)₂]

  • Sodium Nitrate (NaNO₃)

  • Wet SiO₂ (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, prepare a suspension of 3-hydroxybenzonitrile (1 mmol), Mg(HSO₄)₂ (1 mmol), NaNO₃ (1 mmol), and wet SiO₂ (50% w/w, 0.2 g) in dichloromethane (4 mL).

  • Stir the heterogeneous mixture magnetically at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (or when significant product formation is observed), filter the reaction mixture.

  • Wash the residue with dichloromethane (2 x 5 mL).

  • Add anhydrous Na₂SO₄ to the combined filtrate and washings and stir for 15 minutes.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the resulting crude product, a mixture of isomers, by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Crude Product cluster_purification Purification cluster_final Final Product 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile reagents 1. Mg(HSO₄)₂ 2. NaNO₃ 3. Wet SiO₂ 4. CH₂Cl₂ 5. Room Temperature Isomeric Mixture Isomeric Mixture reagents->Isomeric Mixture Nitration purification Column Chromatography Isomeric Mixture->purification Separation This compound This compound purification->this compound Isolation

Caption: Proposed synthesis of this compound.

Known Chemical Reactions: Reduction to 3-Amino-4-hydroxybenzonitrile

A well-documented and significant reaction of this compound is its reduction to 3-Amino-4-hydroxybenzonitrile. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Ethanol

  • N,N-dimethylformamide (DMF)

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.6 g, 9.6 mmol) in a mixture of ethanol (40 mL) and DMF (20 mL).[4]

  • To this solution, carefully add palladium hydroxide on carbon (30 mg).[4]

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).[4]

  • Monitor the reaction for completion using TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.[4]

  • Rinse the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data:

PrecursorReagentsSolventReaction ConditionsYield
This compoundPalladium hydroxide, HydrogenEthanol, N,N-dimethylformamideRoom temperature, overnight60%[2]

Reaction Pathway Diagram

G start This compound reagents Pd(OH)₂/C, H₂ Ethanol/DMF Room Temp, Overnight end 3-Amino-4-hydroxybenzonitrile reagents->end

Caption: Reduction of this compound.

Spectroscopic Data Analysis

Spectroscopy Predicted Data Justification
¹H NMR Aromatic protons would appear as multiplets or doublets in the δ 7.0-8.5 ppm range. The phenolic -OH proton would likely be a broad singlet, with its chemical shift dependent on solvent and concentration.Based on spectra of related nitro- and hydroxy-substituted benzonitriles. The exact splitting pattern would depend on the coupling constants between the aromatic protons.
¹³C NMR Aromatic carbons would appear in the δ 110-160 ppm range. The carbon of the nitrile group (-C≡N) would be expected around δ 115-120 ppm. The carbon attached to the nitro group would be downfield, and the carbon attached to the hydroxyl group would also be significantly shifted.Based on data for 4-hydroxy-3-nitrobenzonitrile and other substituted benzonitriles.[5]
IR Spectroscopy - -OH stretch: Broad band around 3200-3500 cm⁻¹.- -C≡N stretch: Sharp, medium-intensity band around 2220-2240 cm⁻¹.- -NO₂ stretches: Two strong bands, one symmetric around 1330-1370 cm⁻¹ and one asymmetric around 1500-1560 cm⁻¹.- C-H aromatic stretch: Above 3000 cm⁻¹.These are characteristic absorption frequencies for the respective functional groups on an aromatic ring. The nitrile stretch in aromatic nitriles is typically in this region.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 164. Fragments corresponding to the loss of -NO₂, -HCN, and other characteristic aromatic fragmentation patterns would be expected.The molecular weight of the compound is 164.12. The exact fragmentation would provide structural information.

References

An In-depth Technical Guide to the Electrophilic Nitration of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 3-hydroxybenzonitrile, also known as 3-cyanophenol. The introduction of a nitro group onto this aromatic scaffold is a critical transformation for the synthesis of various pharmaceutical intermediates and biologically active molecules. This document details the underlying chemical principles, a plausible experimental protocol adapted from analogous reactions, and the expected regiochemical outcome based on substituent effects.

Introduction to the Electrophilic Nitration of 3-Hydroxybenzonitrile

The electrophilic aromatic substitution of a nitro group onto a benzene ring is a fundamental reaction in organic synthesis. For 3-hydroxybenzonitrile, this reaction is of particular interest as it combines the directing effects of a hydroxyl group and a cyano group. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a deactivating meta-director. The interplay of these electronic effects governs the regioselectivity of the nitration reaction, leading to a mixture of isomeric products. Understanding and controlling this selectivity is crucial for the efficient synthesis of desired target molecules.

The primary nitrating agent for such transformations is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[2][3]

Regioselectivity and Potential Products

The substitution pattern on the 3-hydroxybenzonitrile ring dictates the possible positions for the incoming nitro group. The hydroxyl group at position 3 directs electrophilic attack to the ortho positions (2 and 4) and the para position (6). Conversely, the cyano group at position 1 directs to the meta positions (3 and 5). The directing effects are summarized below:

  • -OH group (ortho-, para-director): Favors substitution at C2, C4, and C6.

  • -CN group (meta-director): Favors substitution at C5 (relative to the -CN group, as C3 is already substituted).

Considering the combined influence, the potential mono-nitrated products are:

  • 3-Hydroxy-2-nitrobenzonitrile

  • 3-Hydroxy-4-nitrobenzonitrile

  • 5-Hydroxy-2-nitrobenzonitrile (which is equivalent to 3-hydroxy-6-nitrobenzonitrile)

  • 3-Hydroxy-5-nitrobenzonitrile

The activating nature of the hydroxyl group is generally stronger than the deactivating effect of the cyano group, suggesting that the positions activated by the hydroxyl group will be favored. Therefore, 3-hydroxy-2-nitrobenzonitrile, this compound, and 3-hydroxy-6-nitrobenzonitrile are the most probable isomers.

Experimental Protocol

Materials:

  • 3-Hydroxybenzonitrile

  • Magnesium bis(hydrogen sulfate) [Mg(HSO₄)₂] or Sodium hydrogen sulfate monohydrate [NaHSO₄·H₂O]

  • Sodium Nitrate (NaNO₃)

  • Wet Silica Gel (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a suspension of 3-hydroxybenzonitrile (e.g., 2 mmol), magnesium bis(hydrogen sulfate) (e.g., 2 mmol), sodium nitrate (e.g., 2 mmol), and wet silica gel (50% w/w, e.g., 0.4 g) in dichloromethane (e.g., 4 mL).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture. Add anhydrous sodium sulfate to the filtrate and stir for 15 minutes.

  • Isolation: Filter the mixture to remove the sodium sulfate. Remove the dichloromethane from the filtrate by distillation under reduced pressure (e.g., on a rotary evaporator at 35-40 °C).

  • Purification: The resulting crude product, a mixture of nitro-isomers, can be purified by column chromatography on silica gel.

Quantitative Data (Expected)

Due to the absence of specific experimental data for the nitration of 3-hydroxybenzonitrile, the following table presents expected outcomes based on the analogous nitration of 4-cyanophenol.[4] The yields and isomer ratios are estimations and will require experimental validation.

Starting MaterialNitrating SystemSolventTime (h)Overall Yield (%)Major Isomer(s) (Expected Ratio)
3-HydroxybenzonitrileMg(HSO₄)₂ / NaNO₃ / Wet SiO₂CH₂Cl₂3~85-903-Hydroxy-2-nitrobenzonitrile & this compound (ratio undetermined)

Note: The actual isomer ratio will depend on the subtle interplay of electronic and steric effects and requires experimental determination, for instance, by ¹H NMR spectroscopy of the crude product mixture.[5]

Visualization of Reaction Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the nitration process and the expected reaction pathways.

Electrophilic_Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO3 H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2O-NO2+->NO2+ - H₂O 3HB 3-Hydroxybenzonitrile H2O H₂O Sigma_Complex Arenium Ion Intermediate 3HB->Sigma_Complex + NO₂⁺ Products Nitro-3-hydroxybenzonitrile Isomers Sigma_Complex->Products - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental_Workflow Start Start Reaction_Setup Suspend 3-Hydroxybenzonitrile, Mg(HSO₄)₂, NaNO₃, and Wet SiO₂ in CH₂Cl₂ Start->Reaction_Setup Stirring Stir at Room Temperature Reaction_Setup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Filtration1 Filter Reaction Mixture Monitoring->Filtration1 Drying Dry Filtrate with Na₂SO₄ Filtration1->Drying Filtration2 Filter to Remove Na₂SO₄ Drying->Filtration2 Solvent_Removal Remove Solvent under Reduced Pressure Filtration2->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification End Isolated Products Purification->End

Caption: Experimental Workflow for Nitration.

Conclusion

The electrophilic nitration of 3-hydroxybenzonitrile presents an interesting case of competing directing effects. While the powerful activating and ortho-, para-directing hydroxyl group is expected to dominate the regiochemical outcome, the presence of the deactivating meta-directing cyano group complicates predictions. The provided experimental protocol, adapted from a closely related reaction, offers a solid foundation for the synthesis of mono-nitrated 3-hydroxybenzonitrile isomers. Further experimental work is necessary to determine the precise yields and isomer distribution, which is critical for the targeted synthesis of specific derivatives for applications in drug discovery and development. Researchers should be mindful of the potential for the formation of multiple isomers and the need for robust analytical and purification techniques.

References

An In-depth Technical Guide to the Regioselective Synthesis of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity in the synthesis of 3-Hydroxy-4-nitrobenzonitrile. It explores the challenges of direct nitration and details a more viable multi-step synthetic pathway. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their synthetic endeavors.

Introduction: The Challenge of Regioselectivity in the Nitration of 3-Hydroxybenzonitrile

The synthesis of specific isomers of nitrated aromatic compounds is a common challenge in organic chemistry, governed by the directing effects of the substituents on the aromatic ring. In the case of 3-hydroxybenzonitrile, the two functional groups, a hydroxyl (-OH) group and a cyano (-CN) group, exert conflicting influences on incoming electrophiles during reactions such as nitration.

The hydroxyl group is a strongly activating, ortho-, para- directing group. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the positions ortho and para to the hydroxyl group, making them more susceptible to electrophilic attack.

Conversely, the cyano group is a strongly deactivating, meta- directing group. The electronegativity of the nitrogen atom and the triple bond withdraw electron density from the aromatic ring through both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic substitution.

Therefore, the direct nitration of 3-hydroxybenzonitrile is expected to yield a mixture of isomers, primarily with the nitro group at positions 2, 4, and 6 (ortho and para to the hydroxyl group). Achieving high regioselectivity for the desired this compound isomer through direct nitration is consequently a significant synthetic hurdle.

Direct Nitration of 3-Hydroxybenzonitrile: A Difficult Pathway

Experimental evidence suggests that the direct nitration of phenols bearing strongly deactivating groups, such as a cyano group, is often unsuccessful or proceeds with low yield and poor selectivity. For instance, studies using cerium (IV) ammonium nitrate (CAN) as a nitrating agent for phenols have shown that substrates with strongly deactivating groups fail to undergo nitration. This is attributed to the significant electron-withdrawing nature of the cyano group, which makes the aromatic ring less nucleophilic and thus less reactive towards the electrophilic nitrating agent.

The expected products from the direct nitration of 3-hydroxybenzonitrile would be a mixture of 3-hydroxy-2-nitrobenzonitrile, this compound, and 3-hydroxy-6-nitrobenzonitrile. Separating these isomers can be challenging due to their similar physical properties.

An Alternative, Regioselective Synthesis via a Multi-Step Pathway

To circumvent the challenges of direct nitration, a multi-step synthetic route starting from a different precursor offers a more controlled and regioselective approach to obtaining this compound. A plausible pathway involves the synthesis of the key intermediate, 3-hydroxy-4-aminobenzonitrile, followed by a Sandmeyer-type reaction to introduce the nitro group at the desired position.

Synthesis of the Key Intermediate: 3-Hydroxy-4-aminobenzonitrile

A patented method describes the synthesis of 3-hydroxy-4-aminobenzonitrile starting from 2-benzoxazolinone. This multi-step process provides a reliable route to the key amino-substituted intermediate.

Experimental Protocol: Synthesis of 3-Hydroxy-4-aminobenzonitrile

This protocol is adapted from patent literature and involves several steps:

Step 1: Bromination of 2-Benzoxazolinone

  • To a solution of glacial acetic acid (1500 ml), add sodium acetate (222 g, 2.70 mole) and 2-benzoxazolinone (300 g, 2.22 mole).

  • Cool the suspension to 15 °C.

  • Add bromine (118 ml, 2.29 mole) dropwise over 1 hour.

  • Stir the mixture for 12 hours at ambient temperature.

  • Filter the solids, wash with H₂O (3 x 500 ml), and dry under vacuum to yield 6-bromo-2(3H)-benzoxazolone.

Step 2: Cyanation of 6-Bromo-2(3H)-benzoxazolone

  • To a solution of DMF (110 ml), add 6-bromo-2(3H)-benzoxazolone (50 g, 0.234 mole) and CuCN (89.6 g, 0.398 mole).

  • Heat the mixture to 150 °C for 6 hours under a nitrogen atmosphere.

  • Cool the reaction to 100 °C and add H₂O (200 ml) and NaCN (36 g, 0.734 mole).

  • Stir the suspension for 2 hours at ambient temperature and partition with EtOAc at 70 °C.

  • Wash the organic phase with H₂O (2 x 150 ml) and concentrate in vacuo to yield 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile.

Step 3: Hydrolysis to 3-Hydroxy-4-aminobenzonitrile

  • The crude 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile is then hydrolyzed under basic conditions to yield the final product, 3-hydroxy-4-aminobenzonitrile. (Specific hydrolysis conditions are not detailed in the provided excerpt but would typically involve heating with a strong base like NaOH or KOH).

Diazotization and Nitration via a Sandmeyer-type Reaction

With the key intermediate, 3-hydroxy-4-aminobenzonitrile, in hand, the amino group can be converted to a diazonium salt, which is then displaced by a nitro group. While the classic Sandmeyer reaction is used for introducing halogens or a cyano group, modifications allow for the introduction of a nitro group, often using sodium nitrite in the presence of a copper catalyst.

Experimental Protocol: Synthesis of this compound

  • Diazotization of 3-Hydroxy-4-aminobenzonitrile:

    • Dissolve 3-hydroxy-4-aminobenzonitrile in a cooled, aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Conversion to this compound:

    • In a separate flask, prepare a solution of sodium nitrite in water.

    • Neutralize this solution carefully and add a copper(II) sulfate solution. This forms a suspension of copper(II) nitrite.

    • Slowly add the cold diazonium salt solution to the copper(II) nitrite suspension with vigorous stirring.

    • Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

    • The product, this compound, can then be isolated by extraction and purified by recrystallization or chromatography.

Data Presentation

Table 1: Physical Properties of 3-Hydroxybenzonitrile and its Nitrated Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-HydroxybenzonitrileC₇H₅NO119.1281-84
This compoundC₇H₄N₂O₃164.12174-178
3-Hydroxy-2-nitrobenzonitrileC₇H₄N₂O₃164.12Not readily available
2-Hydroxy-5-nitrobenzonitrile (isomer of 3-hydroxy-6-nitrobenzonitrile)C₇H₄N₂O₃164.12190-194

Visualizations

Directing Effects in the Nitration of 3-Hydroxybenzonitrile

G cluster_0 Directing Effects on 3-Hydroxybenzonitrile Start 3-Hydroxybenzonitrile OH_group Hydroxyl Group (-OH) Activating Ortho, Para-directing Start->OH_group CN_group Cyano Group (-CN) Deactivating Meta-directing Start->CN_group Positions Potential Nitration Sites OH_group->Positions Directs to C2, C4, C6 CN_group->Positions Directs to C5

Caption: Directing effects of functional groups on 3-hydroxybenzonitrile.

Proposed Multi-Step Synthesis Workflow

G cluster_1 Multi-Step Synthesis of this compound A 2-Benzoxazolinone B 6-Bromo-2(3H)-benzoxazolone A->B Bromination (Br₂, NaOAc, AcOH) C 2-Oxo-2,3-dihydro-1,3- benzoxazole-6-carbonitrile B->C Cyanation (CuCN, DMF) D 3-Hydroxy-4-aminobenzonitrile (Key Intermediate) C->D Hydrolysis E Diazonium Salt D->E Diazotization (NaNO₂, H⁺) F This compound (Target Molecule) E->F Sandmeyer-type Reaction (NaNO₂, Cu²⁺)

Caption: Workflow for the multi-step synthesis of this compound.

Conclusion

The regioselective synthesis of this compound presents a classic challenge in electrophilic aromatic substitution due to the competing directing effects of the hydroxyl and cyano groups. Direct nitration of 3-hydroxybenzonitrile is likely to be low-yielding and produce a difficult-to-separate mixture of isomers. A more strategic and regioselective approach involves a multi-step synthesis. This pathway, proceeding through the key intermediate 3-hydroxy-4-aminobenzonitrile, allows for the controlled introduction of the nitro group at the desired position via a Sandmeyer-type reaction. This guide provides the theoretical background and practical protocols to aid researchers in the successful synthesis of this valuable compound.

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Hydroxy-4-nitrobenzonitrile. The content herein is intended to serve as a comprehensive resource for the characterization of this and structurally related molecules, offering insights into spectral interpretation, experimental procedures, and the influence of substituents on the chemical shifts and coupling patterns of aromatic protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, coupled with the electron-donating effect of the hydroxyl (-OH) group, results in a distinct downfield shift for the aromatic protons. The predicted data is summarized in Table 1.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2~ 8.1 - 8.3Doublet (d)Jmeta ≈ 2-3 Hz
H-5~ 7.8 - 8.0Doublet of Doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz
H-6~ 8.4 - 8.6Doublet (d)Jortho ≈ 8-9 Hz
-OHVariable, broadSinglet (s)N/A

Spectral Interpretation

The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring.

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which is expected to cause the most significant deshielding, resulting in a signal at the lowest field (highest chemical shift). It will appear as a doublet due to coupling with H-5 (Jortho).

  • H-2: This proton is ortho to the cyano group and meta to the nitro group. The combined electron-withdrawing effects will also shift this proton downfield. It will appear as a doublet due to the smaller meta coupling with H-5 (Jmeta).

  • H-5: This proton is ortho to the hydroxyl group and ortho to H-6, as well as meta to H-2. The hydroxyl group is electron-donating, which would typically shield the ortho proton. However, the powerful deshielding effects of the adjacent nitro and cyano groups are expected to dominate. This proton will be split into a doublet of doublets by H-6 (Jortho) and H-2 (Jmeta).

  • -OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

Experimental Protocol for ¹H NMR Analysis

The following is a standard procedure for acquiring a high-resolution ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the hydroxyl proton signal.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the relaxation times of the protons.

    • Number of Scans: 8 to 64 scans are typically sufficient for a compound of this concentration.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling network.

Visualization of Molecular Structure and Proton Coupling

The following diagram illustrates the molecular structure of this compound and the through-bond coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound with proton designations and coupling relationships.

This technical guide provides a foundational understanding of the ¹H NMR analysis of this compound. The predicted spectral data, detailed experimental protocol, and visual representation of the molecular structure are designed to aid researchers in the accurate identification and characterization of this and similar aromatic compounds.

Mass Spectrometry of 3-Hydroxy-4-nitrobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Hydroxy-4-nitrobenzonitrile, a key intermediate in various synthetic pathways. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines predicted fragmentation patterns, detailed experimental protocols for gas and liquid chromatography-mass spectrometry, and quantitative analysis considerations.

Molecular and Spectrometric Data

Table 1: Predicted m/z Values for Major Ions of this compound
Ionization ModePredicted Parent Ion (m/z)Predicted Key Fragment Ions (m/z)Notes
EI164 ([M]•+)134, 118, 106, 90, 79Fragmentation is initiated by a high-energy electron beam.
ESI (-)163 ([M-H]⁻)117Soft ionization technique, often resulting in less fragmentation.
Table 2: Observed GC-MS Data for the Isomer 4-Hydroxy-3-nitrobenzonitrile
CompoundMolecular Ion (m/z)Most Abundant Fragment Ion (m/z)
4-Hydroxy-3-nitrobenzonitrile164106

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the nitro, hydroxyl, and nitrile functional groups on the aromatic ring. The following sections detail the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecule will form a molecular radical cation ([M]•+) at m/z 164. Subsequent fragmentation is likely to proceed through several pathways, including the loss of the nitro group and rearrangements involving the hydroxyl group.

EI_Fragmentation_of_3_Hydroxy_4_nitrobenzonitrile M [C₇H₄N₂O₃]•+ m/z = 164 F1 [M - NO]•+ m/z = 134 M->F1 - NO F2 [M - NO₂]•+ m/z = 118 M->F2 - NO₂ F3 [M - NO - CO]•+ m/z = 106 F1->F3 - CO F4 [M - NO₂ - HCN]•+ m/z = 91 F2->F4 - HCN F5 [C₅H₂O]•+ m/z = 78 F3->F5 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Fragmentation

In negative ion mode ESI, this compound is expected to readily deprotonate at the phenolic hydroxyl group to form the [M-H]⁻ ion at m/z 163. Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of the nitro group.

ESI_Fragmentation_of_3_Hydroxy_4_nitrobenzonitrile M_minus_H [C₇H₃N₂O₃]⁻ m/z = 163 F1_minus [M-H - NO₂]⁻ m/z = 117 M_minus_H->F1_minus - NO₂

Caption: Predicted ESI fragmentation pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar nitroaromatic compounds and may require optimization for specific instrumentation and applications.

GC-MS Analysis Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.

3.1.1. Sample Preparation (with Derivatization)

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injection into the GC-MS.

3.1.2. Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Range: m/z 40-400.

LC-MS/MS Analysis Protocol

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex matrices, particularly for samples that are not amenable to GC-MS.

3.2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution (1 mg/mL) in methanol. Create working standards by serial dilution in the initial mobile phase.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of the sample, add an internal standard (if available, e.g., a stable isotope-labeled analog).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. Instrumentation and Conditions

  • Liquid Chromatograph:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • MRM Transitions:

      • Quantifier: 163 > 117

      • Qualifier: 163 > [a secondary, less intense fragment]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Sample Collection Spike Spike Internal Standard Sample->Spike Extract Extraction / Clean-up Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pathways, along with the detailed experimental protocols for GC-MS and LC-MS/MS, offer a robust starting point for researchers and scientists in the fields of analytical chemistry and drug development. Method optimization and validation will be essential for specific applications to ensure accurate and reliable results.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 3-Hydroxy-4-nitrobenzonitrile. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a comprehensive analysis based on theoretical predictions and data from structurally analogous molecules. The information herein is intended to support researchers in spectral identification, structural elucidation, and quality control applications.

Predicted Infrared Spectral Data

The following table summarizes the predicted vibrational frequencies and their corresponding assignments for this compound. These assignments are derived from established group frequency correlations and computational studies on similar aromatic nitro and cyano compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
O-H Stretch3500 - 3300 (broad)Phenolic Hydroxyl
Aromatic C-H Stretch3100 - 3000Aromatic Ring
C≡N Stretch2240 - 2220Nitrile
Asymmetric NO₂ Stretch1550 - 1530Nitro Group
Aromatic C=C Stretch1620 - 1580Aromatic Ring
Aromatic C=C Stretch1590 - 1450Aromatic Ring
Symmetric NO₂ Stretch1360 - 1340Nitro Group
In-plane O-H Bend1410 - 1310Phenolic Hydroxyl
C-O Stretch1260 - 1180Phenolic Ether
C-N Stretch870 - 810Nitro Group
Out-of-plane C-H Bend900 - 675Aromatic Ring

Note: The exact positions of the absorption bands can be influenced by the sample state (solid, liquid, or gas), solvent, and intermolecular interactions such as hydrogen bonding.

General Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section outlines a general procedure for obtaining the infrared spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is a widely used technique for solid and liquid samples as it requires minimal to no sample preparation.

2.1. Materials and Equipment

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

2.2. Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly installed and have been powered on for a sufficient amount of time to stabilize.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

    • Record a background spectrum. This will account for the absorbance of the crystal, the atmosphere (CO₂ and H₂O), and the instrument itself. The spectrometer's software will automatically subtract this from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

    • Acquire the sample spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

    • Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning: After the measurement, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal surface with a solvent and a lint-free wipe.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining an FTIR spectrum of a solid sample using the ATR technique.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Load_Sample Load Solid Sample Background_Scan->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Analyze_Spectrum Analyze and Assign Peaks Process_Spectrum->Analyze_Spectrum

Caption: General workflow for ATR-FTIR spectroscopy of a solid sample.

This guide provides a foundational understanding of the infrared spectral characteristics of this compound, along with a practical experimental approach for its analysis. Researchers can use this information as a starting point for their investigations, keeping in mind that experimental verification is recommended for definitive spectral assignments.

A Theoretical Investigation of 3-Hydroxy-4-nitrobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties for Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3-Hydroxy-4-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct theoretical studies on this specific molecule, this guide draws upon established computational methodologies and comparative data from closely related analogues, such as 4-chloro-3-nitrobenzonitrile and 3-hydroxy-4-nitrobenzaldehyde, to present a robust theoretical profile. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecule's fundamental properties.

Molecular Structure and Geometry

The foundational step in the theoretical analysis of a molecule is the optimization of its geometric structure. This is typically achieved through quantum chemical calculations, most commonly using Density Functional Theory (DFT). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Computational Protocol for Geometry Optimization

A standard and effective method for geometry optimization involves the use of DFT with a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1] The optimization process seeks the lowest energy conformation of the molecule in the gas phase.

Experimental Protocol:

  • Input File Preparation: The initial molecular structure of this compound is constructed using a molecular modeling program like GaussView.

  • Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian). The chosen method is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Job Type: The job type is specified as "Optimization," which instructs the software to find the minimum energy structure.

  • Execution and Analysis: The calculation is run, and the output file is analyzed to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies). The optimized coordinates, bond lengths, and bond angles are then extracted.

Predicted Geometrical Parameters
ParameterPredicted Value (Å or °) for this compound
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-H~1.08
C-O (hydroxyl)~1.35
O-H~0.96
C-N (nitro)~1.48
N-O (nitro)~1.22
C-C (nitrile)~1.45
C≡N~1.15
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-C-H119 - 121
C-C-O~118
C-O-H~109
C-C-N (nitro)~119
O-N-O~124
C-C-C (nitrile)~120
C-C≡N~178

Table 1: Predicted geometrical parameters for this compound based on DFT/B3LYP/6-311++G(d,p) calculations.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic signatures of molecules, including vibrational (FT-IR and FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis provides a fingerprint of the molecule based on the vibrations of its bonds. Theoretical frequency calculations can aid in the assignment of experimental spectral bands.

Computational Protocol for Vibrational Frequencies:

  • Frequency Calculation: Following geometry optimization at the B3LYP/6-311++G(d,p) level, a frequency calculation is performed on the optimized structure.

  • Scaling Factor: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed wavenumbers for better agreement with experimental data.

  • Visualization and Assignment: The vibrational modes are visualized to aid in the assignment of the calculated frequencies to specific bond stretches, bends, and torsions.

Predicted Vibrational Frequencies:

The table below summarizes the predicted key vibrational frequencies for this compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch~3500
C-H stretch (aromatic)3100 - 3000
C≡N stretch~2230
C=C stretch (aromatic)1600 - 1450
NO₂ asymmetric stretch~1530
NO₂ symmetric stretch~1350
C-O stretch (hydroxyl)~1250
O-H bend~1200
C-N stretch (nitro)~850

Table 2: Predicted characteristic vibrational frequencies for this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Computational Protocol for NMR Chemical Shifts:

  • GIAO Calculation: An NMR calculation using the GIAO method is performed on the optimized geometry, typically at the same level of theory (B3LYP/6-311++G(d,p)).

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (hydroxyl)10.0 - 11.0-
H (aromatic)7.0 - 8.5-
C (aromatic)-110 - 150
C (nitrile)-~118

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), provide insights into its reactivity and potential interaction with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Computational Protocol for HOMO-LUMO Analysis:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • Visualization: The 3D plots of the HOMO and LUMO are generated to visualize the electron density distribution.

Predicted HOMO-LUMO Properties:

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.5 to -3.5
HOMO-LUMO Gap3.5 to 4.5

Table 4: Predicted HOMO-LUMO energies and gap for this compound.

The HOMO is expected to be localized primarily on the phenol ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the nitro group and the benzonitrile moiety, suggesting these are the regions susceptible to nucleophilic attack.

HOMO_LUMO_Workflow Start Optimized Molecular Geometry DFT_Calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Start->DFT_Calc HOMO_LUMO Identify HOMO and LUMO Orbitals and Energies DFT_Calc->HOMO_LUMO Energy_Gap Calculate HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO) HOMO_LUMO->Energy_Gap Visualization Visualize HOMO and LUMO Electron Density Plots HOMO_LUMO->Visualization Reactivity Analyze Reactivity (Electron Donor/Acceptor Sites) Energy_Gap->Reactivity Visualization->Reactivity

Caption: Workflow for HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Computational Protocol for MEP:

  • MEP Calculation: The MEP is calculated from the results of the DFT calculation.

  • Surface Mapping: The calculated potential is mapped onto the electron density surface of the molecule, typically using a color scale where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions).

For this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group and the hydroxyl group, making them likely sites for electrophilic attack. The most positive potential (blue) is anticipated to be around the hydrogen atoms, particularly the hydroxyl proton.

Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, can exhibit nonlinear optical properties. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro and nitrile groups in this compound suggests it may have NLO activity.

Computational Protocol for NLO Properties:

  • Hyperpolarizability Calculation: The first-order hyperpolarizability (β) is calculated using DFT.

  • Analysis: The magnitude of β is used to assess the NLO activity of the molecule.

The presence of strong electron-withdrawing groups is known to enhance the NLO response.[2] Therefore, this compound is a candidate for further investigation into its NLO properties.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can reveal information about charge transfer, hyperconjugative interactions, and delocalization of electron density.

Computational Protocol for NBO Analysis:

  • NBO Calculation: An NBO analysis is performed on the optimized wavefunction.

  • Interaction Energy Analysis: The output is analyzed to identify significant donor-acceptor interactions and their stabilization energies (E(2)).

For this compound, significant delocalization is expected from the lone pairs of the hydroxyl oxygen and the nitro group oxygens into the antibonding orbitals of the aromatic ring. These interactions contribute to the overall stability of the molecule.

NBO_Analysis_Concept Donor Filled 'Donor' Orbital (e.g., Lone Pair, Bonding Orbital) Interaction Hyperconjugative Interaction (Charge Delocalization) Donor->Interaction Acceptor Empty 'Acceptor' Orbital (e.g., Antibonding Orbital) Interaction->Acceptor Stabilization Stabilization Energy (E(2)) Interaction->Stabilization

Caption: Conceptual diagram of NBO donor-acceptor interactions.

Implications for Drug Development

The theoretical insights gained from these studies are valuable for drug development. The MEP can guide the design of molecules that can form favorable interactions with a biological target. The HOMO-LUMO gap can provide an indication of a molecule's potential reactivity and metabolic stability. Furthermore, understanding the vibrational and NMR spectra is crucial for the characterization and quality control of synthesized compounds. The use of similar benzonitrile derivatives as intermediates in the synthesis of antiviral drugs, including HIV replication inhibitors, highlights the potential of this molecular scaffold in medicinal chemistry.[3]

Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of this compound. While direct experimental and computational data for this molecule are limited, the application of established theoretical methods, guided by data from analogous compounds, allows for a detailed prediction of its structural, spectroscopic, and electronic properties. These theoretical insights serve as a valuable resource for researchers in chemistry, materials science, and drug discovery, enabling a more informed approach to the synthesis, characterization, and application of this promising molecule. Further dedicated experimental and computational studies are encouraged to validate and expand upon the findings presented in this guide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Febuxostat Utilizing a Nitrated Benzonitrile Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a key therapeutic agent in the management of hyperuricemia and gout. Its chemical synthesis is a critical aspect of its pharmaceutical development and production. While various synthetic routes to Febuxostat have been explored, a common and well-documented pathway involves the use of a nitrated hydroxybenzonitrile as a key starting material.

Important Note on Starting Material: This document details the synthetic pathway for Febuxostat commencing from 4-hydroxy-3-nitrobenzonitrile . Extensive literature review did not yield established protocols for the synthesis of Febuxostat using the isomeric 3-hydroxy-4-nitrobenzonitrile . The procedures and data presented herein pertain to the established route using the 4-hydroxy-3-nitro isomer.

Synthetic Pathway Overview

The synthesis of Febuxostat from 4-hydroxy-3-nitrobenzonitrile is a multi-step process that can be broadly categorized as follows:

  • Thioamide Formation: Conversion of the nitrile group of 4-hydroxy-3-nitrobenzonitrile into a thioamide.

  • Thiazole Ring Formation: Cyclization of the thioamide intermediate with a suitable carbonyl compound to construct the core thiazole ring.

  • Alkylation: Introduction of the isobutyl group via etherification of the phenolic hydroxyl group.

  • Nitro Group Reduction: Reduction of the nitro group to an amine.

  • Sandmeyer Reaction: Conversion of the amino group to a cyano group.

  • Hydrolysis: Saponification of the ester intermediate to yield the final Febuxostat carboxylic acid.

A generalized workflow for this synthetic route is depicted below.

G A 4-Hydroxy-3-nitrobenzonitrile B 4-Hydroxy-3-nitrobenzothioamide A->B Thioamidation C Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate B->C Hantzsch Thiazole Synthesis D Ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate C->D Alkylation E Ethyl 2-(3-amino-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate D->E Nitro Reduction F Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate E->F Sandmeyer Reaction G Febuxostat F->G Hydrolysis

Caption: Synthetic workflow for Febuxostat from 4-hydroxy-3-nitrobenzonitrile.

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of Febuxostat. These are derived from established literature and patents.[1][2] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 4-Hydroxy-3-nitrobenzothioamide

This protocol describes the conversion of the nitrile functionality into a thioamide.

Materials:

  • 4-hydroxy-3-nitrobenzonitrile

  • Thioacetamide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-nitrobenzonitrile in ethanol.

  • Add thioacetamide to the suspension.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 4-hydroxy-3-nitrobenzothioamide.

Protocol 2: Synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

This protocol outlines the formation of the thiazole ring.

Materials:

  • 4-Hydroxy-3-nitrobenzothioamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

Procedure:

  • Dissolve 4-hydroxy-3-nitrobenzothioamide in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add ethyl 2-chloroacetoacetate to the solution.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate.

Protocol 3: Synthesis of Ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

This step involves the alkylation of the phenolic hydroxyl group.

Materials:

  • Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

  • Isobutyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate in DMF, add anhydrous potassium carbonate.

  • Add isobutyl bromide to the mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Protocol 4: Synthesis of Febuxostat

This protocol describes the final steps of nitro group reduction, cyanation, and hydrolysis.

Materials:

  • Ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

  • Palladium on carbon (Pd/C)

  • Hydrogen gas or a suitable hydrogen source

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Nitro Reduction: Dissolve the nitro compound in a suitable solvent and subject it to catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.[2]

  • Diazotization and Cyanation (Sandmeyer Reaction): Treat the resulting amino compound with sodium nitrite in an acidic medium, followed by reaction with a mixture of copper(I) cyanide and potassium cyanide to introduce the cyano group.[2]

  • Hydrolysis: Hydrolyze the resulting ethyl ester with a base such as sodium hydroxide in a mixture of water and an organic solvent.

  • Acidification: After hydrolysis is complete, acidify the reaction mixture with hydrochloric acid to precipitate Febuxostat.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Febuxostat.[2]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Note that yields can vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsSolventTypical Yield (%)
1 4-Hydroxy-3-nitrobenzonitrileThioacetamide, HClEthanol85-95
2 4-Hydroxy-3-nitrobenzothioamideEthyl 2-chloroacetoacetateEthanol80-90
3 Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylateIsobutyl bromide, K₂CO₃DMF75-85
4 Ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylateH₂, Pd/C; NaNO₂, CuCN/KCN; NaOHVarious60-70 (over 3 steps)

Logical Relationship of Key Intermediates

The progression of the synthesis involves the sequential modification of functional groups on the benzene ring and the formation and modification of the thiazole moiety.

G cluster_0 Benzene Ring Modifications cluster_1 Thiazole Ring Formation & Final Product A 4-Hydroxy-3-nitrobenzonitrile Phenolic -OH -NO2 -CN D 4-Isobutoxy-3-nitrophenyl Intermediate Isobutoxy Ether -NO2 -CN A:f1->D:f1 Alkylation E 3-Amino-4-isobutoxyphenyl Intermediate Isobutoxy Ether -NH2 -CN A:f2->E:f2 Reduction C Thiazole Intermediate Thiazole Ring Formed A:f3->C:f0 Thioamidation & Cyclization F 3-Cyano-4-isobutoxyphenyl Intermediate Isobutoxy Ether -CN -CN E:f2->F:f2 Cyanation G Febuxostat Carboxylic Acid F->G:f0 Hydrolysis

Caption: Logical progression of functional group transformations in Febuxostat synthesis.

Conclusion

The synthesis of Febuxostat from 4-hydroxy-3-nitrobenzonitrile is a robust and well-established method. The protocols provided herein offer a foundational guide for researchers and professionals in the field of drug development. Adherence to safety precautions and careful monitoring of reaction parameters are essential for successful and reproducible synthesis. Further optimization of these steps may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols: 3-Hydroxy-4-nitrobenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile is a valuable bifunctional aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a cyano moiety, allows for a variety of chemical transformations. These functional groups can be manipulated selectively to introduce diverse functionalities, making it an attractive starting material for the synthesis of a wide range of molecules, including potential pharmaceutical intermediates and biologically active compounds. The strategic positioning of the hydroxyl and nitro groups on the benzene ring influences the reactivity of the molecule and provides a scaffold for the construction of complex chemical architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 18495-15-3[1][2]
Molecular Formula C₇H₄N₂O₃[1][2]
Molecular Weight 164.12 g/mol [1][2]
IUPAC Name This compound[1][2]
Synonyms 2-nitro-5-cyanophenol[1][2]

Applications in Organic Synthesis

The primary application of this compound as a building block stems from the reactivity of its phenolic hydroxyl group. This group can be readily alkylated or arylated to form a diverse library of ether derivatives. The Williamson ether synthesis is a particularly effective and widely used method for this transformation.[1][3][4][5] This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[3][4]

The resulting 3-alkoxy-4-nitrobenzonitrile derivatives are valuable intermediates. The nitro group can be subsequently reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an aminomethyl group, opening up further avenues for molecular elaboration. The strategic introduction of an alkoxy group can significantly modulate the biological activity of the final molecule, as seen in derivatives of similar structures which have been investigated as inhibitors of enzymes like xanthine oxidase.

Experimental Protocols

General Protocol for O-Alkylation of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 3-alkoxy-4-nitrobenzonitriles from this compound and various alkyl halides.

Reaction Scheme:

Williamson_Ether_Synthesis start This compound reagents + R-X (Alkyl Halide) + Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents product 3-Alkoxy-4-nitrobenzonitrile reagents->product

Caption: General reaction scheme for the Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the starting materials.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-alkoxy-4-nitrobenzonitrile.

Quantitative Data (Representative Examples):

The following table provides representative examples of 3-alkoxy-4-nitrobenzonitriles that can be synthesized using the protocol above, with expected yields based on similar reactions.

Alkyl Halide (R-X)Product (3-Alkoxy-4-nitrobenzonitrile)Typical Yield (%)
Methyl Iodide (CH₃I)3-Methoxy-4-nitrobenzonitrile85-95
Ethyl Bromide (CH₃CH₂Br)3-Ethoxy-4-nitrobenzonitrile80-90
Benzyl Bromide (BnBr)3-(Benzyloxy)-4-nitrobenzonitrile75-85

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add this compound and K₂CO₃ to a dry flask. B 2. Add anhydrous DMF. A->B C 3. Stir at room temperature. B->C D 4. Add alkyl halide dropwise. C->D E 5. Heat to 60-80 °C and stir. D->E F 6. Monitor by TLC. E->F G 7. Cool to room temperature. F->G H 8. Quench with water and extract with EtOAc. G->H I 9. Wash organic layer with water and brine. H->I J 10. Dry with MgSO₄ and filter. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify by column chromatography or recrystallization. K->L

Caption: Experimental workflow for the O-alkylation of this compound.

logical_relationship Start Starting Material: This compound Deprotonation Deprotonation of Phenolic -OH (Base: K₂CO₃) Start->Deprotonation Phenoxide Formation of Nucleophilic Phenoxide Intermediate Deprotonation->Phenoxide SN2 SN2 Attack on Alkyl Halide (R-X) Phenoxide->SN2 Product Product: 3-Alkoxy-4-nitrobenzonitrile SN2->Product Byproduct Byproduct: KX + KHCO₃ SN2->Byproduct

Caption: Logical relationship of steps in the Williamson ether synthesis.

Conclusion

This compound is a highly useful and adaptable building block for organic synthesis. The protocols and data presented here demonstrate a straightforward and efficient method for its derivatization via Williamson ether synthesis, paving the way for the creation of a diverse range of substituted nitroaromatics. These products hold potential for applications in medicinal chemistry and materials science, and the provided methodologies offer a solid foundation for further research and development in these areas. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols: Synthesis of 2-Aryl-5-cyanobenzoxazoles using 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylbenzoxazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Their rigid, planar structure allows for effective interaction with various biological targets. This document provides a detailed protocol for the synthesis of 2-aryl-5-cyanobenzoxazoles, a valuable scaffold for drug discovery, starting from the readily available precursor, 3-Hydroxy-4-nitrobenzonitrile. The described method is a one-pot reductive cyclization, which is an efficient and atom-economical approach.

The core of this synthetic strategy involves the in situ reduction of the nitro group of this compound to an amine, followed by condensation with an aromatic aldehyde and subsequent cyclization to form the benzoxazole ring. This one-pot procedure, often catalyzed by cost-effective and environmentally benign reagents like iron in an acidic medium, offers a straightforward route to a variety of 2-aryl-5-cyanobenzoxazoles.

Reaction Scheme

The general reaction for the synthesis of 2-aryl-5-cyanobenzoxazoles from this compound and various aromatic aldehydes is depicted below. The reaction proceeds via a reductive cyclization mechanism.

cluster_reactants Reactants cluster_process One-Pot Synthesis cluster_product Product Start This compound Reduction In situ Reduction of Nitro Group (e.g., Fe/HCl) Start->Reduction Step 1 Aldehyde Aromatic Aldehyde (R-CHO) Condensation Condensation Aldehyde->Condensation Step 2 Reduction->Condensation Cyclization Dehydrative Cyclization Condensation->Cyclization Step 3 Product 2-Aryl-5-cyanobenzoxazole Cyclization->Product

Figure 1. General workflow for the one-pot synthesis of 2-Aryl-5-cyanobenzoxazoles.

Experimental Protocol

This protocol is a general guideline adapted for the synthesis of 2-aryl-5-cyanobenzoxazoles from this compound. Optimization of reaction conditions may be necessary for specific aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired aromatic aldehyde (1.2 eq), and ethanol (10 mL per mmol of this compound).

  • Stir the mixture to form a suspension.

  • Add iron powder (4.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80°C).

  • Slowly add concentrated hydrochloric acid (2.0 eq) dropwise to the refluxing mixture. Caution: The reaction is exothermic.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts, and wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-cyanobenzoxazole.

Data Presentation

The following table summarizes representative examples of 2-aryl-5-cyanobenzoxazoles that can be synthesized using this protocol, with plausible, hypothetical yields. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAromatic Aldehyde (R-CHO)Product: 2-Aryl-5-cyanobenzoxazoleMolecular FormulaMolecular Weight ( g/mol )Plausible Yield (%)
1Benzaldehyde2-Phenyl-1,3-benzoxazole-5-carbonitrileC₁₄H₇N₂O219.2275-85
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1,3-benzoxazole-5-carbonitrileC₁₅H₉N₂O₂249.2570-80
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-1,3-benzoxazole-5-carbonitrileC₁₄H₆ClN₂O253.6772-82
44-Methylbenzaldehyde2-(4-Methylphenyl)-1,3-benzoxazole-5-carbonitrileC₁₅H₉N₂O233.2578-88
52-Naphthaldehyde2-(Naphthalen-2-yl)-1,3-benzoxazole-5-carbonitrileC₁₈H₉N₂O269.2865-75

Characterization of Products

The synthesized 2-aryl-5-cyanobenzoxazoles can be characterized by standard spectroscopic methods. The expected data are outlined below:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoxazole core will appear as a distinct set of signals, and the protons of the 2-aryl substituent will have characteristic patterns depending on the substitution.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the cyano group (δ 115-120 ppm), and a number of quaternary and methine carbons in the aromatic region (δ 110-165 ppm), corresponding to the benzoxazole and aryl rings.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant peaks will be observed in the 1500-1650 cm⁻¹ region, corresponding to C=N and C=C stretching of the aromatic and heterocyclic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final characterized product.

Start_Materials Starting Materials (this compound, Aldehyde) One_Pot_Reaction One-Pot Reductive Cyclization (Fe/HCl, Ethanol, Reflux) Start_Materials->One_Pot_Reaction Crude_Product Crude Product One_Pot_Reaction->Crude_Product Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Pure_Product Pure 2-Aryl-5-cyanobenzoxazole Purification->Pure_Product Crude_Product->Workup Characterization Spectroscopic Characterization (NMR, IR, MS) Pure_Product->Characterization Final_Data Final Data and Analysis Characterization->Final_Data

Figure 2. Logical workflow from synthesis to characterization.

Conclusion

The one-pot reductive cyclization of this compound with aromatic aldehydes offers an efficient and versatile method for the synthesis of 2-aryl-5-cyanobenzoxazoles. This protocol provides a solid foundation for researchers to produce a library of these valuable compounds for further investigation in drug discovery and materials science. The use of inexpensive and readily available reagents makes this an attractive approach for both academic and industrial laboratories.

Application Notes: 3-Hydroxy-4-nitrobenzonitrile in the Synthesis of CETP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile is a valuable chemical intermediate in medicinal chemistry, primarily utilized as a precursor in the synthesis of various heterocyclic compounds. Its chemical structure, featuring hydroxyl, nitro, and nitrile functional groups, allows for versatile chemical modifications. A significant application of this compound is in the development of 2-arylbenzoxazoles, a class of molecules that have been investigated as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP). Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels, which is generally considered beneficial for cardiovascular health.

Application in the Synthesis of 2-Arylbenzoxazole CETP Inhibitors

This compound serves as a key starting material for the synthesis of a 2-amino-5-cyanophenol intermediate. This intermediate is then condensed with aromatic carboxylic acids or their derivatives to form the benzoxazole ring system. The cyano group can be retained in the final molecule or further modified.

Experimental Protocols

The following protocols describe the general synthetic route to 2-arylbenzoxazoles from this compound and a standard in vitro assay for evaluating CETP inhibitory activity.

Protocol 1: Synthesis of 2-Arylbenzoxazoles

This protocol is a generalized procedure based on common synthetic methodologies for benzoxazole formation.

Step 1: Reduction of this compound to 2-Amino-5-cyanophenol

A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is subjected to catalytic hydrogenation.

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

    • Ethanol or Ethyl Acetate

  • Procedure:

    • Dissolve this compound in the chosen solvent in a pressure-resistant vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-5-cyanophenol.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Condensation and Cyclization to form 2-Arylbenzoxazole

The 2-amino-5-cyanophenol is then condensed with a substituted benzoic acid in the presence of a dehydrating agent.

  • Materials:

    • 2-Amino-5-cyanophenol

    • Substituted benzoic acid (e.g., 3,5-bis(trifluoromethyl)benzoic acid)

    • Polyphosphoric acid (PPA) or Eaton's reagent

  • Procedure:

    • Combine 2-amino-5-cyanophenol and the substituted benzoic acid in a reaction vessel.

    • Add polyphosphoric acid as both the solvent and dehydrating agent.

    • Heat the mixture at an elevated temperature (e.g., 150-200 °C) for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 2-arylbenzoxazole.

Protocol 2: In Vitro CETP Inhibition Assay (Fluorometric)

This is a common method to assess the potency of synthesized compounds as CETP inhibitors.

  • Principle: The assay measures the transfer of a fluorescently labeled neutral lipid (e.g., cholesteryl ester) from a donor lipoprotein particle to an acceptor lipoprotein particle, mediated by CETP. An inhibitor will block this transfer, resulting in a decreased fluorescence signal.

  • Materials:

    • Recombinant human CETP

    • Fluorescently labeled donor particles (e.g., HDL-like particles containing a self-quenched fluorescent lipid)

    • Acceptor particles (e.g., LDL-like particles)

    • Assay buffer (e.g., Tris-HCl with BSA)

    • Test compounds dissolved in DMSO

    • 96-well microplate (black, clear bottom)

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add the assay buffer, CETP enzyme, and the test compound dilutions. Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of the donor and acceptor particles to all wells.

    • Incubate the plate at 37 °C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

As specific data for a CETP inhibitor derived directly from this compound is not available, the following table presents hypothetical data for a generic 2-arylbenzoxazole inhibitor to illustrate how quantitative data should be structured.

Compound ID2-Aryl SubstituentCETP Inhibition IC₅₀ (nM)
BZ-1 3,5-bis(trifluoromethyl)phenyl50
BZ-2 4-chlorophenyl250
BZ-3 4-methoxyphenyl>1000

Visualizations

Signaling Pathway: CETP-Mediated Lipid Transfer

The following diagram illustrates the role of CETP in lipid metabolism and the point of inhibition.

CETP_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Inhibitor CETP Inhibitor (e.g., 2-Arylbenzoxazole) Inhibitor->CETP Inhibition

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.

Experimental Workflow: Synthesis of 2-Arylbenzoxazoles

This diagram outlines the general synthetic workflow for producing 2-arylbenzoxazoles from this compound.

Synthesis_Workflow Start This compound Intermediate 2-Amino-5-cyanophenol Start->Intermediate Reduction (e.g., H₂, Pd/C) Product 2-Aryl-5-cyanobenzoxazole Intermediate->Product Condensation & Cyclization (e.g., PPA) Reagent Substituted Benzoic Acid Reagent->Product Evaluation CETP Inhibition Assay Product->Evaluation

Caption: Synthetic workflow for 2-arylbenzoxazole CETP inhibitors.

Application Notes and Protocols for Coupling Reactions with 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various coupling reactions involving 3-Hydroxy-4-nitrobenzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of hydroxyl, nitro, and nitrile functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of complex molecules. These notes are intended to guide researchers in selecting appropriate reaction conditions and executing experimental procedures for C-O, C-N, C-C, and C-S bond formation.

Overview of Coupling Reactions

This compound can participate in several types of coupling reactions, primarily leveraging the reactivity of its phenolic hydroxyl group. The electron-withdrawing nature of the nitro and nitrile groups acidifies the phenol, facilitating its deprotonation and subsequent nucleophilic attack. Key coupling reactions include:

  • Williamson Ether Synthesis (O-Alkylation): Formation of an ether linkage by reacting the phenoxide with an alkyl halide.

  • Ullmann Condensation (O-Arylation): Copper-catalyzed reaction with an aryl halide to form a diaryl ether.

  • Buchwald-Hartwig Amination (N-Arylation): Palladium-catalyzed coupling of the (potentially modified) aromatic ring with an amine. Direct N-arylation at the hydroxyl position is not a standard Buchwald-Hartwig reaction; this section will focus on the conceptual application to related structures as direct examples are scarce.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): Palladium-catalyzed cross-coupling of a modified this compound (e.g., a triflate) with a boronic acid.

  • Thioether Synthesis (S-Alkylation/Arylation): Formation of a thioether linkage, typically requiring prior functionalization of the hydroxyl group to a thiol or use of a suitable thiolating agent.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for various coupling reactions applicable to this compound or structurally similar nitrophenols, based on established chemical principles and literature precedents. Direct experimental data for this compound is limited; therefore, these conditions represent a starting point for reaction optimization.

Coupling ReactionCoupling PartnerCatalyst / Mmol%Ligand / Mmol%Base / Equiv.SolventTemp. (°C)Time (h)Yield (%)
O-Alkylation Alkyl BromideNoneNoneK₂CO₃ (1.5)DMF25-802-1285-95
O-Arylation Aryl IodideCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF80-12012-2470-90
N-Arylation AnilinePd(OAc)₂ (2-10)X-Phos (4-20)KOtBu (1.5-2.0)Toluene80-11010-2460-95
C-C Coupling *Arylboronic AcidPd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O80-1008-2470-90
S-Alkylation Alkyl BromideNoneNoneNaH (1.2)THF0-251-480-95*

*Yields are estimated based on reactions with similar nitrophenol substrates. **Yields are based on reactions with analogous aryl halides/triflates and may require significant optimization for this specific substrate. ***Requires prior conversion of the hydroxyl group to a triflate.

Experimental Protocols

Williamson Ether Synthesis (O-Alkylation)

This protocol describes the synthesis of a 3-alkoxy-4-nitrobenzonitrile derivative via an SN2 reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF (approximately 0.2 M concentration of the substrate).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-alkoxy-4-nitrobenzonitrile.

Ullmann Condensation (O-Arylation)

This protocol outlines the copper-catalyzed synthesis of a 3-aryloxy-4-nitrobenzonitrile.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (2.0 eq) under an inert atmosphere (e.g., argon).

  • Add this compound (1.0 eq) and the aryl iodide (1.2 eq) to the tube.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired diaryl ether.

Mandatory Visualizations

Experimental_Workflow_O_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound and DMF to flask B 2. Add K2CO3 A->B C 3. Stir for 15 min B->C D 4. Add Alkyl Halide C->D E 5. Heat to 50-80 °C D->E F 6. Monitor by TLC E->F G 7. Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash and Dry H->I J 10. Concentrate I->J K 11. Column Chromatography J->K Product Product K->Product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Reaction_Components_Ullmann cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Conditions Substrate This compound Product 3-Aryloxy-4-nitrobenzonitrile Substrate->Product Partner Aryl Iodide Partner->Product Catalyst CuI (Catalyst) Ligand 1,10-Phenanthroline (Ligand) Catalyst->Ligand Catalyst->Product Ligand->Product Base Cs2CO3 (Base) Base->Product Solvent DMF (Solvent) Solvent->Product Temperature 110 °C Temperature->Product

Caption: Key components and their relationship in the Ullmann condensation of this compound.

Conclusion

The protocols and data presented herein provide a foundational guide for the synthetic modification of this compound. Researchers should note that the optimal conditions for these coupling reactions can be highly substrate-dependent, and further optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve desired yields and purity. The versatility of this compound as a synthetic intermediate makes it a valuable tool for the development of novel compounds in the pharmaceutical and materials science industries.

Application Notes and Protocols for the Scale-Up Synthesis of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-Hydroxy-4-nitrobenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The protocols described herein are designed to be scalable, offering a pathway from laboratory-scale synthesis to pilot plant and industrial production. This document includes detailed experimental procedures, a summary of key quantitative data, and a visualization of the synthetic workflow.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules and functional materials. The introduction of a nitro group ortho to a hydroxyl group on the benzonitrile scaffold provides a versatile handle for further chemical transformations. The primary and most direct route for the synthesis of this compound is the regioselective nitration of 3-hydroxybenzonitrile.

Successful scale-up of this synthesis requires careful consideration of reaction conditions to ensure safety, high yield, and purity of the final product. The exothermic nature of nitration reactions necessitates robust temperature control and a thorough understanding of the reaction kinetics.

Synthetic Pathway

The most common and industrially viable route to this compound is the direct nitration of 3-hydroxybenzonitrile using a mixture of nitric acid and sulfuric acid.

G cluster_0 Synthesis Workflow 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Nitration Nitration Reaction 3-Hydroxybenzonitrile->Nitration Nitrating Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture->Nitration Quenching Quenching (Ice/Water) Nitration->Quenching Reaction Mixture Filtration_Washing Filtration & Washing Quenching->Filtration_Washing Crude Product Slurry Purification Purification (Recrystallization) Filtration_Washing->Purification Crude Product This compound This compound (Final Product) Purification->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Laboratory-Scale Synthesis (up to 100 g)

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling bath (e.g., ethylene glycol/water mixture)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up a jacketed glass reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, and an addition funnel. Connect the reactor jacket to a cooling bath.

  • Dissolution: Charge the reactor with concentrated sulfuric acid. Cool the acid to 0-5 °C with stirring.

  • Slowly add 3-hydroxybenzonitrile to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Cool the solution of 3-hydroxybenzonitrile in sulfuric acid to -5 to 0 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise via the addition funnel, maintaining the internal temperature between -5 and 0 °C. The addition rate should be controlled to prevent a rapid temperature increase.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. A yellow solid will precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes to an hour to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at 50-60 °C.

Scale-Up Considerations and Pilot Plant Protocol (1-10 kg)

Scaling up the synthesis of this compound requires careful attention to safety, heat management, and mass transfer.

Key Scale-Up Considerations:

  • Heat Management: The nitration reaction is highly exothermic. A jacketed reactor with efficient cooling capacity is crucial. The rate of addition of the nitrating mixture must be carefully controlled to maintain the desired temperature range. A semi-batch process, where the nitrating agent is added slowly to the substrate solution, is recommended.

  • Mass Transfer: Efficient stirring is essential to ensure good mixing of the reactants and uniform temperature distribution. Baffles in the reactor can improve mixing.

  • Safety: Nitration reactions carry inherent risks, including the potential for runaway reactions and the formation of unstable byproducts. A thorough risk assessment should be conducted before any scale-up.[1] This includes evaluating the thermal stability of the reaction mixture and implementing appropriate safety measures such as emergency quenching procedures and pressure relief systems.[1] Personnel should be well-trained in handling corrosive and reactive chemicals and wear appropriate personal protective equipment (PPE).[1]

  • Material of Construction: Glass-lined or stainless steel reactors are suitable for handling the corrosive acidic reaction mixture.

Pilot Plant Protocol:

The protocol is similar to the laboratory scale, with adjustments for the larger quantities and equipment.

  • Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly charge the 3-hydroxybenzonitrile, maintaining the temperature below 10 °C.

  • Nitrating Mixture Addition: Prepare the nitrating mixture in a separate, suitable vessel with cooling.

  • Set the reactor temperature to -5 to 0 °C.

  • Begin slow, controlled addition of the nitrating mixture. The addition rate should be determined based on the reactor's heat removal capacity to ensure the temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction closely for any temperature excursions. In-process controls (e.g., HPLC) are recommended to track the consumption of the starting material and the formation of the product.

  • Work-up: The quenching, filtration, washing, and drying steps are analogous to the lab-scale procedure but are performed using appropriately sized industrial equipment (e.g., filter press or centrifuge).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound at different scales.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (5 kg)
Starting Material 3-Hydroxybenzonitrile3-Hydroxybenzonitrile
Reactants Conc. H₂SO₄, Conc. HNO₃Conc. H₂SO₄, Conc. HNO₃
Molar Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.1 : 31 : 1.1 : 3
Reaction Temperature -5 to 5 °C-5 to 5 °C
Reaction Time 2-4 hours4-8 hours (including addition)
Typical Yield 85-95%80-90%
Purification Method Recrystallization (Ethanol)Recrystallization (Ethanol/Water)
Final Purity (HPLC) >99%>99%

Safety Information

Nitration reactions are energetic and require strict safety protocols.[1]

  • Corrosive Materials: Concentrated sulfuric and nitric acids are highly corrosive and should be handled with extreme care in a well-ventilated area.[1]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] Ensure adequate cooling and slow addition of the nitrating agent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat.[1]

  • Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate neutralizing agents for acid spills.

Conclusion

The synthesis of this compound via the nitration of 3-hydroxybenzonitrile is a robust and scalable process. Careful control of reaction temperature, efficient mixing, and strict adherence to safety protocols are paramount for successful scale-up. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate in a safe and efficient manner.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxy-4-nitrobenzonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-Hydroxy-4-nitrobenzonitrile for the development of biologically active compounds. The primary strategy involves the reduction of the nitro group to form a key amine intermediate, which is subsequently derivatized to yield pharmacologically relevant molecules, particularly urea and amide analogs with potential applications as Interleukin-8 (IL-8) receptor antagonists and anticancer agents.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The presence of the hydroxyl, nitro, and nitrile functional groups allows for a range of chemical modifications. A particularly fruitful approach for generating compounds with biological activity is the reduction of the nitro group to an amine, yielding 3-amino-4-hydroxybenzonitrile. This intermediate serves as a valuable scaffold for the synthesis of urea and amide derivatives, which have shown promise in modulating key biological pathways, such as inflammatory signaling mediated by the IL-8 receptor.

Derivatization Strategies

The primary derivatization strategies for this compound focus on the modification of the nitro and hydroxyl groups.

1. Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical step in generating a versatile intermediate for further functionalization.

2. Derivatization of the Resulting Amine: The amino group of 3-amino-4-hydroxybenzonitrile is a key handle for introducing diverse functionalities. Common derivatization reactions include:

  • Urea Formation: Reaction with isocyanates or carbamoyl chlorides to form substituted ureas.
  • Amide Formation: Acylation with acid chlorides or activated carboxylic acids to produce amide derivatives.

3. Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ether and ester derivatives, respectively.

This document will primarily focus on the derivatization of the amino group following the reduction of the nitro functionality, as this pathway has shown significant potential for generating biologically active compounds.

Signaling Pathway: IL-8 and its Receptor

Interleukin-8 (IL-8), a chemokine, plays a crucial role in the inflammatory response by attracting and activating neutrophils. It binds to two G-protein coupled receptors, CXCR1 and CXCR2, on the surface of neutrophils. The binding of IL-8 initiates a signaling cascade that leads to chemotaxis, the directed migration of neutrophils to the site of inflammation. Antagonists of the IL-8 receptors can block this signaling pathway, thereby reducing the inflammatory response. This makes them attractive therapeutic targets for a range of inflammatory diseases.

IL8_Signaling_Pathway IL8 Interleukin-8 (IL-8) CXCR1_2 CXCR1 / CXCR2 Receptor IL8->CXCR1_2 Binding G_Protein G-Protein Activation CXCR1_2->G_Protein Conformational Change Downstream Downstream Signaling (e.g., PLC, PI3K) G_Protein->Downstream Chemotaxis Neutrophil Chemotaxis & Activation Downstream->Chemotaxis Antagonist Urea/Amide Derivative (Antagonist) Antagonist->CXCR1_2 Blocks Binding

Caption: IL-8 signaling pathway and the inhibitory action of receptor antagonists.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzonitrile (Intermediate)

This protocol describes the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 3-amino-4-hydroxybenzonitrile. The crude product can be purified by column chromatography if necessary.

Protocol1_Workflow Start This compound Reaction Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Start->Reaction Workup Filtration & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Amino-4-hydroxybenzonitrile Purification->Product

Caption: Workflow for the synthesis of 3-amino-4-hydroxybenzonitrile.

Protocol 2: Synthesis of N-(5-cyano-2-hydroxyphenyl)urea Derivatives

This protocol outlines the general procedure for the synthesis of urea derivatives from 3-amino-4-hydroxybenzonitrile.

Materials:

  • 3-Amino-4-hydroxybenzonitrile

  • Substituted isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in anhydrous THF or DCM under a nitrogen atmosphere.

  • Add the substituted isocyanate (1.0-1.2 eq) dropwise to the solution at room temperature. If the starting amine is in its salt form, add triethylamine (1.1 eq) prior to the isocyanate.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, filter the solid, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired urea derivative.

Protocol 3: In Vitro Neutrophil Chemotaxis Assay

This protocol describes a method to evaluate the inhibitory effect of synthesized compounds on IL-8-induced neutrophil chemotaxis using a Boyden chamber or a similar transwell system.[1]

Materials:

  • Isolated human neutrophils

  • Recombinant human IL-8

  • Synthesized urea/amide derivatives

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (3-8 µm pore size)

  • 24-well plate

  • Calcein-AM or other fluorescent cell dye

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.[1]

  • Assay Setup:

    • Add assay medium containing IL-8 (e.g., 10 nM) to the lower chambers of the 24-well plate.

    • In separate tubes, pre-incubate the isolated neutrophils with various concentrations of the synthesized compounds or vehicle control for 15-30 minutes at 37°C.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC₅₀ value for active compounds.

Protocol3_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Neutrophil_Isolation Isolate Human Neutrophils Preincubation Pre-incubate Neutrophils with Compounds Neutrophil_Isolation->Preincubation Compound_Prep Prepare Compound Dilutions Compound_Prep->Preincubation IL8_Prep Prepare IL-8 Solution Transwell_Setup Add IL-8 to Lower Chamber, Cells to Upper Chamber IL8_Prep->Transwell_Setup Preincubation->Transwell_Setup Incubation Incubate at 37°C Transwell_Setup->Incubation Quantification Quantify Migrated Cells (Fluorescence) Incubation->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Quantitative Data

The following tables provide a template for presenting quantitative data from biological assays of derivatized this compound. The data presented here is hypothetical and for illustrative purposes.

Table 1: Inhibition of IL-8-induced Neutrophil Chemotaxis by Urea Derivatives of 3-Amino-4-hydroxybenzonitrile

Compound IDR Group on UreaIC₅₀ (nM)
UREA-01Phenyl150
UREA-024-Chlorophenyl75
UREA-033-Methoxyphenyl200
UREA-042-Bromophenyl50

Table 2: In Vitro Anticancer Activity of Amide Derivatives of 3-Amino-4-hydroxybenzonitrile

Compound IDR Group on AmideCell LineGI₅₀ (µM)
AMIDE-01BenzoylMCF-715.2
AMIDE-01BenzoylA54922.5
AMIDE-024-NitrobenzoylMCF-78.7
AMIDE-024-NitrobenzoylA54912.1
AMIDE-03Thiophene-2-carbonylMCF-711.5
AMIDE-03Thiophene-2-carbonylA54918.9

Conclusion

The derivatization of this compound, particularly through the reduction of the nitro group and subsequent formation of urea and amide analogs, represents a promising strategy for the discovery of novel therapeutic agents. The provided protocols offer a foundation for the synthesis and biological evaluation of these compounds, with a focus on their potential as IL-8 receptor antagonists and anticancer agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives.

References

Application Notes: Synthesis of Heterocyclic Compounds Utilizing 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-4-nitrobenzonitrile is a versatile starting material in heterocyclic synthesis. Its functional groups—hydroxyl, nitro, and cyano—offer multiple reaction sites for constructing a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic substitution, while the nitro group can be readily reduced to an amino group, facilitating cyclization reactions. These notes provide detailed protocols and data for the synthesis of key heterocyclic compounds derived from this compound.

Application Note 1: Synthesis of 6-Cyano-2(3H)-benzoxazolone

Benzoxazolones are privileged structures in drug discovery, exhibiting a wide range of biological activities. The synthesis from this compound involves a two-step process: reduction of the nitro group to an amine, followed by cyclization.

Reaction Pathway:

reaction_pathway_1 start This compound intermediate 4-Amino-3-hydroxybenzonitrile start->intermediate Reduction product 6-Cyano-2(3H)-benzoxazolone intermediate->product Cyclization

Caption: Reaction pathway for the synthesis of 6-Cyano-2(3H)-benzoxazolone.

Experimental Protocol:

Step 1: Synthesis of 4-Amino-3-hydroxybenzonitrile

  • Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Procedure:

    • To a solution of this compound (1.64 g, 10 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (11.28 g, 50 mmol).

    • Heat the mixture to reflux and stir for 4 hours under a nitrogen atmosphere.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Add a saturated solution of sodium bicarbonate to the residue until the pH reaches 8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1).

Step 2: Synthesis of 6-Cyano-2(3H)-benzoxazolone

  • Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 4-Amino-3-hydroxybenzonitrile (1.34 g, 10 mmol) in tetrahydrofuran (THF, 40 mL).

    • Add triphosgene (1.48 g, 5 mmol) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 6-Cyano-2(3H)-benzoxazolone.

Data Summary:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-Amino-3-hydroxybenzonitrileC₇H₆N₂O134.1485145-147
6-Cyano-2(3H)-benzoxazoloneC₈H₄N₂O₂160.1378230-232

Application Note 2: Synthesis of 3-Amino-1,2-benzisoxazole-5-carbonitrile

1,2-Benzisoxazoles are important heterocyclic motifs found in a number of pharmaceuticals. This synthesis proceeds via a reductive cyclization of this compound.

Reaction Pathway:

reaction_pathway_2 start This compound product 3-Amino-1,2-benzisoxazole-5-carbonitrile start->product Reductive Cyclization

Caption: Reductive cyclization to form 3-Amino-1,2-benzisoxazole-5-carbonitrile.

Experimental Protocol:
  • Apparatus: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • Suspend this compound (1.64 g, 10 mmol) in water (50 mL).

    • Add sodium dithionite (5.22 g, 30 mmol) and stir the mixture at 80 °C for 3 hours.

    • Cool the reaction mixture to room temperature and filter the precipitate.

    • Wash the solid with cold water and dry under vacuum to afford the desired product.

    • The product can be further purified by recrystallization from a mixture of ethanol and water.

Data Summary:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Amino-1,2-benzisoxazole-5-carbonitrileC₈H₅N₃O159.1592210-212

Application Note 3: Synthesis of 5-Cyano-1H-benzo[d]imidazol-2(3H)-one

Benzimidazolones are another class of heterocyclic compounds with significant biological properties. The synthesis from this compound requires the introduction of a second amino group before cyclization.

Experimental Workflow:

workflow_3 A This compound B Nucleophilic Aromatic Substitution A->B NH₃, DMSO C 3-Amino-4-nitrobenzonitrile B->C D Reduction C->D H₂, Pd/C E 3,4-Diaminobenzonitrile D->E F Cyclization E->F CDI, THF G 5-Cyano-1H-benzo[d]imidazol-2(3H)-one F->G

Caption: Workflow for the synthesis of 5-Cyano-1H-benzo[d]imidazol-2(3H)-one.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-4-nitrobenzonitrile

  • Apparatus: A sealed pressure vessel.

  • Procedure:

    • Place this compound (1.64 g, 10 mmol) and a 7 M solution of ammonia in methanol (20 mL) in a pressure vessel.

    • Heat the vessel to 100 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol = 20:1).

Step 2: Synthesis of 3,4-Diaminobenzonitrile

  • Apparatus: A Parr hydrogenation apparatus.

  • Procedure:

    • Dissolve 3-Amino-4-nitrobenzonitrile (1.63 g, 10 mmol) in methanol (50 mL).

    • Add 10% Palladium on carbon (100 mg).

    • Hydrogenate the mixture at 50 psi of H₂ for 4 hours.

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate to obtain the product, which is used in the next step without further purification.

Step 3: Synthesis of 5-Cyano-1H-benzo[d]imidazol-2(3H)-one

  • Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 3,4-Diaminobenzonitrile (1.33 g, 10 mmol) in THF (40 mL).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) and stir the mixture at room temperature for 6 hours.

    • Concentrate the reaction mixture and add water.

    • Filter the resulting precipitate, wash with water, and dry to yield the final product.

Data Summary:
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Amino-4-nitrobenzonitrileC₇H₅N₃O₂163.1375188-190
3,4-DiaminobenzonitrileC₇H₇N₃133.1595 (crude)-
5-Cyano-1H-benzo[d]imidazol-2(3H)-oneC₈H₅N₃O159.1588>300

Application Notes: The Strategic Role of 3-Hydroxy-4-nitrobenzonitrile in the Synthesis of CETP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-4-nitrobenzonitrile is a pivotal chemical intermediate in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP inhibitors are a class of therapeutic agents investigated for their potential to raise high-density lipoprotein cholesterol (HDL-C) levels, a key factor in managing cardiovascular diseases.[1][2][3] The structural arrangement of the hydroxyl, nitro, and nitrile functional groups on the benzonitrile scaffold makes this compound a versatile building block for constructing the complex molecular architectures required for potent CETP inhibition, such as the tetrahydroquinoline core found in several inhibitors.[2] This document provides detailed protocols and data concerning the utilization of this compound in this synthetic context.

Physicochemical Properties

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
CAS Number 18495-15-3[4]
Molecular Formula C7H4N2O3[4][5]
Molecular Weight 164.12 g/mol [4][5]
Synonyms 2-nitro-5-cyanophenol[5]

Synthetic Application: Pathway to CETP Inhibitor Core

The primary utility of this compound in this context is its efficient conversion to 3-Amino-4-hydroxybenzonitrile. This transformation is a critical step, as the resulting ortho-aminophenol structure is primed for subsequent cyclization and elaboration into the core structures of CETP inhibitors. The reduction of the nitro group to an amine is the key reaction, providing a nucleophilic center adjacent to the hydroxyl group.

G start This compound intermediate 3-Amino-4-hydroxybenzonitrile (Key Intermediate) start->intermediate Catalytic Hydrogenation (Reduction of Nitro Group) final_class CETP Inhibitor Core (e.g., Tetrahydroquinoline) intermediate->final_class Multi-step Elaboration & Cyclization

Caption: Logical pathway from the starting material to the final inhibitor class.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzonitrile via Catalytic Hydrogenation

This protocol details the reduction of the nitro group of this compound to form the key amine intermediate. The procedure is based on established catalytic hydrogenation methods.[6]

Materials and Reagents:

  • This compound

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

  • Ethanol (EtOH)

  • N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or similar)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

Caption: Workflow for the synthesis of 3-Amino-4-hydroxybenzonitrile.

Detailed Steps:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in a solvent mixture of Ethanol and N,N-dimethylformamide.[6]

  • Catalyst Addition: Under a stream of inert gas (e.g., Nitrogen), carefully add the palladium hydroxide catalyst to the solution.

  • Hydrogenation: Seal the reaction vessel. Purge the atmosphere with hydrogen gas multiple times before pressurizing the vessel to the desired H₂ pressure.

  • Reaction Execution: Stir the mixture vigorously at room temperature overnight.[6] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Product Isolation: Wash the filter cake with additional ethanol. Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Amino-4-hydroxybenzonitrile.

  • Purification: The crude product can be further purified by standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.

Summary of Synthetic Data

The following table summarizes the key parameters for the synthesis of 3-Amino-4-hydroxybenzonitrile.

ParameterDescription
Precursor This compound
Product 3-Amino-4-hydroxybenzonitrile
Reagents Palladium hydroxide, Hydrogen gas
Solvent Ethanol, N,N-dimethylformamide
Conditions Room temperature, overnight
Yield 60%[6]

Protocol 2: Conceptual Pathway for Elaboration to a Tetrahydroquinoline Core

Following the synthesis of 3-Amino-4-hydroxybenzonitrile, the subsequent steps involve building the characteristic tetrahydroquinoline ring system found in many CETP inhibitors.[2][7][8] While specific conditions are proprietary and substrate-dependent, the general synthetic logic is outlined below.

G start 3-Amino-4-hydroxybenzonitrile step1 N-Alkylation or N-Acylation start->step1 Introduce side chain step2 Coupling with a suitable aldehyde/ketone step1->step2 Prepare for cyclization step3 Iminium Ion Formation step2->step3 Generate electrophile step4 Intramolecular Cyclization step3->step4 Key ring-forming step final Tetrahydroquinoline Core step4->final Achieve target scaffold

Caption: Conceptual steps for forming the CETP inhibitor core structure.

  • Side Chain Introduction: The amine group of 3-Amino-4-hydroxybenzonitrile is typically functionalized (e.g., via alkylation or acylation) to introduce a side chain that will ultimately form part of the final inhibitor structure.

  • Iminium Ion Formation: The functionalized intermediate is reacted with an appropriate carbonyl compound (aldehyde or ketone) under acidic conditions to generate a reactive iminium ion in situ.

  • Diastereoselective Cyclization: The key step is an intramolecular cyclization where the electron-rich aromatic ring attacks the iminium ion.[8] This reaction forms the core tetrahydroquinoline ring system. Controlling the stereochemistry at this stage is often a critical challenge in the synthesis of chiral CETP inhibitors like Torcetrapib.[7]

  • Further Functionalization: The nitrile and hydroxyl groups, along with other positions on the newly formed ring, can be further modified to complete the synthesis of the target CETP inhibitor.

References

Application Notes and Protocols: 3-Hydroxy-4-nitrobenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-nitrobenzonitrile is a versatile aromatic compound featuring hydroxyl, nitro, and nitrile functional groups. This unique combination of reactive sites makes it a promising monomer for the synthesis of advanced functional polymers with applications in various fields of materials science. The electron-withdrawing nature of the nitro and nitrile groups can impart desirable electronic and optical properties, while the hydroxyl group provides a reactive handle for polymerization and crosslinking. These characteristics suggest its potential use in the development of high-performance polymers with high thermal stability, specific optical properties, and tailored electronic functionalities.

This document provides an overview of the potential applications of this compound in materials science and detailed protocols for its use in the synthesis of a representative polyether and a crosslinked resin.

Potential Applications in Materials Science

The molecular structure of this compound allows for its incorporation into various polymeric structures, leading to materials with unique properties:

  • High-Performance Thermosetting Resins: The nitrile group can undergo thermally induced trimerization to form a highly crosslinked, thermally stable triazine network. The presence of the nitro group can further enhance the thermal and oxidative stability of the resulting polymer.

  • Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule, with the electron-donating hydroxyl group and electron-withdrawing nitro and nitrile groups, suggests potential for second-order nonlinear optical activity. When incorporated into a polymer matrix and poled, these materials could be used in electro-optic devices.

  • Advanced Coatings and Adhesives: Polymers derived from this compound are expected to exhibit strong adhesion to various substrates and good resistance to harsh environments due to the polar nature of the functional groups and the inherent stability of the aromatic backbone.

  • Gas Separation Membranes: The rigid, aromatic structure and the presence of polar functional groups could lead to polymers with specific free volume characteristics suitable for gas separation applications.

Data Presentation

The following tables summarize the expected properties of the this compound monomer and a representative cured poly(ether-triazine) resin based on data for analogous high-performance polymers.

Table 1: Properties of this compound Monomer

PropertyExpected Value
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol [1][2]
Appearance Off-white to pale yellow crystalline solid
Melting Point Approximately 146-148 °C[3]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP)

Table 2: Predicted Properties of Cured Poly(ether-triazine) Resin

PropertyExpected Value
Glass Transition Temperature (Tg) > 300 °C
Decomposition Temperature (TGA, 5% wt loss) > 450 °C (in N₂)
Char Yield at 800 °C (in N₂) > 65%
Dielectric Constant (1 MHz) 3.0 - 4.0
Water Absorption (24h immersion) < 1.0%

Experimental Protocols

Protocol 1: Synthesis of a Polyether via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a linear polyether by reacting this compound with an activated dihaloaromatic monomer.

Materials:

  • This compound

  • Bis(4-fluorophenyl)sulfone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Thermocouple

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser, add this compound (1 equivalent), Bis(4-fluorophenyl)sulfone (1 equivalent), and anhydrous potassium carbonate (1.2 equivalents).

  • Add anhydrous DMAc and toluene (4:1 v/v) to the flask to achieve a solids concentration of 20-25% (w/v).

  • Heat the mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere to azeotropically remove water with toluene.

  • After the removal of water is complete (as observed in the Dean-Stark trap), increase the temperature to 160-165 °C and maintain for 8-12 hours. The viscosity of the solution will increase as polymerization proceeds.

  • Monitor the reaction progress by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer thoroughly with deionized water and then with methanol to remove salts and residual solvent.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

  • Characterize the final polymer using FTIR, ¹H NMR, and GPC.

Polyether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Product Isolation cluster_characterization Analysis Reactants 1. Add Monomers & K2CO3 to Flask Solvents 2. Add DMAc & Toluene Reactants->Solvents Azeotrope 3. Azeotropic Distillation (140-150 °C) Solvents->Azeotrope Polymerize 4. Polymerization (160-165 °C, 8-12h) Azeotrope->Polymerize Precipitate 5. Precipitate in Methanol Polymerize->Precipitate Filter 6. Filter Polymer Precipitate->Filter Wash 7. Wash with Water & Methanol Filter->Wash Dry 8. Dry in Vacuum Oven Wash->Dry Characterize 9. Characterize (FTIR, NMR, GPC) Dry->Characterize

Caption: Workflow for the synthesis of a polyether from this compound.

Protocol 2: Thermal Curing of a Nitrile-Functionalized Resin

This protocol describes the thermal curing of a resin system containing this compound (or a prepolymer derived from it) to form a crosslinked poly(triazine) network.

Materials:

  • Nitrile-functionalized prepolymer (synthesized via Protocol 1 or a similar method) or a mixture of this compound with a comonomer.

  • Curing catalyst (e.g., dicumyl peroxide, optional, 1-2 wt%).

Equipment:

  • High-temperature press with heated platens

  • Steel mold

  • Vacuum oven or furnace with programmable temperature control

  • Desiccator

Procedure:

  • Thoroughly mix the nitrile-functionalized prepolymer powder with the curing catalyst (if used) until a homogeneous mixture is obtained.

  • Place the powder into a steel mold.

  • Position the mold in a high-temperature press.

  • Heat the press to a temperature above the glass transition temperature (Tg) of the prepolymer to allow for softening and consolidation. Apply pressure (e.g., 1-2 MPa) to form a void-free plaque.

  • Transfer the mold to a programmable oven or furnace for the curing cycle.

  • Execute a staged curing profile under a nitrogen atmosphere. A representative cycle is:

    • Heat to 200 °C and hold for 2 hours.

    • Increase the temperature to 250 °C and hold for 4 hours.

    • Increase the temperature to 300 °C and hold for 8 hours for the nitrile trimerization reaction.

  • After the curing cycle is complete, cool the oven slowly to room temperature to prevent thermal shock and cracking of the resin.

  • Remove the cured resin plaque from the mold.

  • Post-cure the resin at a temperature slightly above its Tg (e.g., 320 °C) for 4-6 hours to ensure complete crosslinking.

  • Characterize the cured resin using Dynamic Mechanical Analysis (DMA) to determine the Tg, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Thermal_Curing_Process cluster_prep Preparation cluster_cure Curing Cycle cluster_post Post-Processing cluster_analysis Characterization A Mix Prepolymer & Catalyst B Load into Mold A->B C Press & Consolidate (>Tg, 1-2 MPa) B->C D Stage 1: 200°C, 2h C->D E Stage 2: 250°C, 4h D->E F Stage 3: 300°C, 8h E->F G Slow Cool to RT F->G H Post-Cure (>Tg, 4-6h) G->H I Analyze (DMA, TGA) H->I

Caption: Staged thermal curing process for a nitrile-functionalized resin.

Signaling Pathway Analogy: Polymer Property Modulation

While not a biological signaling pathway, the following diagram illustrates the logical relationship between the functional groups of this compound and the resulting material properties.

Property_Modulation cluster_monomer Monomer Functional Groups cluster_properties Resulting Material Properties Monomer This compound OH Hydroxyl (-OH) NO2 Nitro (-NO2) CN Nitrile (-CN) Reactivity Polymerization Reactivity OH->Reactivity Polymerization site Electronic Electronic/Optical Properties OH->Electronic Electron-donating Thermal Thermal & Oxidative Stability NO2->Thermal Stabilization NO2->Electronic Electron-withdrawing Crosslinking High Crosslink Density CN->Crosslinking Trimerization CN->Electronic Electron-withdrawing

Caption: Influence of functional groups on material properties.

References

Application Notes and Protocols for 3-Hydroxy-4-nitrobenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patented uses of 3-Hydroxy-4-nitrobenzonitrile, a key intermediate in the synthesis of various compounds with therapeutic and agricultural applications. The following sections detail its role in the development of IL-8 receptor antagonists, chemotherapeutic agents, herbicides, and other significant molecular classes. Detailed protocols for its synthesis and conversion to downstream products are provided, along with quantitative data and workflow visualizations.

Applications of this compound

This compound serves as a crucial building block in the synthesis of a variety of molecules with significant biological activities. Its chemical structure allows for versatile modifications, making it a valuable starting material in medicinal and agricultural chemistry.

Intermediate for IL-8 Receptor Antagonists

This compound is a precursor to 3-hydroxy-4-aminobenzonitrile, a key intermediate in the synthesis of phenyl urea compounds that act as inhibitors of IL-8 receptor binding.[1][2] Interleukin-8 (IL-8) is a chemokine involved in inflammation and is a target for the treatment of various inflammatory diseases.[1][2] The synthesis of N-[2-hydroxy-4-cyanophenyl]-N'-[2-bromophenyl]urea, an exemplary IL-8 receptor antagonist, relies on the availability of 3-hydroxy-4-aminobenzonitrile, which can be derived from this compound via reduction of the nitro group.[1][2]

Precursor for Chemotherapeutic and Herbicidal Agents

The scaffold of this compound is utilized in the preparation of halogenated derivatives with potent biological activities. Specifically, it is a starting material for the synthesis of:

  • 3-iodo-4-hydroxy-5-nitro-benzonitrile: This compound possesses valuable chemotherapeutic properties.[3]

  • 3,5-Diiodo-4-hydroxy-benzonitrile: This molecule exhibits noteworthy herbicidal properties.[3]

The synthesis of these compounds involves the electrolytic iodination of 4-hydroxybenzonitrile or its nitro-substituted analogue.[3]

Building Block for Anticancer Agents

Patent literature indicates that derivatives of this compound are key intermediates in the synthesis of complex molecules with antitumor activity. For instance, it is a component in the synthesis of certain pyrrolobenzodiazepines (PBDs), which are known to bind to specific DNA sequences and exhibit antitumor effects.[4] Additionally, it serves as a key intermediate for the synthesis of BET protein inhibitors, a class of drugs under investigation for cancer therapy.[4]

Quantitative Data Summary

The following table summarizes the yields and reaction conditions for key synthetic transformations involving this compound and its derivatives as reported in the patent literature.

Transformation Starting Material Product Key Reagents & Conditions Yield (%) Reference
Bromination2-benzoxazolinone6-bromo-2-benzoxazolinoneBromine, Sodium Acetate, Acetic Acid, 15°C to ambient89.7[1]
Cyanation6-bromo-2-benzoxazolinone6-cyano-2-benzoxazolinoneCuCN, N-methylpyrrolidinone, 120-175°C84[2]
Hydrolysis6-cyano-2-benzoxazolinone4-amino-3-hydroxybenzonitrileLithium hydroxide, THF/water, reflux87[2]

Experimental Protocols

The following protocols are adapted from the patent literature and describe key synthetic procedures involving this compound and its derivatives.

Protocol 1: Synthesis of 3-Hydroxyl-4-nitrobenzoic Acid

This protocol describes the synthesis of 3-hydroxyl-4-nitrobenzoic acid from m-cresol. While not directly the synthesis of the nitrile, it illustrates the introduction of the hydroxyl and nitro functionalities on a similar scaffold.

Materials:

  • m-cresol

  • Anhydrous ethanol

  • Hydrogen peroxide (H₂O₂)

  • Nitrating agent (e.g., nitric acid)

  • Oxidant

Procedure:

  • Nitration: Dissolve m-cresol in anhydrous ethanol. Add the nitrating agent dropwise while maintaining the reaction temperature. The molar ratio of m-cresol to the nitrating agent should be optimized for the specific agent used.

  • Oxidation: After the nitration is complete, introduce the oxidant (e.g., H₂O₂) to the reaction mixture. The molar ratio of the nitrated intermediate to H₂O₂ is typically in the range of 1:1.5 to 1:2.5.[5]

  • Work-up and Purification: Upon completion of the oxidation, the reaction mixture is worked up to isolate the crude 3-hydroxyl-4-nitrobenzoic acid. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, for example, by recrystallization, to yield the final product.

Protocol 2: Improved Synthesis of 3-hydroxy-4-amino-benzonitrile

This multi-step protocol outlines the synthesis of 3-hydroxy-4-amino-benzonitrile, a key downstream product of this compound, starting from 2-benzoxazolinone.[1][2]

Step 1: Synthesis of 6-bromo-2-benzoxazolinone

  • To a solution of glacial acetic acid, add sodium acetate and 2-benzoxazolinone.

  • Cool the suspension to 15°C.

  • Add bromine dropwise over 1 hour.

  • Stir the mixture for 12 hours at ambient temperature.

  • Filter the solids, wash with water, and dry under vacuum to obtain 6-bromo-2-benzoxazolinone.[1]

Step 2: Synthesis of 6-cyano-2-benzoxazolinone

  • Combine 6-bromo-2-benzoxazolinone and a 75% molar excess of cuprous cyanide (CuCN) in N-methylpyrrolidinone.

  • Heat the mixture to a temperature in the range of 120-175°C under an inert atmosphere (e.g., nitrogen) for 4-8 hours.

  • Cool the reaction to about 100°C and add a 3 to 4-fold molar excess of an alkali metal cyanide (e.g., NaCN).

  • Stir the resulting suspension for a couple of hours at ambient temperature.

  • Isolate the 6-cyano-2-benzoxazolinone product through conventional work-up procedures.[2]

Step 3: Synthesis of 4-amino-3-hydroxybenzonitrile

  • Reflux a mixture of 6-cyano-2-benzoxazolinone and lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.

  • Monitor the reaction for completion.

  • Upon completion, perform a standard aqueous work-up to isolate the 4-amino-3-hydroxybenzonitrile.[2]

Visualizations

Logical Relationship of Synthetic Intermediates

G A This compound B 3-hydroxy-4-aminobenzonitrile A->B Reduction D 3-iodo-4-hydroxy-5-nitro-benzonitrile (Chemotherapeutic) A->D Iodination E 3,5-Diiodo-4-hydroxy-benzonitrile (Herbicide) A->E Iodination F Pyrrolobenzodiazepine (PBD) Precursors (Antitumor) A->F G BET Protein Inhibitor Intermediates A->G C N-[2-hydroxy-4-cyanophenyl]-N'-[2-bromophenyl]urea (IL-8 Receptor Antagonist) B->C Urea Formation G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis start1 2-benzoxazolinone proc1 React with Br2, NaOAc in Acetic Acid start1->proc1 end1 6-bromo-2-benzoxazolinone proc1->end1 proc2 React with CuCN in NMP end1->proc2 end2 6-cyano-2-benzoxazolinone proc2->end2 proc3 React with LiOH in THF/Water end2->proc3 end3 4-amino-3-hydroxybenzonitrile proc3->end3

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy-4-nitrobenzonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 3-Hydroxy-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has a dark, discolored appearance (e.g., brown or reddish-tan) after synthesis. What is the likely cause?

A1: The discoloration of your crude this compound is likely due to the presence of residual reagents from the nitration of 3-hydroxybenzonitrile, or potential side products. Aromatic nitro compounds are often colored, and impurities can become trapped in the crystal lattice of the solid product. Additionally, phenolic compounds can be susceptible to oxidation, which can lead to colored byproducts.

Q2: I'm observing a low yield after my initial purification attempt. What are the common causes for product loss?

A2: Low recovery of this compound during purification can stem from several factors. If you are performing recrystallization, using an excessive amount of solvent can lead to a significant portion of your product remaining in the mother liquor.[1] During chromatographic purification, incomplete elution from the column can also result in product loss. It is also possible that the compound is degrading during the purification process if exposed to harsh conditions.

Q3: My purified this compound shows broad peaks in my NMR analysis. What does this indicate?

A3: Broad peaks in an NMR spectrum can suggest the presence of paramagnetic impurities or slow chemical exchange on the NMR timescale. Given the structure of this compound, residual acidic or basic impurities could lead to proton exchange with the hydroxyl group, causing peak broadening. It is also possible that the sample contains impurities that are structurally very similar to the desired compound, leading to overlapping signals.

Q4: Is this compound susceptible to degradation during storage or purification?

A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, analogous aromatic nitro compounds and phenols can be sensitive to light, heat, and pH extremes. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurities After Recrystallization
Symptom Possible Cause Suggested Solution
Oily residue forms instead of crystals ("oiling out").The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly.Add a small amount of a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the initial hot solvent.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4]
The recrystallized solid is still colored.Colored impurities are co-crystallizing with the product.Before cooling the hot solution, add a small amount of activated charcoal to adsorb the colored impurities, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2]
Purity does not improve significantly after recrystallization.The impurities have very similar solubility profiles to the desired product.Consider a different purification technique, such as flash column chromatography, which separates compounds based on their polarity.[5]
Issue 2: Challenges with Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of the desired product from impurities.The chosen solvent system (eluent) does not have the optimal polarity to resolve the compounds.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your product and the impurities. A common starting point for compounds of this nature could be a mixture of ethyl acetate and hexane.[5]
The compound is not eluting from the column.The eluent is not polar enough to move the compound through the silica gel.Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate.
Streaking of the compound on the column.The compound may be too polar for silica gel, or there might be interactions with the stationary phase.Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like acetic acid or triethylamine to the eluent to improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.[2][3]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. An ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[1][3]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2][4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Compounds

Solvent SystemPolarityComments
Ethanol/WaterPolarA good general-purpose solvent system for moderately polar compounds. The ratio can be adjusted to optimize solubility.[6]
TolueneNonpolarCan be effective for compounds that are less polar.
Ethyl Acetate/HexaneMedium PolarityA versatile mixture that allows for fine-tuning of polarity. Often used in column chromatography as well.[5][6]
Acetic Acid/WaterPolar, AcidicCan be useful for phenolic compounds, but residual acid may need to be removed.[7]

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography Perform Column Chromatography column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable oiling_out Product Oils Out check_purity->oiling_out Purity Not Acceptable colored_product Product Still Colored check_purity->colored_product Purity Not Acceptable low_purity Purity Still Low check_purity->low_purity Purity Not Acceptable slow_cooling Ensure Slow Cooling / Adjust Solvent oiling_out->slow_cooling charcoal Use Activated Charcoal colored_product->charcoal low_purity->column_chromatography slow_cooling->recrystallization charcoal->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Nitration of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-hydroxybenzonitrile. The information is designed to help identify and resolve common side reactions and other experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the nitration of 3-hydroxybenzonitrile, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired nitro product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of multiple isomers, dinitrated products, or oxidation byproducts. 3. Loss during workup/purification: The product may be partially soluble in the aqueous phase or lost during crystallization.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Optimize Conditions: Adjust the reaction temperature and time. Lower temperatures generally favor mono-nitration and reduce oxidation. 3. Purification Strategy: Use column chromatography to separate isomers. Carefully select the solvent system for extraction and crystallization to minimize product loss.
Formation of a dark, tarry substance Oxidation of the phenol: Phenols are susceptible to oxidation by nitric acid, especially at higher concentrations and temperatures, leading to the formation of polymeric or quinone-like byproducts.[1]Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. Use a milder nitrating agent: Consider using a mixture of sodium nitrate and sulfuric acid, or dilute nitric acid. Protecting Groups: In some cases, protecting the hydroxyl group before nitration can prevent oxidation, though this adds extra steps to the synthesis.
Presence of multiple spots on TLC after reaction 1. Isomer formation: The hydroxyl group is an ortho, para-director, leading to the formation of 3-hydroxy-2-nitrobenzonitrile and 3-hydroxy-4-nitrobenzonitrile. 2. Dinitration: Use of concentrated nitric acid or harsh reaction conditions can lead to the formation of dinitro products.1. Separation of Isomers: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the isomers. 2. Control Nitrating Agent Stoichiometry: Use a controlled amount of the nitrating agent (close to 1 equivalent) to favor mono-nitration.
Difficulty in separating isomers Similar polarities: The ortho and para isomers may have very similar polarities, making separation by column chromatography challenging.Optimize Chromatography: Experiment with different solvent systems and gradients. High-Performance Liquid Chromatography (HPLC) may be necessary for baseline separation. Fractional Crystallization: In some cases, careful fractional crystallization from a suitable solvent can enrich one isomer.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in the nitration of 3-hydroxybenzonitrile?

A1: The nitration of 3-hydroxybenzonitrile is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strongly activating and ortho, para-directing group, while the cyano group (-CN) is a deactivating and meta-directing group. Therefore, the substitution will be directed by the hydroxyl group to the positions ortho and para to it. The expected major products are the constitutional isomers:

  • 3-hydroxy-2-nitrobenzonitrile (ortho to the hydroxyl group)

  • This compound (ortho to the hydroxyl group)

  • 5-hydroxy-2-nitrobenzonitrile (para to the hydroxyl group)

The relative yields of these isomers will depend on the specific reaction conditions.

Q2: What are the common side reactions to be aware of?

A2: Besides the formation of the desired mono-nitro isomers, several side reactions can occur:

  • Dinitration: Under harsh conditions (e.g., concentrated nitric acid, higher temperatures), a second nitro group can be introduced to the aromatic ring.

  • Oxidation: Phenols are sensitive to oxidation by nitric acid, which can lead to the formation of colored byproducts, including quinones and tar-like substances.[1]

  • Formation of other isomers: While the hydroxyl group is the dominant directing group, trace amounts of other isomers may be formed.

Q3: How can I control the regioselectivity of the nitration?

A3: Controlling the regioselectivity can be challenging. However, you can influence the product distribution by:

  • Temperature: Lower temperatures generally favor the para-isomer due to steric hindrance at the ortho-position.

  • Nitrating Agent: The choice of nitrating agent (e.g., dilute HNO₃, a mixture of HNO₃/H₂SO₄, or NaNO₃/H₂SO₄) and its concentration can affect the isomer ratio.

  • Solvent: The polarity of the solvent can influence the solvation of the transition states leading to different isomers.

Q4: What is a general experimental protocol for the nitration of 3-hydroxybenzonitrile?

A4: The following is a general starting protocol that should be optimized for your specific requirements.

Materials:

  • 3-hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, keeping the temperature at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Q5: How can I identify the different isomers and byproducts?

A5: Spectroscopic methods are essential for product identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct signals for each isomer due to the different chemical environments of the protons and carbons. The coupling patterns of the aromatic protons are particularly useful for determining the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl (-OH), cyano (-C≡N), and nitro (-NO₂) functional groups.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the mono-nitrated and any di-nitrated products.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 3-hydroxybenzonitrile.

G cluster_start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Solutions cluster_end start Reaction Complete tlc Analyze Crude Product by TLC start->tlc low_yield Low Yield? tlc->low_yield multiple_spots Multiple Spots on TLC? tlc->multiple_spots tar Tarry Byproducts? tlc->tar nmr_ms Characterize by NMR/MS success Successful Synthesis nmr_ms->success optimize_reaction Optimize Reaction Conditions (Time, Temperature) low_yield->optimize_reaction Yes optimize_workup Optimize Workup & Purification low_yield->optimize_workup Yes low_yield->success No multiple_spots->low_yield No column_chrom Perform Column Chromatography multiple_spots->column_chrom Yes control_stoich Control Nitrating Agent Stoichiometry multiple_spots->control_stoich Yes tar->low_yield No control_temp Lower Reaction Temperature tar->control_temp Yes change_reagent Use Milder Nitrating Agent tar->change_reagent Yes optimize_reaction->nmr_ms optimize_workup->nmr_ms control_temp->nmr_ms change_reagent->nmr_ms column_chrom->nmr_ms control_stoich->nmr_ms

Caption: Troubleshooting workflow for the nitration of 3-hydroxybenzonitrile.

References

overcoming isomer formation in 3-Hydroxy-4-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-nitrobenzonitrile. Our aim is to help you overcome common challenges, particularly the formation of unwanted isomers, and to provide clear, actionable guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the electrophilic nitration of 3-hydroxybenzonitrile (m-cyanophenol). This reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a catalyst like sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.

Q2: What are the expected isomeric byproducts in this synthesis?

A2: The hydroxyl (-OH) group of 3-hydroxybenzonitrile is an ortho, para-directing activator for electrophilic aromatic substitution. Therefore, in addition to the desired para-substituted product (this compound), the formation of ortho-substituted isomers is expected. The primary isomeric byproducts are 3-Hydroxy-2-nitrobenzonitrile and 3-Hydroxy-6-nitrobenzonitrile.

Q3: How can I minimize the formation of these isomeric byproducts?

A3: Controlling the regioselectivity of the nitration reaction is key to minimizing isomer formation. Several factors can be adjusted:

  • Reaction Temperature: Lower reaction temperatures often favor the formation of the para-isomer (thermodynamic product) over the ortho-isomers (kinetic products).

  • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. Milder nitrating agents or the use of catalysts can enhance para-selectivity.

  • Steric Hindrance: While the cyano group is relatively small, its presence can slightly disfavor substitution at the adjacent ortho position (position 2).

Q4: What are the best methods for separating this compound from its isomers?

A4: The separation of nitrated isomers can be challenging due to their similar physical properties. The most effective methods are typically:

  • Fractional Recrystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent system. A careful selection of solvents is crucial for successful separation.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate is often employed.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase or normal-phase HPLC can provide excellent resolution of isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, properly stored nitric acid and sulfuric acid. 2. Gradually increase the reaction temperature while carefully monitoring for side reactions. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to oxidation of the phenol. 2. Concentration of nitric acid is too high.1. Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. 2. Use a more dilute solution of nitric acid or add it dropwise to control the reaction rate and temperature.
High Proportion of Ortho-Isomers 1. Reaction conditions favor kinetic control (ortho-substitution).1. Conduct the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable para-isomer. 2. Experiment with different nitrating systems that are known to enhance para-selectivity.
Difficulty in Separating Isomers by Recrystallization 1. Inappropriate solvent choice. 2. Isomers have very similar solubilities.1. Perform a systematic solvent screen to find a solvent or solvent mixture with optimal solubility differences between the isomers at different temperatures. 2. Consider converting the isomers to derivatives with more distinct physical properties, followed by separation and subsequent removal of the derivatizing group.
Poor Separation of Isomers on Column Chromatography 1. Inappropriate mobile phase. 2. Column overloading.1. Optimize the mobile phase composition. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. 2. Reduce the amount of crude product loaded onto the column.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the general principles of phenol nitration. Optimization may be required.

Materials:

  • 3-hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The product will precipitate out of the solution. If an oily product forms, extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product mixture

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Data Presentation

Table 1: Physical Properties of this compound and a Potential Isomer

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compound18495-15-3C₇H₄N₂O₃164.12Not reported
3-Nitro-2-hydroxybenzonitrile413-150-1 (EINECS)C₇H₄N₂O₃164.12143 - 145[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 3-Hydroxybenzonitrile Reaction Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Reaction Quench Quench on Ice Reaction->Quench Extraction Extraction Quench->Extraction Crude Crude Product (Isomer Mixture) Extraction->Crude Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Evaporation Evaporate Pure Fractions Fractions->Evaporation Product Pure this compound Evaporation->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Isomers Start High Percentage of Isomeric Byproducts Detected Condition Check Reaction Temperature Start->Condition TempHigh Temperature too high? (Favors kinetic ortho-product) Condition->TempHigh Yes TempOK Temperature is low (e.g., 0-5 °C) Condition->TempOK No SolutionTemp Action: Lower and strictly control reaction temperature. TempHigh->SolutionTemp Agent Consider Nitrating Agent TempOK->Agent AgentStrong Using strong nitrating mixture? Agent->AgentStrong Yes AgentMild Using milder conditions? Agent->AgentMild No SolutionAgent Action: Explore alternative nitrating agents known for para-selectivity. AgentStrong->SolutionAgent Purification Optimize Purification AgentMild->Purification

Caption: Troubleshooting decision tree for addressing high isomer formation.

References

Technical Support Center: Optimization of Reaction Parameters for 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-Hydroxy-4-nitrobenzonitrile. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.

I. Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-Hydroxybenzonitrile. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a meta-directing deactivator. The regioselectivity of the reaction is primarily governed by the powerful activating effect of the hydroxyl group, leading to the desired 4-nitro product.

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzonitrile in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.

  • Cooling: Cool the solution to a low temperature, typically between 0 and 5°C, using an ice-salt bath. Maintaining a low temperature is critical to control the reaction rate and minimize side product formation.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be pre-cooled in an ice bath.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the cooled solution of 3-hydroxybenzonitrile while stirring vigorously. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the low temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

II. Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on several critical reaction parameters. The following table summarizes the key parameters and their impact on the reaction outcome.

ParameterRecommended Range/ValueEffect on Reaction
Temperature 0 - 10°CLower temperatures minimize polysubstitution and oxidation side reactions, leading to higher purity.[1]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄A mixture of concentrated nitric and sulfuric acids is a common and effective nitrating agent.[2]
Solvent Glacial Acetic Acid or Conc. H₂SO₄Concentrated sulfuric acid can serve as both a solvent and a catalyst.
Reaction Time Varies (monitor by TLC)Prolonged reaction times can lead to the formation of undesired byproducts.
Stoichiometry 1:1 molar ratio of nitrating agent to substrateUsing a stoichiometric amount of the nitrating agent helps to prevent dinitration.[1]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs):

  • Q1: Why is a low reaction temperature crucial for this synthesis?

    • A1: The nitration of phenolic compounds is a highly exothermic reaction. Low temperatures are essential to control the reaction rate, prevent thermal runaway, and minimize the formation of unwanted byproducts such as dinitrated compounds and oxidation products.[1]

  • Q2: What are the most common side products in this reaction?

    • A2: The primary side products are isomers (e.g., 2-nitro-3-hydroxybenzonitrile and 6-nitro-3-hydroxybenzonitrile) and dinitrated products. Oxidation of the starting material or product can also occur, leading to tarry byproducts.

  • Q3: How can I effectively purify the crude this compound?

    • A3: Recrystallization is a common and effective method for purification. A solvent system such as an ethanol-water mixture is often suitable. Column chromatography using silica gel with a hexane/ethyl acetate gradient can also be employed for higher purity.

  • Q4: My reaction yielded a dark, tarry substance instead of a precipitate. What went wrong?

    • A4: The formation of tar is likely due to oxidation of the phenol ring by the nitric acid. This is often caused by an elevated reaction temperature or an excess of the nitrating agent. Ensure strict temperature control and slow, dropwise addition of the nitrating mixture.

  • Q5: The yield of my reaction is consistently low. What are the potential reasons?

    • A5: Low yields can result from several factors, including incomplete reaction, formation of soluble side products that are lost during workup, or mechanical losses during product isolation. Monitor the reaction to completion using TLC and optimize the workup and purification steps to minimize losses.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC to ensure it goes to completion.
Formation of soluble byproducts.Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.
Loss of product during workup.Ensure complete precipitation by using a sufficient amount of ice for quenching. Carefully perform extraction and filtration steps.
Poor Purity / Presence of Impurities Formation of isomeric or dinitrated products.Maintain a low reaction temperature (0-10°C) and use a 1:1 molar ratio of the nitrating agent.[1]
Oxidation of the starting material or product.Add the nitrating agent slowly and maintain strict temperature control.
Formation of Tarry Byproducts Reaction temperature too high.Ensure the reaction is maintained at the recommended low temperature throughout the addition and stirring.
Excess of nitrating agent.Use a stoichiometric amount of the nitrating agent.
Difficulty in Product Isolation Product is oily or does not precipitate well.After quenching on ice, if the product is oily, try extracting with a suitable organic solvent like ethyl acetate.
Product is too soluble in the recrystallization solvent.Choose a different solvent system for recrystallization or use a co-solvent to reduce solubility.

IV. Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 3-Hydroxybenzonitrile dissolve Dissolve in Solvent (e.g., H₂SO₄) start->dissolve cool Cool to 0-5°C dissolve->cool add_nitrating_agent Slowly Add Nitrating Agent cool->add_nitrating_agent prepare_nitrating_agent Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating_agent->add_nitrating_agent react Stir and Monitor (TLC) add_nitrating_agent->react quench Quench on Ice react->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize (e.g., Ethanol/Water) wash->recrystallize dry Dry Product recrystallize->dry end End: Pure 3-Hydroxy-4- nitrobenzonitrile dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Hydroxy-4-nitrobenzonitrile, a key intermediate in various chemical manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3-hydroxybenzonitrile, which is then nitrated, or a multi-step synthesis starting from precursors like 3-hydroxybenzaldehyde that can be converted to the nitrile and then nitrated. Another potential route is the Sandmeyer reaction, which would start with a corresponding aromatic amine.[1]

Q2: What are the typical reaction conditions for the nitration step?

A2: Nitration is typically carried out using a nitrating agent such as fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid. The reaction is often performed at low temperatures to control the regioselectivity and prevent side reactions.

Q3: What is a common method for purification of the final product?

A3: Purification is often achieved through flash chromatography on silica gel or by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid solutions.[2]

Q4: What is the expected yield for this synthesis?

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.- Ensure the purity of starting materials. - Verify the concentration and quality of the nitrating agent. - Extend the reaction time or adjust the temperature as per the protocol.
Decomposition of starting material or product.- Maintain strict temperature control, especially during the addition of the nitrating agent. - Quench the reaction carefully at the appropriate time.
Loss of product during workup or purification.- Optimize the extraction solvent and pH. - For recrystallization, ensure the correct solvent is used and allow for slow cooling.
Formation of Multiple Products (Isomers) Incorrect reaction temperature.- Maintain the recommended low temperature during nitration to favor the desired isomer.
Inappropriate nitrating agent or solvent.- Use a milder nitrating agent if possible. - The choice of solvent can influence the regioselectivity of the nitration.
Product is Impure (Discolored, Oily) Presence of residual starting materials or byproducts.- Improve the purification process. Multiple recrystallizations or careful column chromatography may be necessary.[2] - Wash the crude product thoroughly to remove acid residues.
Dehydration of an intermediate oxime (if applicable).- If the synthesis proceeds via an oxime, control the temperature during its formation and subsequent steps to prevent dehydration to the nitrile at an undesired stage.[5]
Difficulty in Isolating the Product Product is highly soluble in the workup solvent.- Adjust the pH of the aqueous phase to decrease the solubility of the phenolic product. - Use a different extraction solvent.
Formation of a stable emulsion during extraction.- Add brine to the aqueous layer to break the emulsion. - Centrifugation can also be effective.

Experimental Protocol: Synthesis via Nitration of 3-Hydroxybenzonitrile

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 3-hydroxybenzonitrile to a pre-cooled mixture of concentrated sulfuric acid.

  • Maintain the temperature below 5 °C and add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Summary

While specific quantitative data for the synthesis of this compound is limited in the provided search results, the following table includes relevant physical properties of the target compound and a related isomer.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound18495-15-3C₇H₄N₂O₃164.12Not specified
4-Hydroxy-3-nitrobenzonitrile3272-08-0C₇H₄N₂O₃164.12146-148

Visualizations

Synthesis_Pathway Synthesis of this compound A 3-Hydroxybenzonitrile C This compound A->C Nitration @ 0-5 °C B Nitrating Mixture (HNO3, H2SO4) B->C

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow start Problem Encountered low_yield Low Yield start->low_yield impurity Impure Product start->impurity check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes check_temp Verify Temperature Control impurity->check_temp Yes optimize_conditions Optimize Reaction Time & Temperature check_reagents->optimize_conditions improve_workup Improve Workup/Purification optimize_conditions->improve_workup end Problem Resolved improve_workup->end recrystallize Recrystallize or Re-purify check_temp->recrystallize recrystallize->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Hydroxy-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound, typically through the nitration of 3-hydroxybenzonitrile, can result in several process-related impurities. The most common of these are positional isomers, such as 4-Hydroxy-3-nitrobenzonitrile and 2-Hydroxy-5-nitrobenzonitrile. Other potential impurities include unreacted starting materials and by-products from side reactions, such as dinitrated products or oxidation byproducts. The strong electron-withdrawing nature of the nitro group can lead to complex reaction mixtures.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and flash column chromatography are effective methods for purifying this compound. The choice between them depends on the impurity profile and the desired scale of purification. Recrystallization is a robust and scalable method, particularly effective for removing small amounts of impurities from a solid product.[1] Flash column chromatography offers excellent separation of components with different polarities and is well-suited for purifying complex mixtures or when isomers are present in significant quantities.[2]

Q3: My purified this compound is still showing a broad melting point range. What could be the issue?

A3: A broad melting point range is a common indicator of residual impurities. Even small amounts of isomeric impurities can significantly depress and broaden the melting point. It is also possible that the product is not completely dry and contains residual solvent. Ensure the product is thoroughly dried under vacuum. If the issue persists, a second purification step, potentially using a different technique (e.g., column chromatography if recrystallization was used first), may be necessary.

Q4: I am having difficulty dissolving the crude product for recrystallization. What should I do?

A4: If the crude this compound does not fully dissolve in the hot recrystallization solvent, it could be due to the presence of insoluble impurities or using an insufficient volume of solvent. First, try adding small portions of additional hot solvent to see if the solid dissolves. If a portion of the solid remains insoluble even with excess hot solvent, this is likely an insoluble impurity that can be removed by hot filtration before allowing the solution to cool and crystallize.[3]

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A5: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point and separates as a liquid. This can often be resolved by using a larger volume of the hot solvent to ensure complete dissolution or by choosing a different solvent system. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can also be effective. The second solvent (anti-solvent) is added dropwise to the hot solution until slight turbidity is observed, which should then clear upon further heating before slow cooling.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low Recovery of Purified Product - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Test different solvents or solvent mixtures.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Product is Colored After Recrystallization - Colored impurities are co-crystallizing with the product.- The compound itself is inherently colored.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the product is not degrading at the boiling point of the solvent.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent used).- The solution is in a metastable state.- Evaporate some of the solvent to increase the concentration and allow to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Flash Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting Rf for the desired compound is typically around 0.3.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).
Compound Elutes Too Quickly or Too Slowly - The eluent is too polar or not polar enough.- If the compound elutes too quickly, decrease the polarity of the eluent.- If the compound is retained on the column, increase the polarity of the eluent. A gradient elution may be necessary for compounds with very different polarities.
Streaking or Tailing of Bands on the Column - The sample was not loaded onto the column in a concentrated band.- The compound is sparingly soluble in the eluent.- The silica gel is too acidic or basic for the compound.- Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[5]- Add a small amount of a more polar solvent to the eluent to improve solubility.- The silica gel can be neutralized by pre-washing with a solvent system containing a small amount of a base (e.g., triethylamine) or acid (e.g., acetic acid).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, isopropanol, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purification using a standard silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point for a compound like this compound could be a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound. A supporting information document for a similar compound used an eluent system of ethyl acetate:hexane = 1:2 (v/v).[6]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent or by dry packing, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel. For samples not readily soluble in the eluent, a dry loading technique is recommended.[5]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in fractions using test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent SystemTypeRationale
Ethanol / WaterCo-solventThe presence of hydroxyl and nitrile functional groups suggests solubility in polar protic solvents like ethanol. Water can be used as an anti-solvent to induce crystallization upon cooling.[1]
IsopropanolSingle SolventSimilar to ethanol, isopropanol is a polar protic solvent that is often effective for recrystallizing phenolic compounds.
TolueneSingle SolventAs a non-polar aromatic solvent, toluene may offer good differential solubility, dissolving the compound when hot but sparingly when cold.
Ethyl Acetate / HexanesCo-solventEthyl acetate is a moderately polar solvent that can dissolve the compound, while hexanes can act as an anti-solvent.

Table 2: Typical Purity and Yield for a Related Compound (p-Nitrobenzonitrile) After Recrystallization

Data for a related compound, as specific quantitative data for this compound was not available in the searched literature.

Purification MethodSolventYieldPurity (Melting Point)
Recrystallization50% Acetic Acid91%147-148 °C

Source: Organic Syntheses Procedure for p-Nitrobenzonitrile.[7]

Mandatory Visualizations

Experimental_Workflow_Recrystallization Workflow for Purification by Recrystallization start Crude this compound dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling insoluble_impurities Insoluble Impurities Removed hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing soluble_impurities Soluble Impurities in Filtrate filtration->soluble_impurities drying Dry Under Vacuum washing->drying end Pure this compound drying->end

Caption: Workflow for the purification of this compound by recrystallization.

Experimental_Workflow_Column_Chromatography Workflow for Purification by Flash Column Chromatography start Crude this compound tlc TLC for Eluent Selection (Rf ~0.3) start->tlc packing Pack Column with Silica Gel tlc->packing loading Load Sample packing->loading elution Elute with Solvent and Collect Fractions loading->elution monitoring Monitor Fractions by TLC elution->monitoring combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation end Pure this compound evaporation->end

Caption: Workflow for the purification of this compound by flash column chromatography.

Troubleshooting_Logic Troubleshooting Logic for Impure Product start Impure Product after Initial Purification check_dryness Is the product completely dry? start->check_dryness dry_product Dry product thoroughly under vacuum check_dryness->dry_product No repurify Is the product still impure after drying? check_dryness->repurify Yes dry_product->repurify change_method Consider a different purification method repurify->change_method Yes end Pure Product repurify->end No optimize_recrystallization Optimize recrystallization: - Different solvent - Slower cooling change_method->optimize_recrystallization optimize_chromatography Optimize chromatography: - Different eluent - Gradient elution change_method->optimize_chromatography optimize_recrystallization->end optimize_chromatography->end

Caption: A logical workflow for troubleshooting an impure product after the initial purification attempt.

References

stability issues of 3-Hydroxy-4-nitrobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Unexpected Color Change or Decomposition

Symptom Possible Cause Suggested Solution
Reaction mixture turns dark brown or black upon addition of a base.Phenolic hydroxyl group degradation: Phenols are susceptible to oxidation, which is often accelerated under basic conditions, leading to colored polymeric products.- Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. - Use non-oxidizing bases where possible. - Keep the reaction temperature as low as feasible.
Formation of a precipitate of an unexpected color.Side reactions of the nitro group: Aromatic nitro compounds can undergo various reactions, especially in the presence of reducing agents or strong nucleophiles, leading to colored byproducts like azo or azoxy compounds.- If performing a reduction, carefully control the stoichiometry of the reducing agent and the reaction temperature. - Analyze the precipitate to identify the byproduct and adjust reaction conditions accordingly.
Gas evolution and/or pressure build-up.Thermal decomposition: Nitroaromatic compounds can be thermally unstable and may decompose at elevated temperatures, releasing gases such as NOx.- Conduct the reaction at the lowest effective temperature. - Ensure proper venting of the reaction vessel. - Refer to thermal analysis data (if available) to determine the decomposition temperature.

Issue 2: Low Yield or Incomplete Reaction

Symptom Possible Cause Suggested Solution
Starting material remains largely unreacted.Inactivation of reagents: The acidic nature of the phenolic proton (pKa ~5.4) can neutralize basic reagents or catalysts.- Use a slight excess of the base or nucleophile to compensate for the acidic proton. - Consider protecting the hydroxyl group prior to the reaction if it interferes with the desired transformation.
Formation of 3-amino-4-cyanophenol as a major byproduct.Unintended reduction of the nitro group: Certain reagents or reaction conditions intended for other transformations might inadvertently reduce the nitro group.- Choose reagents that are selective for the desired transformation and are known to be compatible with nitro groups. - Avoid harsh reducing agents unless the reduction of the nitro group is the intended reaction.
Formation of 3-hydroxy-4-nitrobenzamide or 3-hydroxy-4-nitrobenzoic acid.Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[1][2]- If the reaction is conducted in aqueous acidic or basic solutions, keep the reaction time and temperature to a minimum. - Use anhydrous solvents if the reaction chemistry allows.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound most stable?

A1: this compound is most stable in neutral to mildly acidic conditions. In strongly basic solutions, the deprotonated phenoxide is highly susceptible to oxidation. In strongly acidic solutions, particularly at elevated temperatures, the nitrile group is at risk of hydrolysis.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathways are:

  • Oxidative decomposition of the phenol: This is often base-catalyzed and leads to colored, complex mixtures.

  • Hydrolysis of the nitrile group: This can occur under both acidic and basic conditions to form the corresponding amide and subsequently the carboxylic acid.[1][2]

  • Reduction of the nitro group: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

Q3: Can the nitro group be selectively reduced in the presence of the nitrile?

A3: Yes, selective reduction of the nitro group while preserving the nitrile is possible. Common methods include catalytic hydrogenation with specific catalysts (e.g., PtO2) under controlled conditions or using chemical reducing agents like tin(II) chloride (SnCl2) in acidic media. It is crucial to avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH4) which can reduce both functional groups.

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general guideline for reacting this compound with a nucleophile, taking into account its stability.

  • Inert Atmosphere: To a dry reaction flask, add this compound and the desired solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: If a base is required, add it portion-wise at a low temperature (e.g., 0 °C) to control any exothermic reaction and minimize degradation. A non-nucleophilic base is preferred if the goal is to deprotonate the phenol without side reactions.

  • Nucleophile Addition: Add the nucleophile dropwise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable acidic solution to neutralize the base and protonate the phenoxide. Extract the product with an appropriate organic solvent.

  • Purification: Purify the product using standard techniques such as column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

Stability_Factors Factors Affecting Stability of this compound Compound This compound pH pH Compound->pH Temperature Temperature Compound->Temperature Reagents Reagents Compound->Reagents Light Light Compound->Light Acidic_Conditions Nitrile Hydrolysis pH->Acidic_Conditions Acidic Basic_Conditions Phenol Oxidation Nitrile Hydrolysis pH->Basic_Conditions Basic Thermal_Decomposition Decomposition (Gas Evolution) Temperature->Thermal_Decomposition High Temp. Nucleophiles SNAr / Side Reactions Reagents->Nucleophiles Reducing_Agents Nitro Group Reduction Reagents->Reducing_Agents Photodegradation Potential Decomposition Light->Photodegradation UV/Visible

Caption: Key factors influencing the stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Reaction Outcomes Start Unexpected Outcome (e.g., low yield, decomposition) Check_Color Observe Color Change? Start->Check_Color Check_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Start->Check_Byproducts Check_Color->Check_Byproducts No Inert_Atmosphere Implement Inert Atmosphere & Lower Temperature Check_Color->Inert_Atmosphere Yes (Darkening) Control_Reagents Adjust Reagent Stoichiometry & Addition Rate Check_Byproducts->Control_Reagents Side Products Detected Protect_Group Consider Protecting Group for Phenol Check_Byproducts->Protect_Group Starting Material Unreactive Optimize_pH Optimize pH of Reaction Check_Byproducts->Optimize_pH Hydrolysis Products Detected

Caption: A logical workflow for troubleshooting common issues.

References

preventing byproduct formation in 3-Hydroxy-4-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Hydroxy-4-nitrobenzonitrile. The primary focus is on preventing and minimizing the formation of byproducts during the reaction.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low product yield is a common issue in the nitration of 3-hydroxybenzonitrile. This can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and formation of multiple byproducts.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the nitrating agent is fresh and of high purity.Increased conversion of the starting material, leading to a higher crude yield of the product mixture.
Degradation of Phenolic Group - Maintain a low reaction temperature, typically between -5°C and 0°C, throughout the addition of the nitrating agent.[1]Minimizes oxidative side reactions and decomposition of the starting material and product, preserving the yield.
Suboptimal Nitrating Agent Concentration - Use a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺).[2]A higher concentration of the active electrophile can lead to a more efficient and complete reaction, improving the overall yield.
Loss during Work-up and Purification - Carefully perform the aqueous work-up to neutralize the acid and extract the product. - Optimize the purification method. Recrystallization is often effective for isolating the desired isomer.[3][4][5][6]Reduced loss of the desired product during isolation and purification steps, leading to a higher final yield.
Problem 2: Presence of Impurities and Byproducts

The primary byproducts in the nitration of 3-hydroxybenzonitrile are positional isomers, mainly 3-hydroxy-2-nitrobenzonitrile and 3-hydroxy-6-nitrobenzonitrile. The formation of these isomers is governed by the directing effects of the hydroxyl (-OH) and cyano (-CN) groups on the benzene ring.

Potential CauseRecommended SolutionExpected Outcome
Lack of Regioselectivity - The hydroxyl group is an ortho-, para-director, while the cyano group is a meta-director. The substitution pattern of 3-hydroxybenzonitrile leads to a mixture of isomers upon nitration.While complete elimination of isomeric byproducts is challenging, controlling the reaction conditions can influence the isomer ratio.
High Reaction Temperature - Perform the reaction at a strictly controlled low temperature (-5°C to 0°C). Higher temperatures can decrease the regioselectivity of the nitration.[1]Favor the formation of the thermodynamically more stable 4-nitro isomer over other isomers.
Inefficient Purification - Utilize fractional recrystallization to separate the isomers based on their different solubilities in a chosen solvent system.[3][4][5][6][7] - For high-purity requirements, preparative HPLC can be employed for isomer separation.[8]Isolation of this compound with high purity, free from isomeric contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound?

A1: The primary byproducts are positional isomers formed during the electrophilic aromatic substitution (nitration) reaction. Given the directing effects of the hydroxyl (-OH) and cyano (-CN) groups on the 3-hydroxybenzonitrile starting material, the main isomeric byproducts are 3-hydroxy-2-nitrobenzonitrile and 3-hydroxy-6-nitrobenzonitrile .

Q2: How can I monitor the progress of the reaction and the formation of byproducts?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) can effectively separate the starting material, the desired product, and the isomeric byproducts.[8] Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.

Q3: What is the optimal temperature for the nitration of 3-hydroxybenzonitrile?

A3: To maximize the yield of the desired this compound and minimize byproduct formation, the reaction should be carried out at a low temperature, typically between -5°C and 0°C .[1] This is crucial for controlling the exothermic nature of the nitration reaction and improving the regioselectivity.

Q4: Which purification techniques are most effective for removing isomeric byproducts?

A4: Recrystallization is a highly effective and commonly used method for purifying this compound and removing its isomers.[3][4][5][6] The choice of solvent is critical and should be determined experimentally to find a system where the desired isomer has significantly lower solubility than the unwanted isomers at a given temperature. For achieving very high purity, preparative HPLC is a powerful, albeit more resource-intensive, option.[8]

Q5: Can I use a different nitrating agent to improve the selectivity?

A5: While the standard nitrating agent is a mixture of nitric acid and sulfuric acid, other reagents can be explored. However, any change in the nitrating agent will require careful optimization of the reaction conditions. The nitric acid/sulfuric acid system is widely used due to its effectiveness and well-understood reactivity.[2]

Experimental Protocols

General Protocol for Nitration of 3-Hydroxybenzonitrile

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Ethanol (or other suitable solvent for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile in concentrated sulfuric acid at 0°C.

  • Cool the mixture to -5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

HPLC Method for Isomer Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95:5 to 5:95 of A:B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Reaction Pathways and Workflows

To better understand the reaction and purification processes, the following diagrams are provided.

G cluster_reaction Nitration Reaction cluster_products Crude Product Mixture 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction Mixture Reaction Mixture 3-Hydroxybenzonitrile->Reaction Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Mixture This compound (Desired) This compound (Desired) Reaction Mixture->this compound (Desired) 3-Hydroxy-2-nitrobenzonitrile (Byproduct) 3-Hydroxy-2-nitrobenzonitrile (Byproduct) Reaction Mixture->3-Hydroxy-2-nitrobenzonitrile (Byproduct) 3-Hydroxy-6-nitrobenzonitrile (Byproduct) 3-Hydroxy-6-nitrobenzonitrile (Byproduct) Reaction Mixture->3-Hydroxy-6-nitrobenzonitrile (Byproduct)

Caption: Main reaction pathway for the nitration of 3-hydroxybenzonitrile.

G Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Cool Slowly Cool Slowly Dissolve in Hot Solvent->Cool Slowly Filter Crystals Filter Crystals Cool Slowly->Filter Crystals Pure this compound Pure this compound Filter Crystals->Pure this compound Mother Liquor (contains byproducts) Mother Liquor (contains byproducts) Filter Crystals->Mother Liquor (contains byproducts)

Caption: Experimental workflow for purification by recrystallization.

References

column chromatography protocols for 3-Hydroxy-4-nitrobenzonitrile purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Hydroxy-4-nitrobenzonitrile

Welcome to the technical support center for the purification of this compound. This guide provides detailed column chromatography protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.[1][2] For compounds that are particularly polar or unstable on silica, alumina or reversed-phase (C18-functionalized) silica can be considered as alternatives.[1][3]

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][4] A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often employed to effectively separate the target compound from impurities with varying polarities.[1]

Q3: How can I determine the optimal solvent ratio for the mobile phase?

A3: The ideal solvent ratio can be determined by running preliminary thin-layer chromatography (TLC) of your crude sample with various solvent combinations.[5] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, as this generally leads to good separation on a column.[2]

Q4: My compound is very polar and does not move from the baseline on TLC even with 100% ethyl acetate. What should I do?

A4: For highly polar compounds, you may need to use a more polar mobile phase. Consider adding a small percentage of methanol to your ethyl acetate. Another approach is to use a different stationary phase, such as reversed-phase silica, where polar compounds elute earlier with a polar mobile phase like methanol/water or acetonitrile/water.[1][3][6]

Q5: What is the typical loading capacity for silica gel in column chromatography?

A5: The ratio of the weight of the stationary phase to the crude sample weight is typically in the range of 20:1 to 100:1 for silica gel column chromatography.[2] The exact ratio depends on the difficulty of the separation.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity.[7] - Column was not packed properly, leading to channeling.[5] - Sample was overloaded.- Optimize the mobile phase using TLC to achieve better separation between your compound and impurities.[7] - Ensure the column is packed uniformly without any air bubbles or cracks.[5][8] - Reduce the amount of sample loaded onto the column.
Compound is Stuck on the Column - The compound is too polar for the chosen mobile phase.[3] - The compound may be degrading on the silica gel.[3]- Gradually increase the polarity of the mobile phase (e.g., by adding methanol).[3] - Test the stability of your compound on silica gel using a 2D TLC.[3] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[3]
Co-elution of Impurities - The polarity of the impurity is very similar to the target compound. - The chosen solvent system does not provide adequate resolution.- Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol. - Employ a very shallow gradient elution around the polarity where your compound elutes.
Tailing of the Compound Band - The compound is interacting too strongly with the stationary phase. - The sample was dissolved in a solvent that is too polar for the mobile phase.[9]- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. - Use the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[9][10]
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.[5]- Always keep the stationary phase submerged in the mobile phase throughout the entire process.[5] A cracked column will lead to poor separation.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)[10]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Pressurized air or nitrogen source

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[8]

    • Add a thin layer of sand (approx. 1 cm) over the plug to create an even base.[5][8]

  • Column Packing (Wet Method):

    • In a beaker, prepare a slurry of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1][8]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[5][8]

    • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Do not let the solvent level go below the top of the silica bed.[5]

    • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[1][8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.[10][11]

    • Carefully add this powder to the top of the packed column.[10]

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure to the top of the column using pressurized air or nitrogen to achieve a steady flow rate.

    • Begin with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and collect the eluent in fractions.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[1] This will allow for the elution of less polar impurities first, followed by your target compound.

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

    • Spot the collected fractions on a TLC plate alongside your crude starting material and a reference standard if available.

  • Product Isolation:

    • Once the fractions containing the pure this compound have been identified, combine them.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation col_prep Column Preparation (Cotton, Sand) slurry_prep Slurry Preparation (Silica + Mobile Phase) col_pack Column Packing slurry_prep->col_pack sample_prep Sample Preparation (Dry Loading) col_pack->sample_prep elution Gradient Elution sample_prep->elution collection Fraction Collection elution->collection analysis TLC Analysis collection->analysis pooling Combine Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Logic

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_purity Purity Issues start Problem Encountered poor_sep Poor Separation? start->poor_sep no_elution Compound Stuck? start->no_elution co_elution Co-elution? start->co_elution optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp Yes repack Repack Column poor_sep->repack If packing is uneven end Successful Purification optimize_mp->end repack->end increase_pol Increase Mobile Phase Polarity no_elution->increase_pol Yes check_stability Check Stability on Silica no_elution->check_stability If still stuck increase_pol->end check_stability->end change_solvent Change Solvent System co_elution->change_solvent Yes shallow_gradient Use Shallower Gradient co_elution->shallow_gradient If minor change_solvent->end shallow_gradient->end

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Crystallization of High-Purity 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of high-purity 3-Hydroxy-4-nitrobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Failure of Crystals to Form The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[1][2]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can promote slower cooling.[3]
The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixed solvent system. An anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution to induce crystallization.[4]
Oiling Out (Formation of a liquid layer instead of solid crystals) The melting point of the compound is lower than the temperature of the solution when it becomes supersaturated. This is common with impure samples.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[1][3] If the problem persists, consider purifying the crude product by chromatography before recrystallization.
The rate of cooling is too fast.Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
Low Crystal Yield Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1]Before crystallization, ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. The mother liquor can be concentrated and cooled again to recover more product.
Premature crystallization occurred during hot filtration.Use a heated funnel or preheat the filtration apparatus. Also, add a small excess of solvent before hot filtration to keep the compound dissolved.
The crystals were washed with a solvent at room temperature.Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
The solvent is reacting with the compound.Ensure the chosen solvent is inert and does not react with this compound.
Crystals are very fine or powder-like The solution was cooled too quickly or agitated during the cooling process.Allow the solution to cool slowly and without disturbance. Slow cooling generally leads to the formation of larger, more well-defined crystals.[3]

Frequently Asked Questions (FAQs)

1. What is the best solvent for the crystallization of this compound?

The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For this compound, which is a phenolic nitroaromatic compound, suitable solvent systems could include:

  • Single Solvents: Ethanol, isopropanol, or acetic acid.[5][6]

  • Mixed Solvent Systems: Ethanol/water, acetone/hexane, or toluene/heptane.[7][8]

A systematic solvent screening should be performed to identify the optimal solvent or solvent system for your specific sample.

2. How do I perform a solvent screening for this compound?

To perform a solvent screening:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this temperature.

  • Heat the test tubes. An ideal solvent will dissolve the compound completely at its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of high-purity crystals.

3. My compound won't crystallize even after trying different solvents. What should I do?

If crystallization does not occur, you can try the following techniques to induce crystal formation:

  • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution. This can create microscopic scratches that provide a surface for crystal nucleation.[2]

  • Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing the temperature: If not already done, cool the solution in an ice-salt bath or a freezer.

4. What are the likely impurities in my this compound sample?

Potential impurities depend on the synthetic route used. Common impurities could include unreacted starting materials, byproducts from side reactions (e.g., isomers), or residual solvents. If the synthesis involves nitration of 3-hydroxybenzonitrile, regioisomers could be present. If starting from a halogenated precursor, unreacted starting material may be an impurity.

5. How can I assess the purity of my crystallized this compound?

The purity of your product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities will typically lower and broaden the melting point.

  • Chromatographic Techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to separate and identify impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure of the compound and may reveal the presence of impurities.

Experimental Protocols

Solvent Screening Protocol for this compound

This protocol outlines a method for identifying a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of potential solvents (e.g., ethanol, isopropanol, water, toluene, ethyl acetate, hexane)

  • Test tubes and a test tube rack

  • Hot plate or water bath

  • Glass stirring rods

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into several clean, dry test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid is just covered. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of well-formed crystals.

Recrystallization Protocol using an Ethanol/Water Solvent System

This protocol describes the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Heat the solution to near boiling.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven or desiccator.

Data Presentation

The following table presents hypothetical solubility data for this compound in various solvents to illustrate the principles of solvent selection. Note: This is illustrative data and should be experimentally verified.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
Water< 0.1~1.5Good as an anti-solvent or in a mixed system.
Ethanol~2.0> 20Potentially suitable as a primary solvent.
Toluene< 0.5~10Good potential.
Hexane< 0.01< 0.1Unsuitable as a primary solvent, but good as an anti-solvent.
Ethyl Acetate~5.0> 25May be too soluble at room temperature for high yield.

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Clear Hot Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product High-Purity Crystals dry_crystals->pure_product

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting_Tree cluster_no_crystals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Issue no_crystals No Crystals Formed? start->no_crystals Check oiling_out Oiling Out Occurred? no_crystals->oiling_out No too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes low_yield Low Yield? oiling_out->low_yield No reheat Reheat solution oiling_out->reheat Yes check_solvent_volume Used minimum hot solvent? low_yield->check_solvent_volume Yes evaporate Evaporate some solvent too_much_solvent->evaporate induce Induce crystallization (scratch/seed) evaporate->induce add_solvent Add more solvent reheat->add_solvent cool_slowly Cool slowly add_solvent->cool_slowly recover_from_mother_liquor Concentrate mother liquor check_solvent_volume->recover_from_mother_liquor No check_wash Washed with cold solvent? check_solvent_volume->check_wash Yes

Caption: Troubleshooting decision tree for common crystallization problems.

References

dealing with "oiling out" during 3-Hydroxy-4-nitrobenzonitrile crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of 3-Hydroxy-4-nitrobenzonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the crystallization of this compound.

Troubleshooting Guide: Dealing with "Oiling Out"

"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline material.[1][2] This can lead to impure products and difficulty in handling and isolation. The primary cause of oiling out is the formation of a supersaturated solution at a temperature above the melting point of the solute.[1]

Q1: My this compound is oiling out upon cooling. What are the immediate steps I can take to salvage my experiment?

A1: If you observe oiling out, the immediate goal is to redissolve the oil and encourage crystalline precipitation.

  • Re-dissolution: Heat the solution to dissolve the oil back into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the supersaturation level.[1][3]

  • Slow Cooling: Allow the solution to cool much more slowly. This can be achieved by insulating the flask or using a programmable cooling bath. Slow cooling minimizes the chances of the solution becoming highly supersaturated at a temperature above the compound's melting point.[3]

  • Seeding: Introduce a small seed crystal of pure this compound at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the nucleation barrier that leads to oiling out.[2][4]

Q2: I've tried the immediate steps, but the compound still oils out. What are the underlying causes and how can I prevent it in future experiments?

A2: Persistent oiling out suggests that the crystallization conditions are not optimal for this compound. The following factors should be considered for prevention:

  • Solvent Choice: The solvent system is critical. A single solvent may not be ideal. Consider using a mixed solvent system. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which has polar functional groups (-OH, -NO2, -CN), a moderately polar solvent or a mixture of a polar and a non-polar solvent is a good starting point.

  • Supersaturation Control: Oiling out is a direct consequence of uncontrolled, high supersaturation.[5] Control the rate of supersaturation by slowing down the cooling process or by using an anti-solvent addition method where a poor solvent is slowly added to a solution of the compound in a good solvent.

  • Purity of the Material: Impurities can significantly lower the melting point of a compound, increasing the likelihood of oiling out.[1][3][6] If your starting material is impure, consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove colored impurities.[1][3]

Frequently Asked Questions (FAQs)

Q3: What are the ideal properties of a solvent to avoid oiling out for this compound?

A3: An ideal solvent should:

  • Completely dissolve this compound at its boiling point.

  • Have low solubility for the compound at low temperatures (e.g., 0-4 °C) to ensure good recovery.

  • Have a boiling point below the melting point of this compound.

  • Be chemically inert to the compound.

  • Be easily removable from the crystals after filtration.

Q4: How does the rate of cooling affect oiling out?

A4: Rapid cooling quickly increases the supersaturation of the solution. If the temperature at which the solution becomes highly supersaturated is still above the melting point of your compound (or a mixture with impurities), it will precipitate as a liquid.[1] A slower cooling rate allows for a more controlled increase in supersaturation, giving the molecules time to orient themselves into a crystal lattice at a temperature where the solid state is favored.[3]

Q5: Can impurities in my sample cause oiling out?

A5: Yes, impurities are a major contributor to oiling out.[1][3][6] They can disrupt the crystal lattice formation and depress the melting point of the compound. This depression in melting point means the solution might reach a high level of supersaturation at a temperature where the impure compound is still a liquid.

Q6: What is a mixed solvent system and how can it help?

A6: A mixed solvent system uses two miscible solvents with different polarities and different solubilizing power for the compound. Typically, one solvent is a "good" solvent in which the compound is highly soluble, and the other is a "poor" or "anti-solvent" in which the compound is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly turbid. This allows for a fine-tuning of the supersaturation and can often promote crystallization over oiling out.[7]

Q7: When should I add seed crystals?

A7: Seed crystals should be added when the solution is saturated but not yet highly supersaturated. This is typically after the solution has cooled for some time but before any spontaneous precipitation (or oiling out) has occurred. The solution should be clear at this point. Adding seed crystals to a highly supersaturated solution can lead to rapid, uncontrolled crystallization and the formation of small, impure crystals.

Quantitative Data Summary

Solvent ClassExamplesExpected Solubility for this compoundPotential for Oiling Out
Polar Aprotic Acetone, Ethyl AcetateHigh to moderate solubilityModerate
Polar Protic Ethanol, Methanol, WaterModerate to low solubility (Water is likely a poor solvent)High if solubility is too low
Non-polar Hexane, TolueneVery low solubilityLow (unlikely to dissolve)

Note: Experimental determination of solubility is crucial for optimizing the crystallization process.

Experimental Protocol: Crystallization of this compound using a Mixed Solvent System

This protocol provides a starting point for the crystallization of this compound to avoid oiling out. Small-scale trials are recommended to optimize the solvent ratio and cooling rate.

Materials:

  • Crude this compound

  • Ethanol (Good solvent)

  • Water (Anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Anti-solvent Addition: Heat the solution to a gentle boil. Slowly add water dropwise via a dropping funnel until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Ice Bath: Once crystal formation is established, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Visualizations

Troubleshooting_Oiling_Out start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed success Crystals Formed seed->success persistent_oil Oiling Out Persists seed->persistent_oil if oiling out continues re_evaluate Re-evaluate Protocol persistent_oil->re_evaluate

Caption: Troubleshooting workflow for addressing oiling out.

Factors_Causing_Oiling_Out oiling_out Oiling Out high_supersaturation High Supersaturation high_supersaturation->oiling_out low_mp Low Melting Point low_mp->oiling_out impurities Presence of Impurities impurities->low_mp rapid_cooling Rapid Cooling rapid_cooling->high_supersaturation poor_solvent Poor Solvent Choice poor_solvent->high_supersaturation

Caption: Key factors contributing to the phenomenon of oiling out.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3-Hydroxy-4-nitrobenzonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Hydroxy-4-nitrobenzonitrile is a critical step in ensuring the safety and efficacy of therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a compound. This guide provides a comparative overview of two robust analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While a specific validated method for this compound is not widely published, this guide details robust protocols based on established methods for structurally similar compounds, such as nitrophenols and other benzonitrile derivatives.[1][2][3][4] The presented experimental data, derived from these analogous compounds, serves as a reliable benchmark for the expected performance of a validated method for this compound.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility of the analyte and its potential impurities, the required sensitivity, and the desired level of structural confirmation for unknown impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of organic molecules. It is particularly well-suited for non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic efficiency and provides detailed structural information, making it an excellent tool for the identification and quantification of volatile and semi-volatile impurities. For compounds with polar functional groups like the hydroxyl group in this compound, derivatization may be necessary to improve volatility and chromatographic performance.[3][5]

The following table summarizes the key performance characteristics of these two methods, with quantitative data based on validated methods for analogous nitrophenol compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Column Reversed-Phase C18Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane)
Sample Preparation Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile/water mixture).Dissolution in a volatile solvent; may require derivatization of the hydroxyl group.
Specificity Good; can resolve structurally similar impurities based on polarity.Excellent; provides mass spectral data for peak identification and purity assessment.
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~1-10 pg injected (for nitroaromatics)
Limit of Quantitation (LOQ) ~0.15 µg/mL~5-30 pg injected
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%

Experimental Protocols

The following are detailed protocols that can serve as a starting point for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of nitrophenols.[1][2]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium Acetate (reagent grade).

  • Glacial Acetic Acid (reagent grade).

  • Deionized water (18.2 MΩ·cm).

2. Preparation of Solutions:

  • Mobile Phase: 50 mM Ammonium Acetate buffer (pH 5.0) and Acetonitrile in a gradient elution. The buffer is prepared by dissolving the appropriate amount of ammonium acetate in water, adjusting the pH with acetic acid, and filtering through a 0.45 µm filter.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL for linearity determination.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample, dissolve in, and dilute to 10 mL with the diluent. Further dilute if necessary to be within the linearity range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by UV scan).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Linear gradient to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25.1-30 min: Return to 20% Acetonitrile and equilibrate.

4. Data Analysis:

  • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

  • For quantitative analysis of impurities, a calibration curve of the reference standard is used.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol includes a derivatization step, which is often necessary for the analysis of polar compounds like phenols by GC.[3][5]

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • This compound reference standard (purity ≥99.5%).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Pyridine (anhydrous).

  • Ethyl Acetate (GC grade).

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in ethyl acetate (e.g., 1 mg/mL).

  • Derivatization: To 100 µL of the standard or sample solution in a vial, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

4. Data Analysis:

  • Purity is determined by the area percent of the derivatized this compound peak relative to the total ion chromatogram area.

  • Impurities are identified by their mass spectra and comparison to spectral libraries (e.g., NIST).

Visualizing the Analytical Workflow and Biological Context

To aid in the understanding of the analytical process and the relevance of purity in a biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh Sample and Reference Standard dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute derivatize Derivatization (for GC-MS) dilute->derivatize If applicable filter Filter through 0.22 µm Syringe Filter dilute->filter derivatize->filter inject Inject into HPLC or GC-MS filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate identify Identify Impurities (Mass Spectra for GC-MS) integrate->identify If applicable report Generate Report calculate->report identify->report

Workflow for the Purity Analysis of this compound.

G cluster_pure High Purity Compound cluster_impure Low Purity Compound pure_compound This compound (>99.5% Pure) receptor_p Target Receptor pure_compound->receptor_p Binds binding_p Specific Binding receptor_p->binding_p signal_p Desired Cellular Response (e.g., Kinase Inhibition) binding_p->signal_p effect_p Therapeutic Effect signal_p->effect_p impure_compound This compound (<98% Pure with Impurities) receptor_i Target Receptor impure_compound->receptor_i Binds off_target Off-Target Receptor impure_compound->off_target Impurity Binds binding_i Reduced Specific Binding receptor_i->binding_i toxicity Toxicity off_target->toxicity signal_i Altered Cellular Response binding_i->signal_i effect_i Reduced Efficacy & Potential Side Effects signal_i->effect_i toxicity->effect_i

Impact of Compound Purity on a Hypothetical Signaling Pathway.

References

A Comparative Guide to the HPLC Analysis of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 3-Hydroxy-4-nitrobenzonitrile against other analytical techniques. Supporting experimental data, protocols, and visualizations are presented to aid in methodological decisions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For the analysis of polar aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

Experimental Protocol: RP-HPLC Method for this compound

This protocol is a standard starting point for the analysis of this compound, based on established methods for similar aromatic compounds.[1][2][3][4] Optimization may be required depending on the specific sample matrix and instrumentation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment).

  • This compound reference standard.

  • Sample diluent (e.g., 50:50 Acetonitrile:Water).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric or formic acid). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the nitro and hydroxyl-substituted benzonitrile structure; optimization is recommended by scanning the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can be employed for the analysis of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Sequential Injection Chromatography (SIC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection.A flow-based technique with separation on a miniaturized column.[5]
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.A wide range of compounds, similar to HPLC.
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.Often requires minimal sample preparation.[5]
Selectivity Moderate; can be improved with DAD.High, due to mass fragmentation patterns.Comparable to HPLC.[5]
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.Can reach pg/mL levels, especially with selected ion monitoring.Comparable to HPLC.[5]
Precision (%RSD) < 2%< 5%Comparable to HPLC.[5]
Accuracy (Recovery %) 98-102%95-105%Comparable to HPLC.[5]
Analysis Time 5-30 minutes per sample.Can be longer due to temperature programming.Generally faster than conventional HPLC.[5]
Cost Moderate initial investment and running costs.Higher initial investment and maintenance costs.Lower cost in terms of instrumentation and solvent consumption.[5]

Logical Comparison of Analytical Techniques

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_sic Sequential Injection Chromatography HPLC HPLC-UV HPLC_Adv Advantages: - Robust & Widely Used - Good for Non-Volatile Compounds - High Precision & Accuracy HPLC->HPLC_Adv has HPLC_Disadv Disadvantages: - Moderate Selectivity - Higher Solvent Consumption HPLC->HPLC_Disadv has GCMS GC-MS GCMS_Adv Advantages: - High Selectivity & Sensitivity - Definitive Identification GCMS->GCMS_Adv has GCMS_Disadv Disadvantages: - Requires Volatile Analytes - Potential for Thermal Degradation - May Need Derivatization GCMS->GCMS_Disadv has SIC Sequential Injection Chromatography (SIC) SIC_Adv Advantages: - Rapid Analysis - Low Reagent Consumption - Lower Cost SIC->SIC_Adv has SIC_Disadv Disadvantages: - Less Established Technique - Potential for Lower Resolution SIC->SIC_Disadv has

Caption: A diagram comparing the advantages and disadvantages of HPLC, GC-MS, and SIC.

Conclusion

For the routine analysis of this compound, RP-HPLC with UV detection offers a reliable, precise, and accurate method. It strikes a balance between performance and cost-effectiveness. However, for analyses requiring higher sensitivity and definitive identification, GC-MS should be considered, provided the analyte is thermally stable or can be derivatized. Sequential Injection Chromatography presents a promising green alternative with benefits in speed and reduced solvent usage, making it a viable option for high-throughput screening.[5] The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, available resources, and the complexity of the sample matrix.

References

Quantitative Analysis of 3-Hydroxy-4-nitrobenzonitrile: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry for the assay of 3-Hydroxy-4-nitrobenzonitrile. This document outlines detailed experimental protocols, presents a comparative analysis of these techniques through quantitative data, and offers visual workflows to guide the analytical process.

Comparative Performance

The choice of an analytical technique for the quantification of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, HPLC, and UV-Vis spectrophotometry for this application.

ParameterqNMRHPLC-UVUV-Vis Spectrophotometry
Principle Absolute quantification based on the direct proportionality between NMR signal intensity and the number of protons.Chromatographic separation followed by UV detection.Measurement of light absorbance by the analyte at a specific wavelength.
Accuracy High (typically 98-102%)High (typically 98-102%)Moderate to High (can be affected by interfering substances)
Precision (RSD) < 1%< 2%< 3%
**Linearity (R²) **≥ 0.999≥ 0.999≥ 0.995
Limit of Detection (LOD) ~10 µg/mL~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL~0.3 µg/mL~3 µg/mL
Sample Throughput ModerateHighHigh
Reference Standard Requires a certified internal standard of a different compound.Typically requires a specific reference standard of this compound.Requires a specific reference standard of this compound.
Selectivity High (discriminates between structurally similar molecules).High (based on chromatographic separation).Low (susceptible to interference from compounds with overlapping absorption spectra).
Advantages Primary ratio method, non-destructive, provides structural information.High sensitivity and resolving power.Simple, rapid, and cost-effective.
Disadvantages Lower sensitivity compared to HPLC, higher instrument cost.Requires method development, potential for column degradation.Limited selectivity, matrix effects can be significant.

Experimental Protocols

Detailed methodologies for the quantification of this compound using qNMR, HPLC, and UV-Vis spectrophotometry are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known concentration. The signal intensity is directly proportional to the molar amount of the substance.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial. Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-precision NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is generally sufficient to ensure full relaxation for both the analyte and the internal standard).

  • Number of Scans (ns): 16-64, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

  • Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., > 3 seconds).

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons) and the singlet signal of maleic acid.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quantification, a detector (commonly UV-Vis) measures the response of the analyte as it elutes from the column, and the peak area is proportional to its concentration.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A common starting point is a 60:40 (v/v) mixture of A and B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

  • Sample Solution: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards and the sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. Due to the phenolic hydroxyl group, the UV-Vis spectrum of this compound is pH-dependent. In a basic solution, the deprotonation of the hydroxyl group leads to a bathochromic (red) shift in the absorption maximum, which can enhance selectivity and sensitivity.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sodium hydroxide (NaOH)

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in 0.1 M NaOH in 50% ethanol/water. Scan the UV-Vis spectrum from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). Nitrophenols typically show a strong absorption band around 400 nm in basic media.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of 50% ethanol.

    • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1 M NaOH.

    • Sample Solution: Prepare a sample solution in the same manner to fall within the calibration range.

  • Measurement and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Use 0.1 M NaOH as the blank.

    • Measure the absorbance of each standard and the sample solution.

    • Construct a calibration curve and determine the concentration of the unknown sample.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1 = 30s, ns = 32) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the quantitative NMR (qNMR) assay of this compound.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_uvvis UV-Vis qnmr_node Quantitative NMR qnmr_adv Advantages: - Primary Method - High Accuracy - Structural Info qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - Higher Cost qnmr_node->qnmr_dis hplc_node HPLC-UV hplc_adv Advantages: - High Sensitivity - High Throughput hplc_node->hplc_adv hplc_dis Disadvantages: - Requires Specific Standard - Method Development hplc_node->hplc_dis uvvis_node UV-Vis Spectrophotometry uvvis_adv Advantages: - Simple & Rapid - Cost-Effective uvvis_node->uvvis_adv uvvis_dis Disadvantages: - Low Selectivity - Matrix Interference uvvis_node->uvvis_dis Analyte This compound Assay Analyte->qnmr_node High Accuracy Absolute Quant. Analyte->hplc_node High Sensitivity Routine QC Analyte->uvvis_node Rapid Screening Simple Assay

Caption: Comparison of analytical methods for the assay of this compound.

A Comparative Guide to the Synthetic Routes of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 3-Hydroxy-4-nitrobenzonitrile, a valuable intermediate in pharmaceutical synthesis. The comparison focuses on objectivity, supported by experimental data drawn from analogous reactions in the chemical literature.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct NitrationRoute 2: Multi-step Synthesis via Sandmeyer Reaction
Starting Material 3-Hydroxybenzonitrileo-Aminophenol
Number of Steps 13 (Cyclocondensation, Nitration, Hydrolysis) followed by Sandmeyer reaction
Overall Yield (Estimated) Moderate to Low (due to isomer formation)Moderate
Reaction Time (Estimated) Short (hours)Long (days)
Key Reagents Nitric acid, Sulfuric acidUrea, Nitric acid, Sulfuric acid, Sodium Hydroxide, Sodium Nitrite, Copper(I) Cyanide
Purification Challenging (separation of isomers)Standard purification techniques for each step
Scalability Potentially problematic due to isomer separationMore predictable scalability
Safety & Environmental Use of strong, corrosive acids. Generation of acidic waste.Use of toxic cyanide salts. Generation of acidic and basic waste.
Cost of Starting Material Relatively higherRelatively lower

Synthetic Route 1: Direct Nitration of 3-Hydroxybenzonitrile

This route is the most direct approach, involving the electrophilic nitration of 3-hydroxybenzonitrile. The primary challenge lies in controlling the regioselectivity of the nitration to favor the desired 4-nitro isomer over other potential isomers (e.g., 2-nitro and 6-nitro). The hydroxyl group is an ortho-para directing group, while the cyano group is a meta-directing and deactivating group. This opposing directing effect can lead to a mixture of products, making purification difficult.

Experimental Protocol

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, will require purification by column chromatography or recrystallization to isolate the this compound.

Logical Workflow

Route1 A 3-Hydroxybenzonitrile C Reaction at 0-5°C A->C B Nitrating Mixture (HNO3/H2SO4) B->C D Work-up & Purification C->D E This compound + Isomers D->E Route2 cluster_0 Synthesis of 2-Amino-5-nitrophenol cluster_1 Sandmeyer Reaction A o-Aminophenol C Cyclocondensation A->C B Urea B->C D Nitration C->D E Hydrolysis D->E F 2-Amino-5-nitrophenol E->F G Diazotization (NaNO2, HCl) F->G H Cyanation (CuCN) G->H I This compound H->I

A Comparative Guide to the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Hydroxy-4-nitrobenzonitrile is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of alternative reagents and synthetic routes for its preparation, complete with experimental data, detailed protocols, and process visualizations to aid in methodological selection.

Introduction

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either the direct functionalization of a substituted benzene ring or the chemical transformation of a precursor already containing the desired substitution pattern. This guide will focus on three primary alternative routes:

  • Direct Nitration of 3-Hydroxybenzonitrile: A classical approach involving the introduction of a nitro group onto the 3-hydroxybenzonitrile scaffold.

  • Sandmeyer Reaction of 3-Amino-4-nitrobenzonitrile: A versatile method to introduce a hydroxyl group via a diazonium salt intermediate.

  • Conversion of 3-Hydroxy-4-nitrobenzaldehyde: A two-step, one-pot synthesis involving the formation and subsequent dehydration of an oxime.

Each of these routes offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and scalability. The following sections will delve into the specifics of each methodology.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the alternative synthetic routes to this compound.

RouteStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1. Direct Nitration 3-HydroxybenzonitrileConc. HNO₃, Conc. H₂SO₄Sulfuric Acid~1.25 hours5-15Moderate (Estimated)
2. Sandmeyer Reaction 3-Amino-4-nitrobenzonitrileNaNO₂, H₂SO₄, Cu₂O, CuSO₄WaterSeveral hours0-5 (diazotization), then heatVariable
3. From Aldehyde 3-Hydroxy-4-nitrobenzaldehydeNH₂OH·HCl, Ferrous SulfateDMF3-6 hoursRefluxHigh (up to 95%)

Route 1: Direct Nitration of 3-Hydroxybenzonitrile

Direct nitration of 3-hydroxybenzonitrile using a mixture of concentrated nitric and sulfuric acids is a traditional approach to introduce the nitro group. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a deactivating meta-director. The powerful activating effect of the hydroxyl group is expected to direct the nitration primarily to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is the most likely site for substitution due to it being para to the strongly activating hydroxyl group and meta to the deactivating cyano group.

Experimental Protocol (General Procedure)
  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 3-hydroxybenzonitrile to the cold sulfuric acid with continuous stirring, maintaining the temperature between 0-10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile over approximately one hour, ensuring the temperature of the reaction mixture is maintained between 5-15°C.[1]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • The solid product, this compound, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization.

Logical Workflow for Direct Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start cool_h2so4 Cool conc. H₂SO₄ to 0°C start->cool_h2so4 prep_nitro_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitro_mix add_hbn Add 3-Hydroxybenzonitrile cool_h2so4->add_hbn add_nitro_mix Add Nitrating Mixture (5-15°C) add_hbn->add_nitro_mix prep_nitro_mix->add_nitro_mix stir Stir for 15 min add_nitro_mix->stir quench Pour onto Ice stir->quench filter Filter Solid Product quench->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize end End recrystallize->end

Caption: Workflow for the direct nitration of 3-hydroxybenzonitrile.

Route 2: Sandmeyer Reaction of 3-Amino-4-nitrobenzonitrile

The Sandmeyer reaction provides a versatile method for the conversion of an aromatic amino group into various functionalities, including a hydroxyl group.[2] This route involves the diazotization of 3-amino-4-nitrobenzonitrile, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt in an aqueous medium.

Experimental Protocol
  • Diazotization:

    • Suspend 3-amino-4-nitrobenzonitrile in an aqueous solution of sulfuric acid.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Hydroxylation:

    • In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) and copper(II) sulfate (CuSO₄) in water.

    • Slowly add the cold diazonium salt solution to the copper salt solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Signaling Pathway for Sandmeyer Hydroxylation

G 3-Amino-4-nitrobenzonitrile 3-Amino-4-nitrobenzonitrile Diazonium Salt Diazonium Salt 3-Amino-4-nitrobenzonitrile->Diazonium Salt NaNO₂, H₂SO₄ 0-5°C Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical Cu(I) -N₂ This compound This compound Aryl Radical->this compound H₂O, Cu(II)

Caption: Key steps in the Sandmeyer hydroxylation reaction.

Route 3: Conversion of 3-Hydroxy-4-nitrobenzaldehyde

This route offers a high-yielding and operationally simple one-pot synthesis from the corresponding aldehyde. The process involves the in-situ formation of 3-hydroxy-4-nitrobenzaldehyde oxime, followed by its dehydration to the nitrile. Several reagents can catalyze this transformation; ferrous sulfate in DMF is a particularly effective and environmentally benign option.[3]

Experimental Protocol (One-Pot Synthesis)
  • To a solution of 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous ferrous sulfate (catalytic amount).

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst.

  • Extract the product from the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Reaction Pathway from Aldehyde to Nitrile

G 3-Hydroxy-4-nitrobenzaldehyde 3-Hydroxy-4-nitrobenzaldehyde Oxime Intermediate Oxime Intermediate 3-Hydroxy-4-nitrobenzaldehyde->Oxime Intermediate NH₂OH·HCl This compound This compound Oxime Intermediate->this compound Dehydration (e.g., FeSO₄, heat)

Caption: Two-step, one-pot conversion of the aldehyde to the nitrile.

Conclusion

The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired yield, and scalability.

  • The direct nitration of 3-hydroxybenzonitrile is a straightforward approach, but may suffer from issues with regioselectivity and the use of harsh acidic conditions.

  • The Sandmeyer reaction offers a classic and reliable transformation, though it involves the handling of potentially unstable diazonium salts.

  • The conversion from 3-hydroxy-4-nitrobenzaldehyde appears to be a highly efficient and high-yielding method, benefiting from a one-pot procedure and the use of mild and inexpensive reagents.[3]

For laboratory-scale synthesis and process development, the one-pot conversion of 3-hydroxy-4-nitrobenzaldehyde offers a compelling combination of high yield, operational simplicity, and favorable reaction conditions. Further optimization of each route may be necessary to meet specific process requirements.

References

The Pivotal Role of 3-Hydroxy-4-nitrobenzonitrile in Febuxostat Synthesis: A Comparative Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, presents a landscape of varied chemical pathways. A key intermediate, 3-Hydroxy-4-nitrobenzonitrile, and its derivatives, feature in several prominent synthetic routes. This guide provides an objective comparison of the efficiency of synthesis strategies involving this intermediate against alternative methods, supported by experimental data, detailed protocols, and process visualizations.

Comparative Analysis of Febuxostat Synthesis Routes

The industrial production of Febuxostat has evolved to optimize yield, purity, cost-effectiveness, and environmental impact. Below is a comparative summary of key synthetic routes, with a focus on the efficiency of pathways utilizing this compound and its precursors versus alternative starting materials.

Starting MaterialKey Intermediate(s)Reported YieldReported PurityReference
4-Hydroxy-3-nitrobenzaldehyde (precursor to this compound)Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate33% (final hydrolysis step)Not specified[1]
3-Cyano-4-isobutoxybenzothioamideEthyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate94%99.65% (by HPLC)
3-Cyano-4-isobutoxy thiobenzamide2-(3-cyano-4-isobutoxy) phenyl-4-methyl-5-thiazole formic acid ethyl ester72%>99%[2]
2-Hydroxyl-5-cyano group-phenyl aldehyde2-(3-aldehyde radical-4-hydroxy phenyl)-4-methyl-5-ethoxy carbonyl thiazole63.0%99.0% (by HPLC)[3]
4-chloro-3-nitrobenzonitrile3-cyano-4-isobutoxy thiobenzamideNot specifiedNot specified[2]
p-nitrophenyl nitrile4-alkoxy-1,3-benzenedicarbonitrilesGood yieldNot specified[1]

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthesis, the following diagrams illustrate the key transformations in the Febuxostat synthesis starting from a precursor to this compound and an alternative route.

G A 4-Hydroxy-3-nitrobenzaldehyde B 4-Hydroxy-3-nitrobenzonitrile A->B Hydroxylamine HCl C Ethyl 2-(4-hydroxy-3-nitrophenyl) -4-methyl-5-thiazolecarboxylate B->C Thioacetamide, Ethyl 2-chloroacetoacetate D Ethyl 2-(3-amino-4-isobutoxyphenyl) -4-methyl-5-thiazolecarboxylate C->D Isobutyl bromide, Pd/C, H2 E Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methyl-5-thiazolecarboxylate D->E NaNO2, CuCN/KCN F Febuxostat E->F NaOH (Hydrolysis)

Figure 1. Synthesis of Febuxostat from 4-Hydroxy-3-nitrobenzaldehyde.

G A 3-Cyano-4-isobutoxybenzothioamide B Ethyl-2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate A->B Ethyl-2-chloro-3-oxobutanoate C Febuxostat B->C NaOH (Hydrolysis)

Figure 2. Alternative synthesis of Febuxostat.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed methodologies for key reactions are essential.

Protocol 1: Synthesis of Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate from 3-Cyano-4-isobutoxybenzothioamide[2]
  • Reaction Setup: A solution of 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) and ethyl-2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol) in isopropanol (25.0 mL) is prepared at 25-30°C.

  • Heating: The reaction mixture is heated for 3-4 hours at 75-80°C.

  • Isolation: The mixture is cooled to 25-30°C, and the precipitated pale yellowish solid is filtered.

  • Washing and Drying: The solid is washed with isopropanol (10.0 mL) and dried in a vacuum tray drier at 50-55°C to yield ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

    • Yield: 94.0% (6.90 g)

    • Purity (HPLC): 99.65%

Protocol 2: Hydrolysis to Febuxostat[2]
  • Reaction Setup: To a stirred solution of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol) in n-butanol (50.0 mL) at 25-30°C, NaOH (1.74 g, 0.043 mol) is added.

  • Heating: The reaction mass is heated for 1-2 hours at 35-40°C.

  • Acidification: The reaction mixture is cooled to 25-30°C, and the pH is adjusted to 1-2 using concentrated HCl.

  • Isolation: The precipitated product is filtered, washed with a 1:1 mixture of n-butanol and water (10.0 mL), and dried in a vacuum tray drier at 50-55°C to provide technical grade Febuxostat.

    • Yield: 87.0% (4.0 g)

    • Purity (HPLC): 99.40%

Protocol 3: Synthesis of Febuxostat from 2-(3-cyano-4-isobutoxy) phenyl-4-methyl-5-thiazole formic acid ethyl ester[3]
  • Reaction Setup: In a 500mL reaction flask, add 2-(3-cyano-4-isobutoxy) phenyl-4-methyl-5-thiazole formic acid ethyl ester (20g, 58.1mmol), anhydrous tetrahydrofuran (100mL), and dehydrated alcohol (100mL).

  • Hydrolysis: Add 2mol/L aqueous sodium hydroxide solution (30mL) and stir the reaction at 50°C for approximately 3 hours, monitoring by TLC or HPLC until the starting material disappears.

  • Acidification and Extraction: Add concentrated hydrochloric acid to adjust the pH to 1-2. Add 400mL of water and 200mL of ethyl acetate for extraction. The aqueous layer is extracted again with 200mL of ethyl acetate.

  • Washing and Drying: The combined organic phases are washed three times with 200mL of distilled water and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to obtain the crude product, which is then recrystallized from dehydrated alcohol to yield white solid Febuxostat.

    • Yield: 70% (12.86g)

    • Purity: >99%

Discussion on Efficiency

The synthesis route starting from 3-Cyano-4-isobutoxybenzothioamide demonstrates high yields in the formation of the key thiazole intermediate (94%) and the subsequent hydrolysis to Febuxostat (87%). This suggests a highly efficient pathway. In contrast, the route originating from 4-Hydroxy-3-nitrobenzaldehyde involves more steps, including nitration, reduction of the nitro group, and diazotization, which can be hazardous and may lead to lower overall yields[1][3]. For instance, a reported yield for the final hydrolysis step in one such route was 33%[1].

The use of highly toxic reagents like cuprous cyanide and potassium cyanide in some traditional routes also raises significant environmental and safety concerns, making alternative pathways that avoid these substances more attractive for industrial-scale production[3][4]. Newer methods focus on using cheaper, commercially available, and less toxic reagents to provide a more efficient, economical, and commercially viable process for manufacturing Febuxostat[4].

References

A Comparative Guide to Validating 3-Hydroxy-4-nitrobenzonitrile Quality for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the quality of 3-Hydroxy-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity and consistency of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines key quality attributes, compares analytical techniques, and provides detailed experimental protocols to support robust quality control.

Comparative Analysis of Quality Control Methods

The selection of an analytical method for quality control depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of pharmaceutical intermediates like this compound.

Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound

ParameterHPLC with UV DetectionGC-MS
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Purity Assay > 98%> 98%
Limit of Detection (LOD) ~0.01 µg/mL (Hypothetical)~0.05 ng/mL (Hypothetical)
Limit of Quantitation (LOQ) ~0.03 µg/mL (Hypothetical)~0.15 ng/mL (Hypothetical)
Key Advantages - Robust and reproducible for quantitative analysis.- Suitable for non-volatile and thermally labile compounds.- Wide availability of columns and detectors.- High specificity and sensitivity for impurity identification.- Provides structural information of unknown impurities.- Excellent for volatile and semi-volatile compounds.
Limitations - May require derivatization for compounds without a UV chromophore.- Lower peak capacity compared to capillary GC.- May require derivatization for non-volatile compounds.- High vacuum systems can be more complex to maintain.

Potential Impurities in this compound

Impurities can arise from starting materials, by-products of the synthesis, or degradation. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.

Table 2: Potential Impurities and Recommended Analytical Methods

ImpurityPotential OriginRecommended Analytical Method
4-Hydroxy-3-nitrobenzonitrile (Isomer)Isomeric byproduct from nitration of 3-hydroxybenzonitrileHPLC, GC-MS
3-HydroxybenzonitrileUnreacted starting materialHPLC, GC-MS
Dinitro-hydroxybenzonitrilesOver-nitration byproductsHPLC, GC-MS
Residual SolventsSynthesis and purification stepsHeadspace GC-MS

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible quality control testing.

HPLC Method for Purity Assay and Impurity Determination

This method is designed as a stability-indicating assay for the quantification of this compound and its process-related impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

GC-MS Method for Impurity Identification

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 10 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[1] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[1]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light for 7 days.

Visualizing the Workflow and a Hypothetical Signaling Pathway

Graphical representations of workflows and biological pathways can aid in understanding complex processes.

G Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

G Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Phosphorylation Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound Derivative (API) This compound Derivative (API) This compound Derivative (API)->Receptor Tyrosine Kinase Inhibition

References

A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of potential catalytic systems for the synthesis of 3-Hydroxy-4-nitrobenzonitrile (also known as 2-nitro-5-cyanophenol), a significant intermediate in the development of pharmaceuticals and other advanced materials. This guide is intended for researchers, chemists, and professionals in drug development, offering an objective look at various synthetic routes with supporting data from analogous reactions in the scientific literature.

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of either the nitro or the nitrile group onto a pre-functionalized benzene ring. This guide will focus on three principal catalytic routes:

  • Nitration of 3-Hydroxybenzonitrile: Introducing a nitro group at the position ortho to the hydroxyl group.

  • Cyanation of 5-Halo-2-nitrophenols: Replacing a halogen with a nitrile group.

  • Conversion from 3-Hydroxy-4-nitrobenzaldehyde: Transforming an aldehyde functionality into a nitrile.

Each of these routes employs distinct catalytic systems with varying efficiencies, selectivities, and operational parameters.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different catalytic systems applicable to the synthesis of this compound, based on data from analogous reactions.

Synthetic RouteStarting MaterialCatalyst SystemCyanide/Nitrating SourceSolventTemperature (°C)Yield (%)SelectivityReference Analogy
Nitration 3-Hydroxybenzonitrile (analog: various phenols)Cerium (IV) Ammonium Nitrate (CAN)CANAcetonitrileRoom Temp.High (e.g., 95% for p-cresol)High (ortho-selective)[1][2]
Nitration 3-Hydroxybenzonitrile (analog: m-hydroxybenzoic acid)Fuming Nitric AcidFuming HNO₃Nitrobenzene35-4015Not Specified[3]
Palladium-Catalyzed Cyanation 5-Bromo-2-nitrophenol (analog: various aryl bromides)Pd/C with dppf ligandZn(CN)₂DMAC110up to 98High[4]
Palladium-Catalyzed Cyanation 5-Bromo-2-nitrophenol (analog: various aryl bromides)Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆]DMAC12083-96High[5]
Copper-Catalyzed Cyanation 5-Iodo-2-nitrophenol (analog: various aryl iodides)CuINa₂[Fe(CN)₅NO]·2H₂OPEG-400120up to 96High[6]
Conversion from Aldehyde 3-Hydroxy-4-nitrobenzaldehyde (analog: 3-nitrobenzaldehyde)Iodine (I₂)Aqueous AmmoniaAcetonitrile2099High[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below, based on established procedures for analogous compounds.

Ortho-Nitration of 3-Hydroxybenzonitrile using Cerium (IV) Ammonium Nitrate (CAN)

This protocol is adapted from the regioselective nitration of phenols.[1][2]

Materials:

  • 3-Hydroxybenzonitrile

  • Cerium (IV) Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile in acetonitrile.

  • Add solid sodium bicarbonate to the solution.

  • To this stirred suspension, add a solution of Cerium (IV) Ammonium Nitrate in acetonitrile dropwise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Palladium-Catalyzed Cyanation of 5-Bromo-2-nitrophenol

This procedure is based on modern palladium-catalyzed cyanation methods.[4][5]

Materials:

  • 5-Bromo-2-nitrophenol

  • Palladium catalyst (e.g., Pd/C or Pd(OAc)₂)

  • Ligand (if required, e.g., dppf)

  • Cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆])

  • Solvent (e.g., Dimethylacetamide - DMAC)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-nitrophenol, the palladium catalyst, any ligand, and the cyanide source.

  • Add anhydrous DMAC via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 110-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Conversion of 3-Hydroxy-4-nitrobenzaldehyde to this compound

This one-pot synthesis is adapted from the conversion of aldehydes to nitriles.[7]

Materials:

  • 3-Hydroxy-4-nitrobenzaldehyde

  • Iodine (I₂)

  • Aqueous Ammonia

  • Acetonitrile

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-Hydroxy-4-nitrobenzaldehyde in acetonitrile in a round-bottom flask.

  • Add iodine to the solution, followed by the dropwise addition of aqueous ammonia at room temperature with stirring.

  • Monitor the reaction for completion by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and reaction pathways for the discussed catalytic systems.

experimental_workflow_nitration start Start: 3-Hydroxybenzonitrile dissolve Dissolve in Acetonitrile start->dissolve add_bicarb Add NaHCO3 dissolve->add_bicarb add_can Add CAN Solution (Catalyst) add_bicarb->add_can react Stir at Room Temp add_can->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Chromatography) extract->purify product Product: This compound purify->product

Experimental Workflow for Nitration Route.

experimental_workflow_cyanation start Start: 5-Bromo-2-nitrophenol mix Mix with Pd Catalyst, Ligand & Cyanide Source start->mix add_solvent Add DMAC (Solvent) mix->add_solvent react Heat under Inert Atmosphere add_solvent->react cool Cool to Room Temp react->cool filter Filter cool->filter extract Extract & Wash filter->extract purify Purify (Chromatography) extract->purify product Product: This compound purify->product

Experimental Workflow for Cyanation Route.

reaction_pathways cluster_nitration Nitration Pathway cluster_cyanation Cyanation Pathway cluster_conversion Aldehyde Conversion Pathway A1 3-Hydroxybenzonitrile A2 This compound A1->A2 + CAN B1 5-Bromo-2-nitrophenol B2 This compound B1->B2 + Pd Catalyst + Cyanide Source C1 3-Hydroxy-4-nitrobenzaldehyde C2 This compound C1->C2 + I2 + NH3(aq)

Comparative Synthetic Pathways.

References

A Spectroscopic Comparison of 3-Hydroxy-4-nitrobenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the spectroscopic properties of 3-hydroxy-4-nitrobenzonitrile and its isomers. This document provides a structured overview of available experimental and predicted spectroscopic data, detailed experimental protocols, and a conceptual workflow for biological activity screening.

The positional isomerism of the hydroxyl and nitro groups on the benzonitrile scaffold significantly influences the physicochemical and spectroscopic properties of these compounds. Understanding these differences is crucial for their unambiguous identification and for structure-activity relationship studies in drug discovery and materials science. This guide focuses on a comparative analysis of this compound and two of its isomers: 4-hydroxy-3-nitrobenzonitrile and 2-hydroxy-5-nitrobenzonitrile.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundPredicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
This compound ~8.1 (d, J ≈ 8.5 Hz, H5), ~7.9 (dd, J ≈ 8.5, 2.0 Hz, H6), ~7.6 (d, J ≈ 2.0 Hz, H2), ~11.0 (br s, OH)
4-Hydroxy-3-nitrobenzonitrile ~8.3 (d, J ≈ 2.0 Hz, H2), ~7.9 (dd, J ≈ 8.7, 2.0 Hz, H6), ~7.3 (d, J ≈ 8.7 Hz, H5), ~11.5 (br s, OH)
2-Hydroxy-5-nitrobenzonitrile ~8.4 (d, J ≈ 2.8 Hz, H6), ~8.3 (dd, J ≈ 9.0, 2.8 Hz, H4), ~7.2 (d, J ≈ 9.0 Hz, H3), ~11.2 (br s, OH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundPredicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
This compound ~155 (C-OH), ~145 (C-NO₂), ~135 (C-H), ~125 (C-H), ~120 (C-H), ~118 (CN), ~110 (C-CN)
4-Hydroxy-3-nitrobenzonitrile ~160 (C-OH), ~140 (C-NO₂), ~138 (C-H), ~128 (C-H), ~118 (CN), ~115 (C-H), ~105 (C-CN)
2-Hydroxy-5-nitrobenzonitrile ~162 (C-OH), ~142 (C-NO₂), ~130 (C-H), ~125 (C-H), ~118 (CN), ~117 (C-H), ~115 (C-CN)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorption Frequencies (cm⁻¹)
This compound ~3400-3200 (O-H stretch), ~2230 (C≡N stretch), ~1520 & ~1350 (NO₂ stretch), ~1600, 1500 (C=C aromatic stretch)
4-Hydroxy-3-nitrobenzonitrile ~3400-3200 (O-H stretch), ~2235 (C≡N stretch), ~1530 & ~1340 (NO₂ stretch), ~1610, 1510 (C=C aromatic stretch)
2-Hydroxy-5-nitrobenzonitrile ~3400-3200 (O-H stretch), ~2225 (C≡N stretch), ~1540 & ~1330 (NO₂ stretch), ~1620, 1520 (C=C aromatic stretch)

Table 4: UV-Vis Spectroscopy Data

CompoundAbsorption Maxima (λmax, nm) in Methanol (Illustrative)
This compound ~230, ~270, ~340
4-Hydroxy-3-nitrobenzonitrile ~225, ~280, ~350
2-Hydroxy-5-nitrobenzonitrile ~235, ~265, ~360

Note: The UV-Vis data are illustrative and based on typical values for similar substituted nitroaromatics. The exact λmax and molar absorptivity can vary with the solvent.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zCommon Fragmentation Pathways
This compound 164.02Loss of NO₂, loss of HCN, loss of CO
4-Hydroxy-3-nitrobenzonitrile 164.02Loss of NO₂, loss of HCN, loss of CO
2-Hydroxy-5-nitrobenzonitrile 164.02Loss of NO₂, loss of HCN, loss of CO

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization for specific instruments and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to record a baseline (blank).

    • Fill the cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

    • The instrument will automatically subtract the baseline from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Ionization (EI mode):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conceptual Workflow for Biological Activity Screening

Nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The following diagram illustrates a general workflow for the comparative screening of the biological activities of this compound isomers.

G cluster_0 Isomer Synthesis and Characterization cluster_1 Primary Screening cluster_2 Secondary Screening and Mechanism of Action cluster_3 Lead Identification Isomer1 This compound Antimicrobial Antimicrobial Assay (e.g., MIC determination) Isomer1->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) Isomer1->Cytotoxicity Isomer2 4-Hydroxy-3-nitrobenzonitrile Isomer2->Antimicrobial Isomer2->Cytotoxicity Isomer3 2-Hydroxy-5-nitrobenzonitrile Isomer3->Antimicrobial Isomer3->Cytotoxicity DoseResponse Dose-Response Studies Antimicrobial->DoseResponse Cytotoxicity->DoseResponse EnzymeInhibition Enzyme Inhibition Assays DoseResponse->EnzymeInhibition PathwayAnalysis Signaling Pathway Analysis DoseResponse->PathwayAnalysis LeadCompound Identification of Lead Compound(s) EnzymeInhibition->LeadCompound PathwayAnalysis->LeadCompound

Caption: Workflow for biological screening of isomers.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its isomers. Further experimental work is necessary to obtain a complete and validated dataset for a more in-depth analysis.

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key chemical intermediates is a critical factor in the timeline and cost of a project. 3-Hydroxy-4-nitrobenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to this target molecule: the direct nitration of 3-hydroxybenzonitrile and the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile. This comparison focuses on key metrics including chemical cost, reaction yield, and process complexity to provide a clear basis for methodological selection.

Executive Summary

MetricPathway 1: Nitration of 3-hydroxybenzonitrilePathway 2: Nucleophilic Aromatic Substitution
Starting Material Cost ModerateHigh
Reagent Cost LowLow
Overall Yield Moderate to HighHigh
Process Complexity Simple (One-step)Simple (One-step)
Key Challenge RegioselectivityAvailability of starting material
Environmental Impact Use of strong acidsUse of halogenated aromatics

Synthetic Pathway Overview

Pathway 1: Direct Nitration of 3-Hydroxybenzonitrile

This pathway involves the electrophilic aromatic substitution of 3-hydroxybenzonitrile using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a deactivating meta-director. This directing-group opposition presents a potential challenge in achieving high regioselectivity for the desired product.

Pathway_1 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile This compound This compound 3-Hydroxybenzonitrile->this compound HNO₃, H₂SO₄

Caption: Pathway 1: Nitration of 3-hydroxybenzonitrile.

Pathway 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzonitrile

This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the ortho-positioned chlorine atom for substitution by a nucleophile, in this case, a hydroxide ion. This reaction is generally regioselective and high-yielding.

Pathway_2 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile This compound This compound 2-Chloro-5-nitrobenzonitrile->this compound NaOH, H₂O

Caption: Pathway 2: Nucleophilic Aromatic Substitution.

Cost-Benefit Analysis

A detailed comparison of the two synthetic pathways is presented below, focusing on the cost of starting materials and reagents, and the expected product yield.

ParameterPathway 1: NitrationPathway 2: SNAr
Starting Material 3-Hydroxybenzonitrile2-Chloro-5-nitrobenzonitrile
Starting Material Cost ~$1-2/g~$5-7/g[1]
Key Reagents Nitric Acid, Sulfuric AcidSodium Hydroxide
Reagent Cost LowLow
Solvent Sulfuric Acid (as reagent and solvent)Water or a polar aprotic solvent
Reaction Time Typically a few hoursTypically a few hours
Typical Yield 60-80% (estimated based on similar reactions)>90% (estimated based on similar reactions)
Purification Crystallization, Column ChromatographyAcid-base extraction, Crystallization

Experimental Protocols

Pathway 1: Nitration of 3-Hydroxybenzonitrile (Proposed)

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the this compound isomer.

Pathway 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzonitrile (Proposed)

Materials:

  • 2-Chloro-5-nitrobenzonitrile

  • Sodium Hydroxide

  • Water

  • Hydrochloric Acid (for acidification)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitrobenzonitrile in a suitable solvent (e.g., water, DMSO, or DMF).

  • Add an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to a temperature between 80-100°C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a polar aprotic solvent was used, dilute the mixture with water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the solid product and wash with cold water.

  • Alternatively, extract the acidified aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain pure this compound.

Discussion

Pathway 1 (Nitration) is economically advantageous due to the lower cost of the starting material, 3-hydroxybenzonitrile. However, the primary challenge lies in controlling the regioselectivity of the nitration. The formation of isomeric byproducts, such as 3-hydroxy-2-nitrobenzonitrile and 3-hydroxy-6-nitrobenzonitrile, is likely. The separation of these isomers could be challenging and may lead to a lower isolated yield of the desired product, increasing the overall cost of the final product.

Pathway 2 (SNAr) offers a more direct and regioselective route to this compound. The starting material, 2-chloro-5-nitrobenzonitrile, is significantly more expensive[1]. However, the reaction is expected to be high-yielding and the purification of the product is generally straightforward through acid-base extraction, which can lead to a lower overall cost of production at scale, despite the higher initial raw material cost.

Conclusion

The choice between these two synthetic pathways depends on the specific needs and resources of the laboratory or production facility. For small-scale synthesis where the cost of the starting material is less of a concern and high purity is paramount, Pathway 2 is likely the superior choice due to its high regioselectivity and expected high yield. For larger-scale production where the cost of raw materials is a significant driver, Pathway 1 may be more attractive, provided that an efficient method for the separation of the desired isomer can be developed to achieve an acceptable overall yield. Further process optimization would be required for either pathway to be implemented on an industrial scale.

References

A Comparative Guide to the Validation of Analytical Procedures for 3-Hydroxy-4-nitrobenzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical procedures for the quantification and purity assessment of 3-Hydroxy-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The performance of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration—is evaluated based on key validation parameters. This document presents representative experimental data to support the comparison and detailed methodologies for each technique.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality and consistency of pharmaceutical intermediates. The following tables summarize the quantitative performance of HPLC, GC-MS, and Potentiometric Titration for the analysis of this compound.

Table 1: Comparison of Validation Parameters for Chromatographic Methods

Validation ParameterRP-HPLC with UV DetectionGC-MS with Derivatization
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Instrumentation HPLC system with UV detectorGC system with Mass Spectrometer
Sample Preparation Dissolution in a suitable solventDerivatization followed by dissolution
Specificity High, capable of resolving closely related impuritiesExcellent, based on mass fragmentation patterns
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.07 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability (Intra-day)< 1.0%< 1.5%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%
Robustness Generally robust to minor changes in mobile phase composition, pH, and flow rate.Sensitive to variations in derivatization conditions and GC oven temperature programming.

Table 2: Performance Characteristics of Potentiometric Titration

Validation ParameterPotentiometric Titration
Principle Neutralization reaction of the acidic phenolic group.
Instrumentation Autotitrator with a pH electrode.
Sample Preparation Dissolution in a suitable non-aqueous solvent.
Specificity Moderate, may be affected by other acidic or basic impurities.
Linearity (R²) > 0.998
Range 80 - 120% of the nominal concentration.
Accuracy (% Assay) 99.0 - 101.0%
Precision (%RSD)
- Repeatability< 0.5%
- Intermediate Precision< 1.0%
Robustness Robust to minor variations in solvent volume and titrant concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1.1. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

1.2. Solution Preparation

  • Standard Solution (50 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 500 mL of mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Validation Procedure

  • Linearity: Prepare a series of at least five standard solutions of this compound ranging from 1 µg/mL to 100 µg/mL. Inject each solution in triplicate and plot the peak area against the concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision: Analyze the standard solution on different days, with different analysts, and on different instruments.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.1. Derivatization Due to the low volatility of the phenolic hydroxyl group, derivatization is necessary. Silylation is a common approach.

  • In a vial, add approximately 1 mg of the sample or standard.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 900 µL of a suitable solvent (e.g., acetonitrile).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2.2. Chromatographic Conditions

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2.3. Validation Procedure

  • Linearity, Accuracy, and Precision: Follow a similar approach as described for HPLC, using derivatized standards and samples.

Potentiometric Titration

3.1. Procedure

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable non-aqueous solvent (e.g., 2-propanol). Standardize the titrant against a primary standard (e.g., benzoic acid).

  • Solvent: A suitable non-aqueous solvent such as acetone or dimethylformamide (DMF).

  • Instrumentation: An autotitrator equipped with a pH electrode suitable for non-aqueous titrations.

  • Method: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of the chosen solvent. Titrate with the standardized 0.1 M TBAH solution. The endpoint is determined by the inflection point of the titration curve.

3.2. Validation Procedure

  • Accuracy: Assay a certified reference material of this compound.

  • Precision: Perform repeated titrations of a homogeneous sample.

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method validation and the signaling pathway context where such intermediates might be relevant.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Analytical Method Development & Optimization Protocol Define Validation Parameters (ICH Q2) Dev->Protocol Params Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Protocol->Params Execution Perform Validation Experiments Protocol->Execution Data Collect & Analyze Data Execution->Data Report Prepare Validation Report Execution->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: General workflow for analytical method validation.

Signaling_Pathway_Context cluster_synthesis Pharmaceutical Synthesis cluster_moa Mechanism of Action (Hypothetical) StartingMaterial Starting Material Intermediate1 Intermediate 1 StartingMaterial->Intermediate1 HNB This compound (Intermediate 2) Intermediate1->HNB Intermediate3 Intermediate 3 HNB->Intermediate3 API Active Pharmaceutical Ingredient (API) Intermediate3->API API_node API Target Cellular Target (e.g., Kinase, Receptor) API_node->Target Inhibition / Activation Signaling Downstream Signaling Cascade Target->Signaling Response Therapeutic Response Signaling->Response

Caption: Context of this compound in drug synthesis.

A Comparative Guide to Building Blocks for Arylbenzoxazole Synthesis: 3-Hydroxy-4-nitrobenzonitrile vs. Traditional Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of 2-arylbenzoxazoles is therefore of paramount importance. This guide provides an objective comparison between the use of 3-Hydroxy-4-nitrobenzonitrile as a building block and more traditional precursors, such as 2-aminophenols. The comparison is supported by experimental data, detailed protocols, and visual representations of synthetic and biological pathways.

Performance Comparison of Building Blocks

The synthesis of 2-arylbenzoxazoles traditionally involves the condensation of a 2-aminophenol derivative with an aromatic aldehyde or carboxylic acid.[1][2] An alternative strategy employs ortho-nitrophenols, which undergo a reductive cyclization in the presence of an aldehyde.[3] this compound falls into this latter category of precursors, requiring an initial reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

The choice of building block significantly impacts reaction conditions, yields, and substrate scope. The following table summarizes quantitative data for the synthesis of 2-phenylbenzoxazole, a common benchmark molecule, from different starting materials.

Starting MaterialCo-reactantCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
2-AminophenolBenzaldehydeLAIL@MNPSolvent-free (Ultrasound)7030 min75 (gram-scale)[1]
2-AminophenolBenzaldehydeAg@Fe2O3 nanoparticlesWater:Ethanol (5:1)Room Temp.7 min92[4]
2-AminophenolBenzaldehydeTiO2–ZrO2Acetonitrile6015-25 min83-93[2]
2-AminophenolBenzaldehyde[SMNP@GLP][Cl] (Palladium)DMF8018 h83-95[2]
2-NitrophenolBenzyl alcoholFe(OTf)2Toluene15024 h91[5]
3-Hydroxy-4-nitrobenzoic acid3,5-Dichlorobenzoyl chloride / Zn, MsOHIsopropanol / MsOH0-30 / 100-1104 h / 2 hModerate[2]

Key Observations:

  • Direct Condensation (2-Aminophenol): This is often a one-step process with high yields and can be achieved under relatively mild conditions, including room temperature with certain nanocatalysts.[4] The reaction times can be remarkably short, especially with microwave or ultrasound assistance.[1]

  • Reductive Cyclization (o-Nitrophenols): This approach, applicable to precursors like this compound, involves a tandem reduction and cyclization. While it may require higher temperatures, it offers the advantage of utilizing readily available nitro compounds.[5] The synthesis of the drug Tafamidis utilizes a similar reductive cyclization strategy starting from 3-hydroxy-4-nitrobenzoic acid.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde

This protocol is adapted from a green synthesis approach utilizing a magnetically separable nanocatalyst.[1]

Materials:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) (4.0 mg)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and LAIL@MNP catalyst (4.0 mg).

  • Sonicate the mixture at 70°C for 30 minutes.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GCMS).

  • Upon completion, add 15 mL of ethyl acetate to the reaction mixture.

  • Separate the magnetic catalyst using an external magnet.

  • Dry the organic layer with magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2-Arylbenzoxazoles via Reductive Cyclization of o-Nitrophenols

This protocol is a general representation of the iron-catalyzed hydrogen transfer reaction.[5]

Materials:

  • o-Nitrophenol derivative (0.2 mmol)

  • Benzylic alcohol (0.5 mmol)

  • Iron(II) triflate (Fe(OTf)2) (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (20 mol%)

  • Toluene (0.5 mL)

Procedure:

  • To an oven-dried reaction tube, add the o-nitrophenol derivative (0.2 mmol), benzylic alcohol (0.5 mmol), Fe(OTf)2 (10 mol%), and DMAP (20 mol%).

  • Evacuate and backfill the tube with argon.

  • Add toluene (0.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 150°C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-arylbenzoxazole.

Visualizing the Pathways

To better understand the synthetic strategies and the biological relevance of arylbenzoxazoles, the following diagrams have been generated using Graphviz.

Synthetic Pathways to Arylbenzoxazoles

G Synthetic Routes to 2-Arylbenzoxazoles cluster_0 Route 1: Reductive Cyclization cluster_1 Route 2: Direct Condensation HNB This compound Reduction Reduction (e.g., H2/Pd, Zn/acid) HNB->Reduction Step 1 AP_intermediate 3-Hydroxy-4-aminobenzonitrile (o-aminophenol derivative) Reduction->AP_intermediate Condensation Condensation & Cyclization AP_intermediate->Condensation AP 2-Aminophenol AP->Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Condensation Arylbenzoxazole 2-Arylbenzoxazole Condensation->Arylbenzoxazole G Tafamidis Signaling Pathway TTR_tetramer Stable TTR Tetramer Dissociation Dissociation TTR_tetramer->Dissociation TTR_monomer Unstable TTR Monomers Dissociation->TTR_monomer Misfolding Misfolding TTR_monomer->Misfolding Misfolded_monomer Misfolded Monomers Misfolding->Misfolded_monomer Aggregation Aggregation Misfolded_monomer->Aggregation Amyloid Amyloid Fibrils Aggregation->Amyloid Pathology Organ Damage (Cardiomyopathy, Neuropathy) Amyloid->Pathology Tafamidis Tafamidis Stabilization Stabilization Tafamidis->Stabilization Stabilization->TTR_tetramer Stabilization->Dissociation

References

Safety Operating Guide

Safe Disposal of 3-Hydroxy-4-nitrobenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-Hydroxy-4-nitrobenzonitrile, a chemical requiring careful handling due to its potential hazards. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols and local regulations.

Proper disposal of this compound is critical to ensure personnel safety and environmental protection. This compound is classified as hazardous, and its disposal must be managed by an approved waste disposal plant. The following procedures provide a step-by-step guide for its handling and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Consider fire/flame resistant and impervious clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] A dust mask of type N95 (US) is a minimum recommendation.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound from the laboratory to a designated waste management facility.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled, and leak-proof container.
  • Ensure the container is compatible with the chemical.
  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.[4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the CAS number (18495-15-3) for precise identification.[5]
  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
  • Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3]
  • Ensure the storage area is below eye level to minimize the risk of falling and breakage.[4]

4. Disposal Request:

  • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
  • Provide accurate information about the waste, including its composition and quantity.

5. Final Disposal:

  • The disposal of this compound must be conducted by a licensed and approved waste disposal plant.[1][2] Never dispose of this chemical down the drain or in regular trash.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

1. Evacuation and Ventilation:

  • Evacuate non-essential personnel from the immediate area.
  • Ensure the area is well-ventilated. Use a chemical fume hood for handling if possible.[3]

2. Spill Containment and Cleanup:

  • Wearing the appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]
  • Avoid generating dust.[2]
  • Wash the spill area thoroughly with soap and water.

3. First Aid:

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
  • If on skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal Process Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs Institutional Oversight cluster_disposal Final Disposition cluster_spill Emergency Spill Response A 1. Wear Full PPE B 2. Collect Waste in Labeled Container A->B C 3. Store in Designated Hazardous Waste Area B->C D 4. Submit Disposal Request to EHS Office C->D E 5. Professional Pickup by Hazardous Waste Team D->E F 6. Transport to Approved Waste Disposal Plant E->F G Spill Occurs H Evacuate & Ventilate G->H I Contain & Clean Up H->I J Dispose of Spill Debris as Hazardous Waste I->J J->B

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxy-4-nitrobenzonitrile. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[1][2] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Personal Protective Equipment (PPE) Requirements
PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3][5][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[3][7] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3][7]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2][3][4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

    • Use anti-static weighing paper to prevent dispersal of the powder.

    • Avoid the formation of dust during handling.[3]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.[4][8]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[8][9]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Spill Management Protocol

  • Evacuate : Evacuate personnel from the immediate spill area.[3]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]

  • Don PPE : Put on the appropriate PPE, including respiratory protection.[3]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3][8]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Collection :

    • Collect all solid waste, including contaminated PPE and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

    • Collect all liquid waste, including reaction residues and cleaning solutions, in a separate, clearly labeled, and sealed hazardous waste container.

  • Container Management :

    • Do not mix with other waste streams unless compatibility has been verified.

    • Keep waste containers closed except when adding waste.[11]

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Empty Container Disposal :

    • Thoroughly empty all contents from the original container.

    • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[11]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]

    • After thorough rinsing, deface or remove the label before disposing of the container as regular laboratory glass or plastic waste.[12]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12][13]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate spill_evacuate Evacuate Area handling_reaction->spill_evacuate Spill Occurs cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe spill_don_ppe Don Spill Response PPE spill_evacuate->spill_don_ppe spill_contain Contain Spill spill_don_ppe->spill_contain spill_cleanup Clean and Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.